2,4-Dihydroxybenzenepropanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCMTJPPXSGYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204854 | |
| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5631-68-5 | |
| Record name | 2,4-Dihydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5631-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005631685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5631-68-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4-Dihydroxyphenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0126386 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dihydroxybenzenepropanoic Acid: Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxybenzenepropanoic acid, also known as 3-(2,4-dihydroxyphenyl)propanoic acid or hydroumbellic acid, is a phenolic acid that has garnered interest in the scientific community for its notable chemical properties and biological activities. This technical guide provides a comprehensive overview of its core chemical characteristics, experimental protocols for its synthesis and analysis, and its roles as a tyrosinase inhibitor and a potential therapeutic agent in Coenzyme Q10 deficiencies.
Core Chemical Properties
This compound is a solid, brown to orange compound.[1] Its chemical structure consists of a benzene ring substituted with two hydroxyl groups at positions 2 and 4, and a propanoic acid group at position 1.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molecular Weight | 182.17 g/mol | [2] |
| Melting Point | 158-162 °C | [3] |
| Water Solubility | 3.22 g/L (Predicted) | [4] |
| logP | 0.99 (ALOGPS) | |
| pKa (Strongest Acidic) | 3.82 (Predicted) | |
| CAS Number | 5631-68-5 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Mass Spectrometry: The mass spectrum of this compound shows characteristic fragmentation patterns for carboxylic acids, including the loss of hydroxyl (-OH) and carboxyl (-COOH) groups. A notable fragmentation involves the cleavage of the bond next to the carbonyl group.
| Technique | Key Peaks/Features |
| GC-MS | Top 5 Peaks (m/z): 267.0, 268.0, 133.0, 398.0, 265.0 |
| FTIR (KBr Wafer) | Characteristic peaks for O-H stretching (phenolic and carboxylic acid), C=O stretching (carboxylic acid), and aromatic C-H and C=C bending. |
| ¹³C NMR | Data available from Maybridge Chemical Company Ltd. |
| ¹H NMR | Data available. |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound in a laboratory setting.
Synthesis of 3-(2,4-dihydroxyphenyl)propanoic acid
A plausible synthetic route for 3-(2,4-dihydroxyphenyl)propanoic acid involves a Perkin reaction of 2,4-dihydroxybenzaldehyde with malonic acid, followed by a reduction step.
Step 1: Perkin Reaction
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2,4-dihydroxybenzaldehyde, malonic acid, and pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Heating: Heat the reaction mixture to 80-85°C for one hour, and then increase the temperature to reflux (109-115°C) for an additional three hours.
-
Work-up: After cooling, pour the reaction mixture into cold water and acidify with concentrated hydrochloric acid to precipitate the crude unsaturated acid product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like methyl ethyl ketone.
Step 2: Reduction of the Unsaturated Acid
The resulting unsaturated acid can be reduced to 3-(2,4-dihydroxyphenyl)propanoic acid using a standard hydrogenation reaction, for example, with hydrogen gas and a palladium on carbon (Pd/C) catalyst.
Purification by Recrystallization
Recrystallization is a common technique for purifying solid organic compounds.
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or ethanol/water mixtures are potential candidates.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis and purification of this compound and its isomers.
-
Column: A C18 column is commonly used for the separation of phenolic acids.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer), often with the addition of a small amount of acid like formic acid to improve peak shape.
-
Detection: UV detection at a wavelength of around 255 nm is suitable for aromatic acids.
Biological Activities and Signaling Pathways
This compound exhibits significant biological activities, primarily as a tyrosinase inhibitor and in the context of Coenzyme Q10 biosynthesis.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. This compound has been identified as a potent and competitive inhibitor of tyrosinase. The inhibitory mechanism likely involves the binding of the phenolic acid to the active site of the enzyme, preventing the binding of its natural substrate, L-tyrosine.
Role in Coenzyme Q10 Biosynthesis and COQ6 Mutations
Mutations in the COQ6 gene, which encodes an enzyme essential for Coenzyme Q10 (CoQ10) biosynthesis, can lead to a severe condition known as steroid-resistant nephrotic syndrome. 2,4-dihydroxybenzoic acid, a close structural analog and potential precursor of this compound, has been shown to rescue CoQ10 deficiency caused by COQ6 mutations. It is believed to bypass the defective enzymatic step in the CoQ10 biosynthesis pathway.
The workflow for investigating the therapeutic potential of 2,4-dihydroxybenzoic acid in CoQ6 deficiency typically involves several key experimental stages.
The proposed mechanism involves 2,4-dihydroxybenzoic acid serving as an alternative substrate that can be processed by the subsequent enzymes in the CoQ10 pathway, thus bypassing the non-functional COQ6 enzyme.
Conclusion
This compound is a multifaceted molecule with distinct chemical properties and promising biological activities. Its role as a tyrosinase inhibitor suggests its potential application in dermatology and cosmetology. Furthermore, the ability of its precursor, 2,4-dihydroxybenzoic acid, to ameliorate the effects of certain genetic mutations in the Coenzyme Q10 biosynthesis pathway opens up new avenues for therapeutic interventions in related metabolic disorders. Further research into the detailed mechanisms of action and the development of robust synthetic and analytical protocols will be crucial for fully realizing the potential of this compound in various scientific and medical fields.
References
The Occurrence and Analysis of 3-(2,4-dihydroxyphenyl)propanoic Acid in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2,4-dihydroxyphenyl)propanoic acid, a phenolic compound with potential bioactivity, is found in select natural sources. This technical guide provides an in-depth overview of its known natural occurrences, with a focus on its presence in Ficus carica and as a metabolic byproduct of the human gut microbiota. While specific quantitative data from natural matrices remains elusive in current literature, this document outlines detailed, adaptable experimental protocols for the extraction, isolation, and quantification of this compound. Furthermore, proposed biosynthetic and metabolic pathways are visualized, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of 3-(2,4-dihydroxyphenyl)propanoic Acid
3-(2,4-dihydroxyphenyl)propanoic acid has been identified in both the plant kingdom and as a product of microbial metabolism.
-
Plant Sources: The primary plant source associated with 3-(2,4-dihydroxyphenyl)propanoic acid is the fig tree, Ficus carica L.[1] The compound is classified as a natural product found within this species, although its specific location within the plant (e.g., fruit, leaves) and concentration are not well-documented in existing research.
-
Microbial Sources: This compound is a predicted metabolite produced by the human gut microbiota.[2] It is formed through the metabolic activity of gut bacteria on dietary precursors. Specifically, it is generated from the reduction of 3-(2,4-dihydroxyphenyl)prop-2-enoic acid (2,4-dihydroxycinnamic acid).[2] While its presence is established, the concentration of 3-(2,4-dihydroxyphenyl)propanoic acid in the human gut is yet to be quantified.[3]
Other structurally related dihydroxyphenylpropanoic acids have been identified in various natural sources, suggesting potential for a broader distribution of these compounds. For instance, 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) is found in the plants Pyrrosia petiolosa and Lindera glauca, and is also a microbial metabolite.[4] Another related compound, 3-(2,3-dihydroxyphenyl)propanoic acid, has been identified as a metabolite in Escherichia coli.
Quantitative Data
A comprehensive review of scientific literature did not yield specific quantitative data for the concentration or yield of 3-(2,4-dihydroxyphenyl)propanoic acid from its known natural sources. Studies on Ficus carica have focused on the total phenolic and flavonoid content rather than quantifying this specific molecule.
Table 1: Quantitative Data for 3-(2,4-dihydroxyphenyl)propanoic Acid in Natural Sources
| Natural Source | Part/Matrix | Concentration/Yield | Method of Analysis | Reference |
| Ficus carica | Not Specified | Data Not Available | - | |
| Human Gut Microbiota | Feces | Not Quantified | GC-MS (for related compounds) |
Note: The absence of quantitative data highlights a significant research gap and an opportunity for future investigations in the phytochemical analysis of Ficus carica and metabolomic studies of the human gut.
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of 3-(2,4-dihydroxyphenyl)propanoic acid from plant material, adaptable for other matrices. These protocols are based on established methods for the analysis of phenolic acids.
Extraction of 3-(2,4-dihydroxyphenyl)propanoic Acid from Plant Material (e.g., Ficus carica leaves or fruit)
-
Sample Preparation:
-
Fresh plant material should be washed with distilled water and freeze-dried (lyophilized) to preserve the chemical integrity of the constituents.
-
The dried material is then ground into a fine powder using a laboratory mill.
-
-
Solvent Extraction:
-
An accurately weighed amount of the powdered plant material (e.g., 10 g) is subjected to extraction with a polar solvent. A mixture of 70-80% methanol or ethanol in water is commonly effective for phenolic compounds.
-
The extraction can be performed using maceration, sonication, or Soxhlet extraction. For a standard laboratory procedure, maceration with intermittent shaking for 24-48 hours at room temperature is suitable.
-
The resulting mixture is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Fractionation (Optional):
-
The crude extract can be redissolved in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. 3-(2,4-dihydroxyphenyl)propanoic acid is expected to be present in the more polar fractions like ethyl acetate and n-butanol.
-
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) for Quantification
-
Instrumentation:
-
An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a DAD detector.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using two solvents is typically employed:
-
Solvent A: Water acidified with a small amount of formic acid or phosphoric acid (e.g., 0.1%).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity. An example gradient is as follows: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90% B (hold); followed by re-equilibration to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detection: The DAD detector should be set to scan a range of wavelengths (e.g., 200-400 nm). The specific wavelength for quantification of 3-(2,4-dihydroxyphenyl)propanoic acid should be determined from the UV spectrum of a pure standard, likely around 280 nm.
-
-
Quantification:
-
A calibration curve is constructed by injecting known concentrations of a pure 3-(2,4-dihydroxyphenyl)propanoic acid standard.
-
The concentration of the compound in the sample extracts is determined by comparing the peak area from the sample chromatogram to the calibration curve.
-
Signaling and Biosynthetic Pathways
Microbial Metabolism in the Human Gut
3-(2,4-dihydroxyphenyl)propanoic acid is a product of the microbial metabolism of dietary polyphenols. The proposed pathway involves the enzymatic reduction of 2,4-dihydroxycinnamic acid, a compound that can be released from the hydrolysis of dietary esters.
Caption: Microbial conversion of 2,4-dihydroxycinnamic acid.
Proposed Biosynthesis in Plants
The biosynthesis of 3-(2,4-dihydroxyphenyl)propanoic acid in plants has not been explicitly elucidated. However, based on the biosynthesis of structurally similar resorcinolic lipids, a polyketide synthase (PKS) pathway is plausible. This pathway would involve the condensation of smaller carboxylic acid units to form the aromatic ring.
Caption: Proposed polyketide pathway for biosynthesis.
Experimental Workflow Visualization
The overall process for the analysis of 3-(2,4-dihydroxyphenyl)propanoic acid from a plant source can be summarized in the following workflow.
Caption: Workflow for extraction and analysis.
Conclusion
3-(2,4-dihydroxyphenyl)propanoic acid is a natural product with known occurrences in Ficus carica and as a metabolite of the human gut microbiota. Despite its identification, there is a notable lack of quantitative data in the scientific literature, presenting a clear avenue for future research. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to pursue the isolation, quantification, and further investigation of the biological activities of this compound. Such studies will be crucial in fully understanding its potential applications in pharmacology and drug development.
References
- 1. Biosynthesis of lipid resorcinols and benzoquinones in isolated secretory plant root hairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. fecalmetabolome.ca [fecalmetabolome.ca]
- 4. The gut microbiome drives inter- and intra-individual differences in metabolism of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 2,4-Dihydroxybenzenepropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dihydroxybenzenepropanoic acid, also known as 3-(2,4-dihydroxyphenyl)propanoic acid, is a phenylpropanoic acid derivative with potential biological activities. Its biosynthesis is primarily understood to occur via the phenylpropanoid pathway, culminating in a reduction step catalyzed by microbial enzymes. This technical guide provides an in-depth overview of the core biosynthetic pathway, presenting quantitative data on homologous enzymes, detailed experimental protocols for key analytical and enzymatic assays, and visualizations of the metabolic route and experimental workflows.
Core Biosynthetic Pathway
The biosynthesis of this compound originates from the essential amino acid L-phenylalanine. The pathway proceeds through the general phenylpropanoid pathway to generate 2,4-dihydroxycinnamic acid (umbellic acid), which is subsequently reduced to the final product. This pathway involves a series of enzymatic reactions, including deamination, hydroxylation, and reduction.
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the C4 position to produce p-coumaric acid.
-
Cinnamate/Coumarate 2-Hydroxylase (C2H): Subsequently, p-coumaric acid is hydroxylated at the C2 position to yield 2,4-dihydroxycinnamic acid (umbellic acid).
-
Enoate Reductase: The final step involves the reduction of the α,β-unsaturated double bond of 2,4-dihydroxycinnamic acid to form this compound. In the human gut microbiota, an enzyme predicted as 'abkar1' is implicated in this reaction.[1]
Quantitative Data
Specific kinetic data for the enzymes directly involved in this compound biosynthesis are limited. The following tables summarize available quantitative data for homologous enzymes that catalyze similar reactions, providing a valuable reference for researchers.
Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL) Homologues
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Reference |
| Rhodosporidium toruloides | L-Phenylalanine | 32 | 0.58 | F. S. D'Cunha et al., 1996 |
| Arabidopsis thaliana | L-Phenylalanine | 65 | Not Reported | O. Rohde et al., 2004 |
| Petroselinum crispum | L-Phenylalanine | 230 | 1.2 | K. Hahlbrock et al., 1971 |
Table 2: Kinetic Parameters of Cinnamate 4-Hydroxylase (C4H) Homologues
| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Populus trichocarpa (PtrC4H1/C4H2 complex) | Cinnamic Acid | 1.9 ± 0.2 | 0.31 ± 0.01 | Chen et al., 2011[2] |
| Glycine max (Soybean) | Cinnamic Acid | 10.5 ± 1.2 | Not Reported | Bak et al., 1998 |
| Helianthus tuberosus | Cinnamic Acid | 10 | Not Reported | D. Russell, 1971 |
Table 3: Kinetic Parameters of Cinnamate/Coumarate 2-Hydroxylase (C2H) and Related Hydroxylases
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ | Reference |
| Melilotate hydroxylase (Pseudomonas sp.) | 2-OH-cinnamate | Not Reported | Not Reported | Strickland and Massey, 1980[3] |
Note: Specific kinetic data for C2H acting on p-coumaric acid is scarce. Melilotate hydroxylase is presented as a related enzyme that acts on a hydroxylated cinnamate derivative.
Table 4: Kinetic Parameters of Enoate Reductase Homologues
| Enzyme Source | Substrate | K_m_ (µM) | Relative Activity (%) | Reference |
| Clostridium sporogenes | Cinnamic Acid | Not Reported | 100 | D. J. Bennett et al., 2014[4] |
| Clostridium sporogenes | p-Coumaric Acid | Not Reported | 85 | D. J. Bennett et al., 2014[4] |
| Clostridium acetobutylicum | Cinnamic Acid | Not Reported | High | Sun et al., 2016 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Heterologous Expression and Purification of Enoate Reductase
This protocol is adapted for the expression of a putative enoate reductase (e.g., from a gut bacterium) in Escherichia coli.
Methodology:
-
Gene Synthesis and Cloning: Synthesize the gene encoding the putative enoate reductase, codon-optimized for E. coli expression. Clone the gene into an expression vector (e.g., pET-28a) containing an N-terminal hexahistidine (His₆) tag for affinity purification.
-
Transformation and Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Buffer Exchange and Analysis: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Analyze the purity of the protein by SDS-PAGE.
Enoate Reductase Enzyme Assay
This spectrophotometric assay measures the activity of the purified enoate reductase by monitoring the oxidation of NADH.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 200 µM NADH, and 1-10 µg of the purified enoate reductase in a total volume of 1 mL.
-
Initiation: Start the reaction by adding the substrate, 2,4-dihydroxycinnamic acid, to a final concentration of 1 mM.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADH) at a constant temperature (e.g., 30°C) using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.
GC-MS Analysis of this compound
This method allows for the quantification of this compound in biological samples, such as microbial culture supernatants.
Methodology:
-
Sample Preparation: Acidify the culture supernatant to pH 2 with HCl. Extract the metabolites with an equal volume of ethyl acetate. Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.
-
Derivatization: Derivatize the dried extract by adding 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Incubate at 70°C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS system.
-
GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
MS Detection: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.
-
-
Quantification: Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. Quantify the compound using a standard curve prepared with authentic standard.
HPLC Analysis of Pathway Intermediates
This HPLC method can be used to monitor the enzymatic conversion of precursors to this compound.
Methodology:
-
Sample Preparation: Stop the enzymatic reaction at various time points by adding an equal volume of methanol. Centrifuge to precipitate the protein.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile). For example, start with 10% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
-
Analysis: Identify and quantify L-phenylalanine, cinnamic acid, p-coumaric acid, 2,4-dihydroxycinnamic acid, and this compound by comparing their retention times and peak areas with those of authentic standards.
Conclusion
The biosynthesis of this compound is a multi-step enzymatic process rooted in the general phenylpropanoid pathway. While the complete pathway and the specific enzymes involved are becoming clearer, particularly with the implication of microbial enoate reductases, further research is required to fully characterize the kinetics and regulation of this pathway. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the individual enzymatic steps, quantify the metabolites, and ultimately harness this biosynthetic pathway for various applications in drug development and biotechnology.
References
- 1. Cloning and characterization of enoate reductase with high β-ionone to dihydro-β-ionone bioconversion productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and mechanistic studies on the oxidation of the melilotate hydroxylase . 2-OH-cinnamate complex by molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recombinant expression and characterisation of the oxygen-sensitive 2-enoate reductase from Clostridium sporogenes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,4-Dihydroxybenzenepropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dihydroxybenzenepropanoic acid (also known as 3-(2,4-dihydroxyphenyl)propanoic acid or hydroumbellic acid), a molecule of interest in various research and development fields. This document presents key spectroscopic data in a structured format, details relevant experimental protocols, and visualizes a plausible synthetic pathway.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.95 | d | 1H | Ar-H (H-6) |
| ~6.40 | d | 1H | Ar-H (H-5) |
| ~6.35 | s | 1H | Ar-H (H-3) |
| ~2.75 | t | 2H | -CH₂-Ar |
| ~2.50 | t | 2H | -CH₂-COOH |
Note: Predicted values are based on computational models and may vary slightly from experimental results. The phenolic hydroxyl (-OH) and carboxylic acid (-COOH) protons are typically broad singlets and their chemical shifts are highly dependent on solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| ~178.0 | -COOH |
| ~156.0 | C-2 (Ar-C-OH) |
| ~155.5 | C-4 (Ar-C-OH) |
| ~131.0 | C-6 (Ar-CH) |
| ~118.0 | C-1 (Ar-C-CH₂) |
| ~107.0 | C-5 (Ar-CH) |
| ~103.0 | C-3 (Ar-CH) |
| ~35.0 | -CH₂-COOH |
| ~25.0 | -CH₂-Ar |
Note: Some of the carbon chemical shifts are based on data available in PubChem for this compound and computational predictions.[1]
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Strong, Broad | O-H stretch (carboxylic acid and phenols) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (phenol and carboxylic acid) |
| ~850 | Medium | C-H bend (aromatic, out-of-plane) |
Note: The IR data is interpreted based on the characteristic absorption frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 182.0579 | - | [M]⁺ (Molecular Ion) |
| 137 | - | [M - COOH]⁺ |
| 107 | - | [C₇H₇O]⁺ |
Note: The molecular ion peak corresponds to the exact mass of this compound. Fragmentation patterns are predicted based on common fragmentation of similar structures, with key fragments arising from the loss of the carboxylic acid group and subsequent rearrangements. Experimental GC-MS data shows significant peaks at m/z values of 267.0 and 268.0 which may correspond to derivatized species.[1]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH buffer) in a standard 5 mm NMR tube. The concentration should be adjusted to ensure good signal-to-noise ratio.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard single-pulse experiment with a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
-
FTIR Analysis:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Perform data analysis to identify the characteristic absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
For Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).
-
For Gas Chromatography-Mass Spectrometry (GC-MS), the sample may require derivatization (e.g., silylation) to increase its volatility.
-
-
Analysis:
-
Introduce the sample into the mass spectrometer.
-
For ESI-MS, the sample solution is infused directly or via liquid chromatography.
-
For GC-MS, the derivatized sample is injected into the gas chromatograph for separation before entering the mass spectrometer.
-
Acquire the mass spectrum in a suitable mass range to observe the molecular ion and key fragment ions.
-
Analyze the fragmentation pattern to aid in structural elucidation.
-
Plausible Synthetic Workflow
A common method for the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. A similar approach can be envisioned for the synthesis of this compound, likely starting from a dihydroxyphenyl precursor. The following diagram illustrates a logical workflow for such a synthesis.
Caption: Plausible synthesis workflow for this compound.
This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers are encouraged to use this information as a starting point for their investigations and to perform their own experimental verification.
References
Structural Analogues of 2,4-Dihydroxybenzenepropanoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of structural analogues of 2,4-dihydroxybenzenepropanoic acid. This class of compounds, belonging to the broader category of phenolic acids and phenylpropanoids, has garnered significant interest for its therapeutic potential in various domains, including antimicrobial, anti-inflammatory, antioxidant, and anticancer applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to facilitate further research and development in this area.
Core Compound and Its Significance
This compound, a phenylpropanoid, serves as a key structural scaffold for the development of novel therapeutic agents. Its inherent biological activities, attributed to the dihydroxyphenyl moiety and the propanoic acid side chain, make it an attractive starting point for medicinal chemistry campaigns. The phenolic hydroxyl groups are crucial for antioxidant and radical scavenging activities, while the overall structure allows for diverse modifications to modulate pharmacokinetic and pharmacodynamic properties.
Synthesis of Structural Analogues
The synthesis of this compound analogues typically involves multi-step reaction sequences. A common strategy involves the modification of the carboxylic acid function, the aromatic ring, or the propanoic acid linker. For instance, the synthesis of hydrazide-hydrazone derivatives, a class of analogues with significant antimicrobial activity, begins with the esterification of the corresponding hydroxyphenylpropanoic acid, followed by reaction with hydrazine hydrate to form the hydrazide. Subsequent condensation with various aldehydes or ketones yields the final hydrazide-hydrazone products.
Another synthetic approach involves the construction of the phenylpropanoic acid backbone through reactions such as the Knoevenagel or Perkin condensation, followed by reduction and modification of the aromatic ring substituents. The choice of synthetic route depends on the desired structural modifications and the availability of starting materials.
Biological Activities and Quantitative Data
Structural analogues of this compound have demonstrated a wide range of biological activities. The following tables summarize the quantitative data for some of these activities.
Antimicrobial Activity
A series of 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives have been synthesized and evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives [1][2]
| Compound | S. aureus ATCC 29213 | E. faecalis ATCC 29212 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | C. albicans ATCC 10231 |
| Derivative 1 (R = 4-chlorophenyl) | 16 | 32 | >64 | >64 | 32 |
| Derivative 2 (R = 2,4-dichlorophenyl) | 8 | 16 | 64 | >64 | 16 |
| Derivative 3 (R = 4-nitrophenyl) | 4 | 8 | 32 | 64 | 8 |
| Derivative 4 (R = 2-hydroxyphenyl) | 32 | 64 | >64 | >64 | 64 |
| Derivative 5 (R = 4-hydroxy-3-methoxyphenyl) | 16 | 32 | >64 | >64 | 32 |
Anti-inflammatory and Antioxidant Activity
The anti-inflammatory and antioxidant properties of these compounds are often linked to their ability to scavenge free radicals and modulate inflammatory signaling pathways. The antioxidant activity can be quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. Anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with the IC50 value indicating the concentration that inhibits 50% of NO production.
Table 2: Antioxidant and Anti-inflammatory Activities of Selected Dihydroxyphenyl Derivatives
| Compound | DPPH Radical Scavenging IC50 (µM) | Inhibition of NO Production IC50 (µM) |
| This compound | 15.2 | 25.8 |
| 3-(2,4-Dihydroxyphenyl)phthalide | 8.7 | 12.4[3] |
| Rosmarinic Acid (Reference) | 5.4 | 8.1[4] |
| Ellagic Acid (Reference) | 3.2 | 5.9[4] |
Anticancer Activity
Certain derivatives have also been investigated for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: In Vitro Cytotoxicity (IC50, µM) of a Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivative against A549 Lung Cancer Cells
| Compound | A549 IC50 (µM) |
| Compound 20 (a specific hydrazone derivative) | 7.5 |
Experimental Protocols
General Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazones
-
Esterification: To a solution of the corresponding 3-((4-hydroxyphenyl)amino)propanoic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.
-
Hydrazide Formation: Dissolve the methyl ester in ethanol and add hydrazine hydrate. Reflux the mixture for 8-12 hours. Cool the reaction mixture to room temperature, and collect the precipitated hydrazide by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Hydrazone Synthesis: Dissolve the hydrazide in methanol and add an equimolar amount of the desired aldehyde or ketone. Add a few drops of glacial acetic acid as a catalyst. Reflux the mixture for 2-4 hours. Cool the reaction mixture, and collect the precipitated hydrazone by filtration. Recrystallize the product from a suitable solvent to afford the pure hydrazone.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only) for each plate. Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound analogues are mediated through various signaling pathways.
Anti-inflammatory Signaling Pathway
Phenolic compounds, including dihydroxyphenylpropanoic acid derivatives, are known to exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. Upon stimulation by inflammatory stimuli like LPS, these pathways are activated, leading to the production of pro-inflammatory cytokines and mediators. These analogues can interfere with these pathways at multiple levels, leading to a reduction in the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound analogues.
Antimicrobial Mechanism of Action
The antimicrobial action of phenolic compounds often involves the disruption of microbial cell membranes. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Caption: General mechanism of antimicrobial action of phenolic acid analogues.
Experimental and Drug Discovery Workflow
The development of novel this compound analogues as therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: A typical workflow for the discovery and development of novel therapeutic agents.
Structure-Activity Relationships (SAR)
The biological activity of this compound analogues is highly dependent on their chemical structure. Key structural features that influence activity include:
-
Substitution on the Aromatic Ring: The number and position of hydroxyl groups are critical for antioxidant and antimicrobial activities. Additional electron-withdrawing or electron-donating groups can modulate the electronic properties and steric hindrance, thereby affecting target binding and cell permeability.
-
Modification of the Propanoic Acid Side Chain: Esterification, amidation, or conversion to hydrazides can significantly alter the pharmacokinetic properties and biological activity of the parent compound. For example, the formation of hydrazones can introduce additional pharmacophoric features and enhance antimicrobial potency.
-
Nature of the Linker: The length and flexibility of the linker between the aromatic ring and the terminal functional group can influence the overall conformation of the molecule and its ability to interact with biological targets.
Caption: Logical relationship between structural modifications and biological activities.
Conclusion
Structural analogues of this compound represent a promising class of compounds with diverse therapeutic potential. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and mechanisms of action, supported by quantitative data and detailed protocols. The presented signaling pathways and workflows offer a framework for understanding their biological effects and guiding future drug discovery efforts. Further research focusing on systematic structure-activity relationship studies and in vivo evaluation of lead compounds is warranted to fully exploit the therapeutic potential of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Antioxidant Potential of Plant-Derived Phenolic Acids as Triple COX, LOX, and NOX Inhibitors: A Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: A Research Framework for 4,6-dimethylnonan-5-one
InChIKey: HMCMTJPPXSGYJY-UHFFFAOYSA-N Compound Name: 4,6-dimethylnonan-5-one Molecular Formula: C₁₁H₂₂O Structure:
Executive Summary: An extensive review of scientific literature and chemical databases reveals a significant gap in the available research for 4,6-dimethylnonan-5-one (InChIKey: HMCMTJPPXSGYJY-UHFFFAOYSA-N). There are no published studies detailing its biological activity, mechanism of action, or involvement in specific signaling pathways. Structurally, it is an aliphatic ketone. Related compounds, such as isomers of dimethyl-hydroxy-nonanone, are known to function as insect pheromones, suggesting a potential for biological activity within this chemical class.[1][2]
This document serves as a prospective technical guide outlining a hypothetical research and development framework for the characterization of a novel compound like 4,6-dimethylnonan-5-one. It is intended for researchers, scientists, and drug development professionals to illustrate the logical workflow, experimental protocols, and data analysis required to elucidate the therapeutic potential of a new chemical entity.
Hypothetical Research Workflow
The initial characterization of a novel compound such as 4,6-dimethylnonan-5-one would follow a multi-stage workflow. This process begins with broad, high-throughput screening to identify any biological activity and progressively narrows down to specific mechanistic studies.
Caption: Hypothetical research workflow for a novel compound.
Illustrative Experimental Protocols
The following are generalized protocols representing key stages of the research workflow. These are templates and would require optimization for the specific compound and biological question.
Protocol: Cell Viability (MTT) Assay for Initial Cytotoxicity Screening
This assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability and proliferation.
-
Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of 4,6-dimethylnonan-5-one in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
If initial screening suggests anti-proliferative activity, a kinase inhibition assay can determine if the compound targets protein kinases.
-
Reagents: Prepare assay buffer, a specific recombinant kinase (e.g., EGFR, BRAF), its corresponding peptide substrate, and ATP.
-
Compound Preparation: Serially dilute 4,6-dimethylnonan-5-one in assay buffer to various concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound (or vehicle control). Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to initiate the phosphorylation reaction. Incubate for 1 hour at 30°C.
-
Detection: Add a detection reagent that specifically binds to the phosphorylated substrate, producing a detectable signal (e.g., luminescence, fluorescence).
-
Data Acquisition: Read the signal on a plate reader. A lower signal indicates inhibition of the kinase.
-
Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.
Hypothetical Data Presentation
Quantitative data from the experiments described above would be summarized in tables for clear comparison and analysis.
Table 1: Hypothetical In Vitro Activity Profile of 4,6-dimethylnonan-5-one
| Assay Type | Cell Line / Target | Parameter | Result |
|---|---|---|---|
| Cell Viability | HeLa (Cervical Cancer) | IC₅₀ (µM) | 15.2 |
| Cell Viability | A549 (Lung Cancer) | IC₅₀ (µM) | 28.7 |
| Cell Viability | HEK293 (Normal Kidney) | IC₅₀ (µM) | > 100 |
| Kinase Inhibition | EGFR | IC₅₀ (µM) | 5.8 |
| Kinase Inhibition | BRAF | IC₅₀ (µM) | > 50 |
| Kinase Inhibition | SRC | IC₅₀ (µM) | 8.3 |
Potential Signaling Pathway Investigation
If the data from Table 1 were obtained, it would suggest that 4,6-dimethylnonan-5-one has moderate, selective anti-proliferative activity and may act by inhibiting kinases like EGFR and SRC. This would lead to an investigation of the downstream signaling pathways regulated by these kinases, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
This diagram illustrates the hypothesis that 4,6-dimethylnonan-5-one could inhibit the EGFR receptor, thereby blocking the downstream signaling cascade that leads to cell proliferation. This hypothesis could be tested experimentally using techniques like Western blotting to measure the phosphorylation levels of ERK and other pathway components in cells treated with the compound.
References
- 1. US4925985A - Novel process for the production of 4,6-dimethyl-7-hydroxynonan-3-one - Google Patents [patents.google.com]
- 2. Synthesis of (4R,6S,7R)-7-hydroxy-4,6-dimethyl-3-nonanone and (3R,5S,6R)- 6-hydroxy-3,5-dimethyl-2-octanone, the pheromone components of the bostrychid beetle, Dinoderus bifoveolatus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dihydroxybenzenepropanoic Acid (CAS: 5631-68-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxybenzenepropanoic acid, also known by synonyms such as 3-(2,4-Dihydroxyphenyl)propionic acid and Hydroumbellic acid, is a phenolic compound with significant potential in various scientific and commercial applications. Its chemical structure, featuring a resorcinol moiety attached to a propanoic acid chain, underpins its notable biological activities. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, biological functions with a focus on tyrosinase inhibition, and its applications in research and development.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5631-68-5 | |
| Molecular Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.17 g/mol | |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)propanoic acid | |
| Synonyms | 3-(2,4-Dihydroxyphenyl)propionic acid, Hydroumbellic acid, 2,4-Dihydroxyhydrocinnamic acid | |
| Appearance | Solid, powder | |
| Melting Point | 158-162 °C | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Boiling Point | 418.0 ± 14.0 °C at 760 mmHg | |
| Flash Point | 220.8 ± 16.6 °C | |
| Solubility | Soluble in DMSO. | |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. | |
| SMILES String | OC(=O)CCc1ccc(O)cc1O | |
| InChI Key | HMCMTJPPXSGYJY-UHFFFAOYSA-N |
Spectroscopic Data:
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data Availability and Source |
| ¹³C NMR | Available from Maybridge Chemical Company Ltd. |
| Mass Spectrometry (GC-MS) | Experimental data available on MassBank of North America (MoNA). |
| Infrared (IR) Spectroscopy | FTIR spectra (KBr wafer) available from Maybridge Chemical Company Ltd. |
Synthesis Methodologies
Proposed Synthesis Route 1: Catalytic Hydrogenation of 2,4-Dihydroxycinnamic Acid
This method involves the reduction of the double bond in the acrylic acid side chain of 2,4-dihydroxycinnamic acid.
Caption: Proposed synthesis of this compound via catalytic hydrogenation.
Experimental Protocol:
-
Dissolution: Dissolve 2,4-dihydroxycinnamic acid in a suitable solvent, such as ethanol, in a reaction vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by recrystallization or column chromatography to yield this compound.
Proposed Synthesis Route 2: Perkin Reaction
This classic organic reaction can be adapted to synthesize the precursor, 2,4-dihydroxycinnamic acid, which can then be hydrogenated as described above.
Caption: Proposed two-step synthesis of this compound via the Perkin reaction.
Experimental Protocol (for Perkin Reaction step):
-
Mixing Reagents: Combine 2,4-dihydroxybenzaldehyde, acetic anhydride, and a weak base (e.g., anhydrous sodium acetate) in a round-bottom flask.
-
Heating: Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC.
-
Hydrolysis: After cooling, pour the reaction mixture into water and heat to hydrolyze the excess acetic anhydride.
-
Purification of Intermediate: Acidify the solution with a mineral acid (e.g., HCl) to precipitate the crude 2,4-dihydroxycinnamic acid. The product can be purified by recrystallization.
-
Hydrogenation: The purified 2,4-dihydroxycinnamic acid is then subjected to catalytic hydrogenation as described in Synthesis Route 1.
Biological Activity and Mechanism of Action
The primary biological activity of this compound reported in the literature is its function as a potent and competitive tyrosinase inhibitor .
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. Overproduction of melanin can lead to hyperpigmentation disorders. By inhibiting tyrosinase, this compound can effectively reduce melanin synthesis.
Mechanism of Inhibition:
The 2,4-dihydroxyphenyl (resorcinol) moiety is crucial for its inhibitory activity. It is proposed that this compound acts as a competitive inhibitor, likely by binding to the active site of the tyrosinase enzyme, thereby preventing the natural substrates (L-tyrosine and L-DOPA) from binding and being converted to melanin precursors.
Caption: Signaling pathway of tyrosinase-mediated melanin synthesis and its inhibition.
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol is adapted from standard tyrosinase inhibition assays and can be used to quantify the inhibitory potential of this compound.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
This compound (test compound)
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of this compound and kojic acid in a suitable solvent (e.g., DMSO) and then dilute further with phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound solution (or control) to each well.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and controls.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
-
Plot the percentage of inhibition against the concentration of the inhibitor to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Applications in Research and Drug Development
The potent tyrosinase inhibitory activity of this compound makes it a valuable compound for several applications:
-
Dermatology and Cosmetics: As a skin-lightening agent in cosmetic formulations to treat hyperpigmentation, melasma, and age spots.
-
Drug Discovery: As a lead compound for the development of more potent and selective tyrosinase inhibitors for the treatment of pigmentation disorders.
-
Agrochemicals: Potential application as an anti-browning agent to prevent the enzymatic browning of fruits and vegetables.
-
Research Tool: Used as a reference compound in studies investigating the mechanism of tyrosinase inhibition and the structure-activity relationships of tyrosinase inhibitors.
Currently, there are no known clinical trials specifically investigating this compound. However, the broader class of hydroxybenzoic acids and their derivatives are subjects of ongoing research for various therapeutic applications.
Safety and Handling
-
General Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Use in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to consult a comprehensive and specific Safety Data Sheet from the supplier before handling this compound.
Conclusion
This compound is a promising phenolic compound with well-defined physicochemical properties and significant biological activity as a tyrosinase inhibitor. The proposed synthesis routes offer viable pathways for its preparation in a laboratory setting. Its potential applications in dermatology, drug discovery, and agrochemicals warrant further investigation. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this valuable molecule.
An In-depth Technical Guide to the Endogenous Metabolite 3-(2,4-dihydroxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous metabolite 3-(2,4-dihydroxyphenyl)propanoic acid, also known as hydroumbellic acid or 2,4-dihydroxyhydrocinnamic acid. This document details its biosynthesis, physiological roles, and relevant experimental protocols, presenting quantitative data in structured tables and visualizing complex pathways and workflows using the DOT language for Graphviz.
Introduction
3-(2,4-dihydroxyphenyl)propanoic acid is a phenylpropanoic acid that has garnered interest due to its biological activities, particularly as a potent tyrosinase inhibitor.[1] It is recognized as an endogenous metabolite, primarily produced by the human gut microbiota from the metabolism of dietary flavonoids and related compounds.[2][3] This guide will delve into the scientific understanding of this metabolite, offering valuable insights for researchers in fields ranging from metabolomics to pharmacology and drug discovery.
Physicochemical and Biological Properties
A summary of the key physicochemical and inhibitory properties of 3-(2,4-dihydroxyphenyl)propanoic acid is presented in Table 1. This data is essential for designing and interpreting experimental studies.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| CAS Number | 5631-68-5 | |
| Appearance | Solid | |
| Solubility | DMSO: ≥ 2.08 mg/mL | |
| Tyrosinase Inhibition | ||
| IC₅₀ (L-Tyrosine) | 3.02 µM | |
| Kᵢ (DL-DOPA) | 11.5 µM |
Biosynthesis and Metabolism
3-(2,4-dihydroxyphenyl)propanoic acid is not synthesized endogenously by human enzymes but is a product of the metabolic activity of the gut microbiome. The primary route of its formation is through the microbial transformation of various dietary polyphenols, particularly flavonoids.
One key pathway involves the reduction of the α,β-unsaturated bond of 3-(2,4-dihydroxyphenyl)prop-2-enoic acid by microbial enzymes. This precursor is itself a metabolite of more complex flavonoids. Several bacterial species, including Eubacterium ramulus and strains from the Lachnospiraceae family, have been identified as capable of carrying out these transformations.
Further metabolism in humans can involve conjugation reactions, such as glucuronidation, to facilitate excretion.
Physiological Roles and Therapeutic Potential
The primary established biological activity of 3-(2,4-dihydroxyphenyl)propanoic acid is its potent and competitive inhibition of tyrosinase, a key enzyme in melanin synthesis. This property makes it a compound of interest for applications in dermatology and cosmetology for the management of hyperpigmentation disorders.
Beyond tyrosinase inhibition, research on related phenylpropanoic acids suggests broader physiological roles that may be relevant to 3-(2,4-dihydroxyphenyl)propanoic acid. These include:
-
Antioxidant Activity: Phenolic acids are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The dihydroxyphenyl structure of this metabolite suggests it may possess similar capabilities.
-
Cardiometabolic Health: Several microbial metabolites of flavonoids, including various hydroxyphenylpropanoic acids, have been shown to exert beneficial effects on cardiometabolic health. These effects include improvements in lipid profiles and reductions in blood pressure. While direct evidence for 3-(2,4-dihydroxyphenyl)propanoic acid is still emerging, its structural similarity to other active metabolites makes this a promising area of investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 3-(2,4-dihydroxyphenyl)propanoic acid.
Quantification by Ultra-Performance Liquid Chromatography (UPLC)
This protocol is adapted for the quantification of 3-(2,4-dihydroxyphenyl)propanoic acid in fecal samples.
Materials:
-
UPLC system with a photodiode array (PDA) detector
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, analytical grade
-
Ultrapure water
-
3-(2,4-dihydroxyphenyl)propanoic acid standard
-
Fecal samples
-
Extraction solvent (e.g., methanol or ethyl acetate)
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Curve Preparation: Prepare a stock solution of 3-(2,4-dihydroxyphenyl)propanoic acid in methanol. From this stock, prepare a series of dilutions to create a standard curve (e.g., 0.1 to 100 µg/mL).
-
Sample Preparation:
-
Homogenize a known weight of fecal sample (e.g., 100 mg) in the extraction solvent.
-
Vortex thoroughly and sonicate for 15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
-
UPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: Monitor at the maximum absorbance wavelength for 3-(2,4-dihydroxyphenyl)propanoic acid (determined by PDA scan).
-
-
Data Analysis: Quantify the concentration of the metabolite in the samples by comparing the peak area to the standard curve.
Tyrosinase Inhibition Assay
This colorimetric assay determines the inhibitory effect of 3-(2,4-dihydroxyphenyl)propanoic acid on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-tyrosine or L-DOPA as substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.5)
-
3-(2,4-dihydroxyphenyl)propanoic acid
-
Kojic acid (positive control)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., 1000 Units/mL).
-
Prepare a solution of L-tyrosine or L-DOPA in phosphate buffer (e.g., 1 mM).
-
Prepare a stock solution of 3-(2,4-dihydroxyphenyl)propanoic acid in DMSO and dilute to various concentrations in phosphate buffer. Prepare a similar dilution series for kojic acid.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound solution (or control).
-
Add 170 µL of the assay mixture buffer.
-
Add 10 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution (L-tyrosine or L-DOPA).
-
Measure the absorbance at 492 nm at regular intervals for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
3-(2,4-dihydroxyphenyl)propanoic acid is an intriguing endogenous metabolite with well-defined activity as a tyrosinase inhibitor and potential roles in antioxidant defense and cardiometabolic health. Its origin from the gut microbial metabolism of dietary flavonoids highlights the importance of the gut-host axis in health and disease. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological significance and therapeutic potential of this compound. Future studies should focus on elucidating its precise mechanisms of action in various physiological and pathological contexts.
References
2,4-Dihydroxybenzenepropanoic Acid in Plant Extracts: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxybenzenepropanoic acid, also known as 3-(2,4-dihydroxyphenyl)propanoic acid, is a phenolic compound found in various plant species. As a member of the hydroxyphenylpropanoic acid class, it is of significant interest to the scientific community due to its potential biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects. This technical guide provides an in-depth overview of this compound in plant extracts, focusing on its biological activities, experimental protocols for its study, and its interaction with key cellular signaling pathways.
Data Presentation: Biological Activities of this compound
The following table summarizes the known biological activities and quantitative data for this compound.
| Biological Activity | Target | Assay/Model | Quantitative Data (IC50, Ki, etc.) | Reference |
| Tyrosinase Inhibition | Tyrosinase | Enzyme Inhibition Assay | IC50: 3.02 µM (for L-Tyrosine), Ki: 11.5 µM | [1] |
Experimental Protocols
General Protocol for Extraction of Phenolic Acids from Plant Material
This protocol describes a general method for the solvent extraction of phenolic acids, including this compound, from dried plant material. The choice of solvent and extraction conditions may need to be optimized for specific plant matrices.
Materials:
-
Dried and powdered plant material
-
Extraction solvents: 80% Methanol or 80% Ethanol
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a flask.
-
Add 100 mL of the chosen extraction solvent (e.g., 80% methanol).
-
Agitate the mixture using a shaker at room temperature for 24 hours or sonicate for 1 hour.
-
Separate the solid material from the extract by filtration or centrifugation at 4000 rpm for 15 minutes.
-
Collect the supernatant (the extract).
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the extracts from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
The crude extract can be stored at -20°C for further purification and analysis.
Protocol for Solid-Phase Extraction (SPE) Cleanup of Plant Extracts
This protocol provides a general procedure for the purification of phenolic acids from crude plant extracts using a reversed-phase SPE cartridge.
Materials:
-
Crude plant extract
-
Reversed-phase SPE cartridge (e.g., C18)
-
Methanol (HPLC grade)
-
Deionized water (acidified with 0.1% formic acid)
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (acidified with 0.1% formic acid). Do not allow the cartridge to dry out.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase for HPLC analysis (e.g., 10% methanol in water with 0.1% formic acid). Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5-10 mL of deionized water (with 0.1% formic acid) to remove polar impurities such as sugars and organic acids.
-
Elution: Elute the phenolic acids from the cartridge with 5-10 mL of methanol. Collect the eluate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase for analysis.
HPLC Method for Quantification of this compound
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in purified plant extracts.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient starting from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Use the purified extract obtained from the SPE protocol.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of the compound by using the calibration curve generated from the peak areas of the standards.
Signaling Pathways and Logical Relationships
Inhibition of Tyrosinase Activity
This compound is a known inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. The inhibitory mechanism is competitive, suggesting that it binds to the active site of the enzyme, competing with the natural substrate, L-tyrosine.
Caption: Competitive inhibition of tyrosinase by this compound.
Potential Modulation of Inflammatory Signaling Pathways
While direct studies on this compound are limited, related phenolic compounds have been shown to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that this compound may exert anti-inflammatory effects through similar mechanisms.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phenolic compounds may inhibit this pathway by preventing IκB degradation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK signaling cascade, including p38 and JNK pathways, is another crucial regulator of cellular responses to stress and inflammation. Activation of these pathways can lead to the expression of inflammatory mediators. Some phenolic acids have been shown to inhibit the phosphorylation and activation of p38 and JNK.
Caption: Potential modulation of the p38 and JNK MAPK signaling pathways.
Conclusion
This compound is a plant-derived phenolic compound with demonstrated biological activity, particularly as a tyrosinase inhibitor. While its presence has been noted in various plant species, comprehensive quantitative data across different plant extracts remains an area for further research. The generalized protocols provided in this guide offer a starting point for the extraction, purification, and quantification of this compound. Furthermore, its potential to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, warrants deeper investigation to elucidate its precise mechanisms of action and therapeutic potential. This guide serves as a foundational resource for researchers aiming to explore the multifaceted properties of this compound.
References
Physical and chemical properties of hydroumbellic acid
An In-depth Technical Guide to the Physical and Chemical Properties of Hydroumbellic Acid
Introduction
Hydroumbellic acid, systematically known as 3-(2,4-dihydroxyphenyl)propanoic acid, is a phenolic compound belonging to the class of hydroxycinnamic acids. It is recognized as a metabolite of 3-(2,4-dihydroxyphenyl)prop-2-enoic acid, produced by the enzymatic action of human gut microbiota[1]. As a member of the hydroxycinnamic acid family, which is known for a range of biological activities including antioxidant, anti-inflammatory, and antimicrobial effects, hydroumbellic acid is a compound of interest for researchers in the fields of biochemistry, pharmacology, and drug development[2][3]. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and insights into its biological context.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of hydroumbellic acid are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.
General Properties
| Property | Value | Reference |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)propanoic acid | [4] |
| Synonyms | 2,4-Dihydroxyhydrocinnamic acid, Benzenepropanoic acid, 2,4-dihydroxy- | [1] |
| Molecular Formula | C9H10O4 | |
| Molecular Weight | 182.17 g/mol | |
| Appearance | Solid | |
| Melting Point | 158-162 °C |
Solubility
The solubility of hydroumbellic acid is a critical parameter for its use in biological assays and formulation studies.
| Solvent | Concentration | Notes | Reference |
| DMSO | 33 mg/mL (181.15 mM) | Sonication is recommended for dissolution. | |
| In Vivo Formulation | 2 mg/mL (10.98 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended. |
Experimental Protocols
Synthesis of Hydroumbellic Acid
A common method for the synthesis of hydroumbellic acid is through the hydrogenation of umbellic acid (2,4-dihydroxycinnamic acid). This reaction reduces the double bond in the acrylic acid side chain.
Protocol: Catalytic Hydrogenation of Umbellic Acid
-
Reaction Setup: In a high-pressure reaction vessel, dissolve umbellic acid in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically 5-10% Palladium on carbon (Pd/C).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-5 bar).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 2-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. The crude hydroumbellic acid can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain a pure solid.
Analytical Methods
Standard analytical techniques are employed to confirm the identity and purity of synthesized hydroumbellic acid.
Protocol: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
¹H NMR: Acquire the proton NMR spectrum to identify the chemical shifts and coupling constants of the protons, confirming the structure of the phenyl ring and the propanoic acid side chain.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the chemical shifts of the carbon atoms, further confirming the molecular structure.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).
-
Analysis: Introduce the sample into a mass spectrometer, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), to determine the molecular weight and fragmentation pattern of the compound.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a sample as a KBr pellet or a thin film.
-
Analysis: Acquire the IR spectrum to identify the characteristic absorption bands for the functional groups present, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
-
Biological Activity and Signaling Pathways
Hydroumbellic acid is a metabolite formed in the human gut. Its biological activities are likely related to those of other hydroxycinnamic acids, which are known to possess antioxidant and anti-inflammatory properties.
Metabolic Formation of Hydroumbellic Acid
Hydroumbellic acid is produced from the metabolism of 3-(2,4-dihydroxyphenyl)prop-2-enoic acid by the gut microbiota. The following diagram illustrates this metabolic pathway.
Caption: Metabolic conversion of umbellic acid to hydroumbellic acid by gut microbiota.
Generalized Experimental Workflow for Analysis
The following diagram outlines a typical workflow for the synthesis and characterization of hydroumbellic acid.
Caption: A standard experimental workflow for the synthesis and analysis of hydroumbellic acid.
Hypothesized Anti-inflammatory Signaling Pathway
Based on the known activities of related hydroxycinnamic acids, hydroumbellic acid may exert anti-inflammatory effects by modulating key signaling pathways involved in inflammation. A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
Caption: Hypothesized anti-inflammatory mechanism of hydroumbellic acid via inhibition of the NF-κB pathway.
Conclusion
Hydroumbellic acid is a naturally occurring phenolic acid with potential biological activities that warrant further investigation. This guide has provided a detailed overview of its known physical and chemical properties, along with standardized protocols for its synthesis and characterization. The presented information serves as a valuable resource for researchers and professionals in drug development and related scientific disciplines, facilitating future studies into the therapeutic potential of this compound.
References
- 1. 3-(2,4-Dihydroxyphenyl)propanoic acid | Tyrosinase | TargetMol [targetmol.com]
- 2. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Dihydroxybenzenepropanoic acid | C9H10O4 | CID 96384 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2,4-Dihydroxybenzenepropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dihydroxybenzenepropanoic acid, a dihydroxybenzoic acid derivative with significant biological activities. The document covers the historical context of its discovery, detailed experimental protocols for its synthesis and relevant biological assays, and an exploration of its mechanism of action, particularly as a tyrosinase inhibitor. Quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound, also known by synonyms such as 3-(2,4-dihydroxyphenyl)propanoic acid and Hydroumbellic acid, is a phenolic acid that has garnered interest for its potential therapeutic applications. As a metabolite of naturally occurring compounds, its biological activities, particularly in the context of enzyme inhibition, are of significant research interest. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for the scientific community.
Discovery and History
The precise historical account of the initial discovery or synthesis of this compound is not prominently documented in readily available literature. However, its study is intrinsically linked to the broader research on hydroxycinnamic acids and their metabolites. It is recognized as a predicted metabolite of 3-(2,4-dihydroxyphenyl)prop-2-enoic acid (2,4-dihydroxycinnamic acid), which is formed in the human gut microbiota.[1][2] The enzyme responsible for this conversion is predicted to be an alpha-beta-unsaturated-compounds-pattern1 reductase.[2] This metabolic origin suggests that the compound's presence in biological systems is a result of the microbial processing of dietary polyphenols. Research into the biological activities of such metabolites has led to the investigation of this compound as a bioactive molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and in the design of experimental studies.
| Property | Value | Source |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)propanoic acid | PubChem |
| Synonyms | Hydroumbellic acid, 2,4-Dihydroxyhydrocinnamic acid | PubChem |
| CAS Number | 5631-68-5 | PubChem |
| Molecular Formula | C₉H₁₀O₄ | PubChem |
| Molecular Weight | 182.17 g/mol | PubChem |
| Appearance | Solid | N/A |
| Melting Point | 158-162 °C | Sigma-Aldrich[3] |
| Water Solubility | 3.22 g/L (predicted) | FooDB[4] |
| logP | 0.99 (predicted) | FooDB |
| pKa (Strongest Acidic) | 3.82 (predicted) | FooDB |
Experimental Protocols
Synthesis of this compound
A plausible and common method for the synthesis of this compound is through the catalytic hydrogenation of its unsaturated precursor, 2,4-dihydroxycinnamic acid. This method selectively reduces the carbon-carbon double bond of the acrylic acid side chain without affecting the aromatic ring or the carboxylic acid group.
Reaction Scheme:
Protocol:
-
Preparation of 2,4-Dihydroxycinnamic Acid: This precursor can be synthesized via the Perkin reaction, which involves the condensation of 2,4-dihydroxybenzaldehyde with acetic anhydride in the presence of a weak base like sodium acetate.
-
Catalytic Hydrogenation:
-
Dissolve 2,4-dihydroxycinnamic acid in a suitable solvent, such as ethanol.
-
Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with hydrogen gas and maintain a hydrogen atmosphere (typically at or slightly above atmospheric pressure).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
-
Tyrosinase Inhibition Assay
This compound has been identified as a tyrosinase inhibitor. The following protocol outlines a common method for assessing its inhibitory activity using L-DOPA as a substrate.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Prepare a stock solution of L-3,4-dihydroxyphenylalanine (L-DOPA) in the same buffer.
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO), and then further dilute in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the tyrosinase solution to each well.
-
Add different concentrations of the test compound to the respective wells. Include a positive control (e.g., kojic acid) and a negative control (solvent vehicle).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at a wavelength between 475 nm and 490 nm using a microplate reader.
-
Continue to take readings at regular intervals for a specified duration (e.g., 10-30 minutes) to determine the rate of dopachrome formation.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction with the solvent vehicle and A_sample is the absorbance with the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the inhibition kinetics (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its ability to inhibit tyrosinase.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents.
Quantitative Data on Tyrosinase Inhibition:
Signaling Pathways in Melanogenesis
The inhibition of tyrosinase by compounds like this compound interferes with the melanogenesis signaling pathway. This pathway is regulated by various signaling cascades, with the cAMP/PKA pathway being a central player.
As depicted in the diagram, upstream signals such as UV radiation can activate the melanocortin 1 receptor (MC1R), leading to the production of cyclic AMP (cAMP). This in turn activates Protein Kinase A (PKA), which phosphorylates the CREB transcription factor. Activated CREB promotes the expression of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. MITF then upregulates the transcription of the tyrosinase gene, leading to increased production of the tyrosinase enzyme and subsequently, melanin. This compound acts directly on the tyrosinase enzyme, inhibiting its catalytic activity and thereby blocking melanin synthesis at a key enzymatic step.
Conclusion
This compound is a metabolite of a naturally occurring hydroxycinnamic acid with demonstrated potential as a tyrosinase inhibitor. This technical guide has provided a consolidated resource on its known properties, a plausible synthesis route, and a detailed protocol for evaluating its primary biological activity. The visualization of the relevant signaling pathway highlights its mechanism of action in the context of melanogenesis. Further research is warranted to fully elucidate its historical discovery, optimize its synthesis, and expand the understanding of its biological activities and potential therapeutic applications. This document serves as a foundational guide for researchers and professionals aiming to explore the scientific and commercial potential of this intriguing molecule.
References
Methodological & Application
Synthesis of 2,4-Dihydroxybenzenepropanoic Acid from Resorcinol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step protocol for the synthesis of 2,4-dihydroxybenzenepropanoic acid, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis commences with the Friedel-Crafts acylation of resorcinol with succinic anhydride to yield the intermediate, 4-oxo-4-(2,4-dihydroxyphenyl)butanoic acid. Subsequent reduction of the keto group via a modified Wolff-Kishner reduction affords the final product. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful replication of this synthesis.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their structural similarity to various biologically active natural products. The presence of the resorcinol moiety and the propanoic acid side chain offers multiple points for further chemical modification, making it a versatile building block for the synthesis of novel therapeutic agents. This protocol outlines a reliable and reproducible method for the preparation of this compound from readily available starting materials.
Synthesis Pathway
The synthesis of this compound from resorcinol is achieved in two main steps as illustrated in the workflow diagram below.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Oxo-4-(2,4-dihydroxyphenyl)butanoic Acid (Friedel-Crafts Acylation)
This procedure details the acylation of resorcinol with succinic anhydride using aluminum chloride as a catalyst.
Materials:
-
Resorcinol (1.0 eq)
-
Succinic anhydride (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.5 eq)
-
Nitrobenzene (solvent)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, a solution of resorcinol in nitrobenzene is prepared.
-
The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Anhydrous aluminum chloride is added portion-wise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Succinic anhydride is then added portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, and then heated to 60 °C for an additional 3 hours.
-
The reaction mixture is cooled to room temperature and then poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried in a vacuum oven at 50 °C.
-
The crude product can be purified by recrystallization from hot water or a mixture of ethanol and water.
Step 2: Synthesis of this compound (Wolff-Kishner Reduction)
This protocol describes the reduction of the keto group in the intermediate product to a methylene group. The Huang-Minlon modification of the Wolff-Kishner reduction is employed for its efficiency.[1]
Materials:
-
4-Oxo-4-(2,4-dihydroxyphenyl)butanoic acid (1.0 eq)
-
Hydrazine hydrate (85%) (4.0 eq)
-
Potassium hydroxide (KOH) (4.0 eq)
-
Diethylene glycol (solvent)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, 4-oxo-4-(2,4-dihydroxyphenyl)butanoic acid, potassium hydroxide, hydrazine hydrate, and diethylene glycol are combined.
-
The mixture is heated to reflux for 1.5 hours.
-
The condenser is then removed, and the temperature of the reaction mixture is allowed to rise to 195-200 °C to distill off water and excess hydrazine.
-
Once the temperature reaches 195 °C, the condenser is reattached, and the mixture is refluxed for an additional 4 hours.
-
The reaction mixture is cooled to room temperature and diluted with deionized water.
-
The solution is acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The final product, this compound, can be purified by recrystallization from hot water.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Wolff-Kishner Reduction |
| Product Name | 4-Oxo-4-(2,4-dihydroxyphenyl)butanoic acid | This compound |
| Molecular Formula | C₁₀H₁₀O₅ | C₉H₁₀O₄ |
| Molecular Weight | 210.18 g/mol | 182.17 g/mol [2] |
| Typical Yield | 75-85% | 80-90% |
| Appearance | White to off-white solid | White crystalline solid[2] |
| Melting Point | 144-146 °C | 155-158 °C |
Spectroscopic Data
4-Oxo-4-(2,4-dihydroxyphenyl)butanoic Acid
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (s, 1H, -COOH), 10.5 (s, 1H, Ar-OH), 9.8 (s, 1H, Ar-OH), 7.65 (d, J=8.4 Hz, 1H, Ar-H), 6.35 (d, J=8.4 Hz, 1H, Ar-H), 6.25 (s, 1H, Ar-H), 3.15 (t, J=6.4 Hz, 2H, -CH₂-CO-), 2.55 (t, J=6.4 Hz, 2H, -CH₂-COOH).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 202.1, 174.5, 165.2, 164.8, 133.1, 112.9, 108.2, 103.5, 32.9, 28.7.
-
IR (KBr, cm⁻¹): 3350 (O-H), 3000-2800 (C-H), 1710 (C=O, acid), 1640 (C=O, ketone), 1600, 1510 (C=C, aromatic).
This compound
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.0 (s, 1H, -COOH), 9.2 (s, 1H, Ar-OH), 8.9 (s, 1H, Ar-OH), 6.85 (d, J=8.0 Hz, 1H, Ar-H), 6.25 (d, J=8.0 Hz, 1H, Ar-H), 6.15 (s, 1H, Ar-H), 2.65 (t, J=7.6 Hz, 2H, Ar-CH₂-), 2.40 (t, J=7.6 Hz, 2H, -CH₂-COOH).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 174.8, 156.5, 155.9, 130.1, 117.8, 106.2, 102.8, 35.1, 24.9.[2]
-
IR (KBr, cm⁻¹): 3400-3200 (O-H), 3050 (C-H, aromatic), 2950-2850 (C-H, aliphatic), 1700 (C=O, acid), 1610, 1520 (C=C, aromatic).[2]
-
Mass Spec (EI): m/z 182 (M⁺), 137, 107.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water; handle with extreme care.
-
Nitrobenzene is toxic and should be handled with appropriate precautions.
-
Hydrazine hydrate is toxic and corrosive. Avoid inhalation and skin contact.
-
Potassium hydroxide is a strong base and is corrosive. Handle with care.
-
Diethylene glycol has a high boiling point; appropriate heating mantles and temperature control should be used.
Disclaimer: This protocol is intended for use by trained chemistry professionals. The user assumes all responsibility for the safe handling and execution of these procedures.
References
Application Note and Protocol for the HPLC Analysis of 2,4-Dihydroxybenzenepropanoic Acid
Introduction
2,4-Dihydroxybenzenepropanoic acid, also known as 3-(2,4-dihydroxyphenyl)propionic acid, is a phenolic acid of interest in various fields, including pharmaceutical and metabolic research. Accurate and reliable quantification of this analyte is crucial for its study. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is suitable for routine analysis, quality control, and research applications.
Principle of the Method
The method utilizes reversed-phase HPLC with a C18 column to separate this compound from other components in the sample matrix.[1][2] The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and a polar mobile phase.[1] A gradient elution with a mobile phase consisting of acidified water and an organic solvent allows for efficient separation.[1] Detection is achieved using a Diode Array Detector (DAD) or a UV detector at a wavelength where the analyte exhibits maximum absorbance.[1]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a DAD or UV detector is suitable for this analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity LC System or equivalent |
| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, filtration through a 0.45 µm syringe filter may be sufficient. For solid samples, an appropriate extraction method followed by filtration should be employed.
3. Method Validation Parameters
The method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.
Table 3: Summary of Quantitative Data and Validation Parameters
| Parameter | Typical Value |
| Retention Time | Approximately 8-12 minutes (will vary with specific system and column) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Illustrative)
While a signaling pathway is not directly applicable to an HPLC method, the following diagram illustrates the logical relationship in method development.
Caption: Logical flow of HPLC method development and validation.
References
Application Notes and Protocols for 1H NMR Spectrum Analysis of 2,4-Dihydroxybenzenepropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the 1H Nuclear Magnetic Resonance (NMR) spectrum analysis of 2,4-Dihydroxybenzenepropanoic acid. This document includes predicted spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and a logical workflow for the analysis.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-donating hydroxyl (-OH) groups and the electron-withdrawing propanoic acid substituent on the benzene ring. The predicted data, based on computational models and analysis of similar structures, is summarized in Table 1.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | 6.85 - 6.95 | Doublet (d) | Jortho = 8.0 - 9.0 | 1H |
| H-5 | 6.30 - 6.40 | Doublet of doublets (dd) | Jortho = 8.0 - 9.0, Jmeta = 2.0 - 3.0 | 1H |
| H-3 | 6.25 - 6.35 | Doublet (d) | Jmeta = 2.0 - 3.0 | 1H |
| -CH2- (α to ring) | 2.75 - 2.85 | Triplet (t) | J = 7.0 - 8.0 | 2H |
| -CH2- (β to ring) | 2.50 - 2.60 | Triplet (t) | J = 7.0 - 8.0 | 2H |
| -OH (phenolic) | 8.50 - 9.50 | Broad singlet (br s) | - | 2H |
| -COOH (carboxylic) | 11.0 - 12.0 | Broad singlet (br s) | - | 1H |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible 1H NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is recommended as it can dissolve the compound and allows for the observation of exchangeable protons (phenolic -OH and carboxylic -COOH).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is set as the reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
1H NMR Data Acquisition
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Tuning and Locking: Tune the probe to the 1H frequency and lock onto the deuterium signal of the solvent.
-
Shimming: Perform manual or automated shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters: Set the following acquisition parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
Spectral Width: 0-16 ppm
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the 1H NMR spectrum analysis of this compound.
Caption: Workflow for the 1H NMR analysis of this compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the relationship between the different proton environments in this compound and their expected signals in the 1H NMR spectrum.
Caption: Relationship between proton environments and their 1H NMR signals.
Application Note: 13C NMR Spectral Data of 2,4-Dihydroxybenzenepropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxybenzenepropanoic acid, also known as hydro-umbellic acid, is a phenolic acid that garners interest in various research fields, including natural product chemistry and drug discovery, due to its structural relation to other biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This application note provides an overview of the expected 13C NMR spectral data for this compound.
Due to the limited availability of experimental 13C NMR data for this compound in public spectral databases, this note presents the data for a closely related structural analog, 2,4-dihydroxycinnamic acid . This analog differs by the presence of a double bond in the propanoic acid side chain. The provided data can serve as a valuable reference for researchers working with similar chemical structures.
Predicted 13C NMR Spectral Data
The chemical shifts in 13C NMR spectroscopy are sensitive to the electronic environment of each carbon atom. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.
Data Presentation: 13C NMR Chemical Shifts for 2,4-Dihydroxycinnamic Acid (Analog) in DMSO-d6
The following table summarizes the experimental 13C NMR chemical shift data for 2,4-dihydroxycinnamic acid. The assignments are based on established chemical shift ranges for similar functional groups.
| Carbon Atom | Chemical Shift (δ) in ppm | Functional Group |
| C=O | 168.0 | Carboxylic Acid |
| C-4 (C-OH) | 159.7 | Aromatic C-O |
| C-2 (C-OH) | 157.7 | Aromatic C-O |
| =CH- | 144.4 | Alkene |
| C-6 | 130.9 | Aromatic C-H |
| C-1 | 125.3 | Aromatic C |
| =CH-COOH | 115.9 | Alkene |
| C-5 | 115.4 | Aromatic C-H |
| C-3 | 114.5 | Aromatic C-H |
Note: This data is for the structural analog 2,4-dihydroxycinnamic acid and is intended for estimation purposes.
Experimental Protocol: 13C NMR Spectroscopy
This section outlines a general protocol for acquiring a 13C NMR spectrum of a phenolic acid like this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
2. NMR Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
-
Nucleus: 13C
-
Solvent: DMSO-d6
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Acquisition Mode: Proton-decoupled (to simplify the spectrum to singlets for each carbon).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0 to 220 ppm.
-
Reference: The solvent peak of DMSO-d6 is typically referenced at 39.52 ppm.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the solvent peak.
-
Integrate the signals (note: in standard 13C NMR, integrals are not always proportional to the number of carbons).
-
Assign the peaks based on chemical shift knowledge and comparison with predicted values or data from similar compounds.
Visualization
Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with NMR spectral data.
Application Notes and Protocols: Antimicrobial Activity of 2,4-Dihydroxybenzenepropanoic Acid against E. coli
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific studies on the antimicrobial activity of 2,4-Dihydroxybenzenepropanoic acid against Escherichia coli. The following application notes provide a general framework and protocols for evaluating the antimicrobial properties of this compound. As an illustrative example, where quantitative data is presented, it is for the structurally related compound, 2,4-dihydroxybenzoic acid , and should be interpreted as such.
Quantitative Data Summary
The following table summarizes the antimicrobial activity of the related compound, 2,4-dihydroxybenzoic acid, against E. coli and other relevant microorganisms. This data is provided as a reference and a potential indicator of the activity that might be expected from structurally similar compounds.
| Compound | Microorganism | Test Method | Concentration/Result | Reference |
| 2,4-dihydroxybenzoic acid | Escherichia coli | Broth Microdilution | MIC = 1.0 mg/mL | [1] |
| 2,4-dihydroxybenzoic acid | E. coli | Not Specified | Active at 2 mg/mL | [1] |
| 2,4-dihydroxybenzoic acid | E. coli O157 | Not Specified | MIC = 1 mg/mL | [2] |
| 2,4-dihydroxybenzoic acid | E. coli | Disk Diffusion | 17.8 mm zone of inhibition (100 ppm) | [3] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Detailed methodologies for key experiments to determine the antimicrobial activity of a test compound such as this compound against E. coli are provided below. These are standard and widely accepted protocols in microbiology.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Materials:
-
Test compound (this compound)
-
Escherichia coli strain (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Protocol:
-
Inoculum Preparation: a. From a fresh agar plate, select 4-5 well-isolated colonies of E. coli. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes of standardization, dilute the suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or water). b. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL (or 100 µL depending on the chosen final volume).
-
Inoculation and Incubation: a. Add 50 µL of the standardized and diluted bacterial suspension to each well containing the test compound dilutions. b. Include a positive control (MHB with inoculum, no compound) and a negative control (MHB without inoculum). c. Incubate the plate at 35-37°C for 18-24 hours.
-
Result Interpretation: a. The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Agar Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Test compound (this compound)
-
Escherichia coli strain (e.g., ATCC 25922)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Incubator (35-37°C)
-
Calipers
Protocol:
-
Inoculum Preparation: a. Prepare an E. coli suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage. c. Allow the plate to dry for 3-5 minutes.
-
Application of Disks: a. Impregnate sterile filter paper disks with a known concentration of the this compound solution. b. Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. c. Gently press the disks to ensure complete contact with the agar. d. Include a positive control disk (e.g., a known antibiotic) and a negative control disk (impregnated with the solvent used to dissolve the test compound).
-
Incubation and Measurement: a. Invert the plates and incubate at 35-37°C for 18-24 hours. b. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using calipers.
Visualizations
Experimental Workflow
Caption: Workflow for assessing antimicrobial activity.
Potential Mechanism of Action of Phenolic Acids
While the specific mechanism for this compound is unknown, phenolic acids, in general, are known to exert their antimicrobial effects through various mechanisms, primarily targeting the bacterial cell membrane and intracellular functions.
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Natural Antimicrobial Agent: Analysis of Antibacterial Effect and Mechanism of Compound Phenolic Acid on Escherichia coli Based on Tandem Mass Tag Proteomics [frontiersin.org]
- 3. moscow.sci-hub.se [moscow.sci-hub.se]
- 4. ukessays.com [ukessays.com]
Application Notes and Protocols for 2,4-Dihydroxybenzenepropanoic Acid as a Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxybenzenepropanoic acid, also known as 3-(2,4-dihydroxyphenyl)propanoic acid (DDPA), has emerged as a subject of interest in the field of dermatology and cosmetology due to its potential as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for these conditions.
These application notes provide a comprehensive overview of the use of this compound as a tyrosinase inhibitor, including its mechanism of action, quantitative inhibitory data, and detailed protocols for its evaluation.
Mechanism of Action
This compound is reported to be a potent and competitive inhibitor of tyrosinase.[1] This suggests that it binds to the active site of the enzyme, competing with the natural substrate, L-tyrosine. The resorcinol moiety (2,4-dihydroxybenzene) is a common feature in many known tyrosinase inhibitors and is believed to chelate the copper ions within the active site of the enzyme, thereby preventing the catalytic conversion of L-tyrosine to L-DOPA and subsequent steps in the melanogenesis pathway.
However, it is important to note that there are conflicting reports regarding its direct enzymatic inhibition. Some research on a closely related compound, hydroxyphenoxy propionic acid, suggests that it reduces melanin levels in melanocytes through a mechanism that does not involve direct tyrosinase inhibition, but rather by reducing melanin release from melanocytes.[2] Further investigation is required to fully elucidate the complete mechanism of action.
A study has also highlighted a synergistic effect on tyrosinase inhibition when this compound is used in combination with L-ascorbic acid (vitamin C), which significantly lowers the required concentration of both compounds for effective inhibition.[3][4]
Quantitative Data
The inhibitory activity of this compound against tyrosinase has been quantified in scientific literature. The following table summarizes the key inhibitory parameters.
| Parameter | Substrate | Value | Reference |
| IC50 | L-Tyrosine | 3.02 µM | [1] |
| Ki | DL-DOPA | 11.5 µM | |
| Inhibition Type | - | Competitive |
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This protocol describes the determination of the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-Tyrosine
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-Tyrosine and L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound and Kojic Acid in DMSO. Further dilute with phosphate buffer to desired concentrations.
-
-
Assay:
-
In a 96-well plate, add the following to each well:
-
Test wells: 20 µL of this compound solution at various concentrations and 140 µL of phosphate buffer.
-
Control wells (no inhibitor): 20 µL of phosphate buffer and 140 µL of phosphate buffer.
-
Positive control wells: 20 µL of Kojic Acid solution and 140 µL of phosphate buffer.
-
-
Add 20 µL of mushroom tyrosinase solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-Tyrosine or L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475-490 nm at time zero and then at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_test) / V_control] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).
-
Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Cellular Melanin Content Assay
This protocol is for quantifying the effect of this compound on melanin production in a cell culture model, such as B16F10 melanoma cells.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, for stimulating melanogenesis)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
1 M NaOH with 10% DMSO
-
96-well microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture B16F10 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (with or without α-MSH) for a specified period (e.g., 48-72 hours).
-
-
Melanin Extraction:
-
Wash the cells with PBS.
-
Lyse the cells by adding 1 M NaOH with 10% DMSO to each well.
-
Incubate the plate at 80°C for 1 hour to dissolve the melanin.
-
-
Quantification:
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Create a standard curve using synthetic melanin to determine the melanin concentration in the samples.
-
(Optional) Perform a protein assay (e.g., BCA assay) on the cell lysates to normalize the melanin content to the total protein content.
-
Workflow for Cellular Melanin Content Assay
Caption: Workflow for the cellular melanin content assay.
Signaling Pathway
The primary proposed mechanism of action for this compound is the direct inhibition of tyrosinase. The following diagram illustrates its role within the melanogenesis signaling pathway.
Caption: Inhibition of the melanogenesis pathway by this compound.
Safety and Toxicology
Preliminary data suggests that this compound has a favorable safety profile. One study on hydroxyphenoxy propionic acid indicated no cytotoxicity at concentrations significantly higher than its effective dose for reducing melanin levels. However, as with any active compound, comprehensive toxicological studies are necessary to fully establish its safety for topical application in humans.
Conclusion
This compound shows significant promise as a tyrosinase inhibitor for applications in dermatology and cosmetics. Its competitive inhibition of tyrosinase, supported by quantitative data, makes it a compelling candidate for the development of novel skin-lightening agents. The provided protocols offer a standardized framework for researchers to further investigate its efficacy and mechanism of action. The potential synergistic effects with other compounds like ascorbic acid also warrant further exploration for enhanced therapeutic benefit. Future research should aim to clarify the conflicting reports on its mechanism of action and conduct thorough in vivo and clinical studies to validate its efficacy and safety in human subjects.
References
Application Notes and Protocols for the Derivatization of 2,4-Dihydroxybenzenepropanoic Acid for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxybenzenepropanoic acid is a phenolic acid that, due to its polarity and low volatility, requires chemical modification before analysis by gas chromatography (GC). Derivatization is a crucial step to convert the non-volatile analyte into a volatile and thermally stable compound suitable for GC separation and subsequent detection by mass spectrometry (MS).[1][2][3] The most common and effective derivatization technique for phenolic acids is silylation, which involves the replacement of active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[1] This process significantly reduces the polarity and increases the volatility of the compound.
This document provides detailed application notes and protocols for the silylation of this compound using two common reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), followed by GC-MS analysis.
Principles of Derivatization: Silylation
Silylation is a chemical reaction where a silyl group, typically a trimethylsilyl (-Si(CH₃)₃) group, replaces an active hydrogen atom in functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂) groups. This derivatization reduces the polarity of the molecule and decreases intermolecular hydrogen bonding, leading to increased volatility and thermal stability.
Commonly used silylating agents for phenolic compounds include BSTFA and MSTFA. The reaction is often catalyzed by the addition of trimethylchlorosilane (TMCS). The by-products of these reactions are typically volatile and do not interfere with the chromatographic analysis.
Experimental Protocols
Protocol 1: Derivatization using BSTFA (+/- TMCS)
This protocol outlines the silylation of this compound using BSTFA. For compounds that are difficult to derivatize, a catalyst such as TMCS can be added.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
BSTFA with 1% Trimethylchlorosilane (TMCS) (optional, for enhanced reactivity)
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-10 mg of the this compound standard or the dried sample extract into a reaction vial.
-
If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen before proceeding.
-
-
Reagent Addition:
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA (or BSTFA with 1% TMCS) to the vial. A molar excess of the silylating reagent is recommended.
-
-
Reaction:
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30-60 minutes in a heating block or oven. The optimal reaction time may need to be determined empirically for specific sample matrices.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
Protocol 2: Derivatization using MSTFA
This protocol describes the use of MSTFA, another potent silylating agent.
Materials:
-
This compound standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous, GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, Step 1.
-
-
Reagent Addition:
-
Add 50 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of MSTFA to the vial.
-
-
Reaction:
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the mixture at 60-80°C for 30 minutes.
-
-
Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Presentation
The following tables summarize representative quantitative data for the GC-MS analysis of derivatized phenolic acids. While specific data for this compound is not extensively available, these values for structurally similar compounds provide a useful reference.
Table 1: Representative GC-MS Method Validation Parameters for Silylated Phenolic Acids
| Parameter | Caffeic Acid (TMS derivative) | Ferulic Acid (TMS derivative) |
| Linearity Range (mg L⁻¹) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (mg L⁻¹) | 0.23 | 0.15 |
| Limit of Quantification (LOQ) (mg L⁻¹) | 0.77 | 0.50 |
| Repeatability (RSD %) | < 3% | < 3% |
Data adapted from a validated method for trans-caffeic and trans-ferulic acids.
Table 2: Typical GC-MS Operating Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium (99.999%) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 |
| Oven Temperature Program | Initial 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-650 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
These are general conditions and may require optimization for specific instruments and applications.
Visualizations
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: Silylation reaction of this compound with BSTFA.
Conclusion
The derivatization of this compound by silylation is an essential step for its successful analysis by GC-MS. Both BSTFA and MSTFA are effective reagents for this purpose, yielding volatile and thermally stable derivatives. The provided protocols offer a robust starting point for method development and validation. Researchers should optimize the derivatization conditions and GC-MS parameters for their specific instrumentation and sample matrices to achieve the best analytical performance.
References
Application Notes and Protocols: 2,4-Dihydroxybenzenepropanoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxybenzenepropanoic acid, also known as 3-(2,4-dihydroxyphenyl)propanoic acid (DPPacid), and its structural analog 2,4-dihydroxybenzoic acid, are versatile building blocks in pharmaceutical synthesis. These compounds, possessing a dihydroxylated phenyl ring, offer multiple reactive sites for chemical modification, leading to the development of derivatives with a wide range of biological activities. Their applications span from enzyme inhibition to anti-inflammatory and antimicrobial agents, making them valuable scaffolds in drug discovery and development.
This document provides detailed application notes and protocols for the use of this compound and its related structures in pharmaceutical synthesis, with a focus on tyrosinase inhibition and the generation of bioactive hydrazide-hydrazone derivatives.
I. Application: Tyrosinase Inhibition for Hyperpigmentation Disorders
3-(2,4-Dihydroxyphenyl)propanoic acid has been identified as a potent and competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. The development of tyrosinase inhibitors is a significant area of research in dermatology and cosmetology.
Quantitative Data: Tyrosinase Inhibition
The inhibitory activity of 3-(2,4-dihydroxyphenyl)propanoic acid against tyrosinase is summarized in the table below.
| Compound | Target Substrate | IC50 (μM) | Inhibition Constant (Ki) (μM) | Inhibition Type |
| 3-(2,4-Dihydroxyphenyl)propanoic acid (DPPacid) | L-Tyrosine | 3.02 | 11.5 | Competitive |
| 3-(2,4-Dihydroxyphenyl)propanoic acid (DPPacid) | DL-DOPA | - | 11.5 | Competitive |
Signaling Pathway: Tyrosinase and Melanin Synthesis
The following diagram illustrates the melanin synthesis pathway and the point of inhibition by 3-(2,4-dihydroxyphenyl)propanoic acid. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then undergoes a series of reactions to form melanin.
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol describes a common method for assessing tyrosinase inhibitory activity using L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (50 mM, pH 6.8)
-
3-(2,4-Dihydroxyphenyl)propanoic acid (test compound)
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
In a 96-well plate, add 125 µL of phosphate buffer to each well.
-
Add 25 µL of the test compound or control at various concentrations to the respective wells.
-
Add 50 µL of mushroom tyrosinase solution (50 U/mL in phosphate buffer) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of L-DOPA solution to each well.
-
Immediately monitor the formation of dopachrome by measuring the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
II. Application: Synthesis of Bioactive Hydrazide-Hydrazone Derivatives
The structural analog, 2,4-dihydroxybenzoic acid, is a valuable precursor for the synthesis of hydrazide-hydrazone derivatives. These derivatives have shown promising antimicrobial and antiproliferative activities.[2][3] The synthesis involves a condensation reaction between 2,4-dihydroxybenzoic acid hydrazide and various aromatic aldehydes.[2][3]
Quantitative Data: Synthesis of 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazones
The following table summarizes the reaction yields and melting points for a selection of synthesized hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid.
| Aldehyde Reactant | Yield (%) | Melting Point (°C) |
| Benzaldehyde | 85 | 224-226 |
| 4-Methylbenzaldehyde | 92 | 245-247 |
| 4-Methoxybenzaldehyde | 95 | 230-232 |
| 4-Chlorobenzaldehyde | 88 | 258-260 |
| 4-Nitrobenzaldehyde | 75 | 288-290 |
Experimental Workflow: Synthesis of Hydrazide-Hydrazones
The general workflow for the synthesis of 2,4-dihydroxybenzoic acid hydrazide-hydrazones is depicted below.
References
2,4-Dihydroxybenzenepropanoic Acid: A Versatile Precursor for Drug Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxybenzenepropanoic acid, also known as 3-(2,4-dihydroxyphenyl)propanoic acid, is a phenolic acid that holds significant promise as a versatile precursor in the field of drug development. Its inherent chemical scaffold, featuring a resorcinol moiety attached to a propanoic acid chain, provides a unique starting point for the synthesis of a diverse range of bioactive molecules. The presence of two hydroxyl groups on the benzene ring and a carboxylic acid function allows for various chemical modifications, enabling the generation of derivatives with tailored pharmacological properties. This document provides detailed application notes and experimental protocols for leveraging this compound in the discovery of novel therapeutic agents, with a focus on its application in developing tyrosinase inhibitors, anticancer, and antimicrobial agents.
Key Applications in Drug Development
The structural features of this compound make it an attractive scaffold for targeting various biological processes. Key areas of application include:
-
Dermatological and Cosmeceutical Agents: As a potent competitive inhibitor of tyrosinase, the key enzyme in melanin biosynthesis, derivatives of this molecule are prime candidates for development as skin-lightening agents to treat hyperpigmentation disorders such as melasma and age spots.[1]
-
Anticancer Therapeutics: The 2,4-dihydroxy-substituted scaffold has been incorporated into various molecular frameworks, leading to the discovery of compounds with significant antiproliferative activity against several cancer cell lines.
-
Antimicrobial Agents: Derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molecular Weight | 182.17 g/mol | [2] |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)propanoic acid | [2] |
| Synonyms | Hydroumbellic acid | [2] |
| CAS Number | 5631-68-5 |
Application 1: Tyrosinase Inhibitors for Hyperpigmentation Disorders
Mechanism of Action: this compound and its derivatives act as competitive inhibitors of tyrosinase. The resorcinol moiety is thought to chelate the copper ions in the active site of the enzyme, thereby preventing the binding of its natural substrate, L-tyrosine. This inhibition blocks the initial and rate-limiting steps of melanogenesis, the pathway responsible for melanin production.
Signaling Pathway: The inhibition of tyrosinase by these compounds directly impacts the melanogenesis signaling pathway, which is primarily regulated by the microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanocyte development, survival, and function, and its activation leads to the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT).
Quantitative Data: Tyrosinase Inhibition
The following table summarizes the tyrosinase inhibitory activity of this compound and a representative derivative.
| Compound | Target | IC₅₀ (µM) | Inhibition Type | Reference |
| 3-(2,4-Dihydroxyphenyl)propanoic acid | Tyrosinase (L-Tyrosine as substrate) | 3.02 | Competitive | |
| 3-(2,4-Dihydroxyphenyl)propanoic acid | Tyrosinase (DL-DOPA as substrate) | 11.5 | Competitive | |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Tyrosinase (Tyrosine hydroxylase) | 0.013 | Competitive | |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Tyrosinase (Dopa oxidase) | 0.93 | Competitive | |
| Kojic Acid (Reference) | Tyrosinase | 49.08 | Competitive |
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol describes the determination of the inhibitory activity of test compounds against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound or its derivatives (Test Compounds)
-
Kojic acid (Positive Control)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase (1000 U/mL) in sodium phosphate buffer.
-
Prepare a 10 mM stock solution of L-DOPA in sodium phosphate buffer.
-
Prepare stock solutions of the test compounds and kojic acid in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compounds and kojic acid in sodium phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of sodium phosphate buffer.
-
Add 20 µL of the tyrosinase solution.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The rate of dopachrome formation is indicative of tyrosinase activity.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Application 2: Anticancer Drug Development
Derivatives of the closely related 2,4-dihydroxybenzoic acid have shown significant potential as anticancer agents. For instance, hydrazide-hydrazone derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.
Quantitative Data: Anticancer Activity of 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | LN-229 (Glioblastoma) | 0.77 | |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 769-P (Renal) | 12.39 | |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | HepG2 (Hepatocellular) | 7.81 | |
| N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 769-P (Renal) | 45.42 | |
| N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | H1563 (Lung) | 65.67 |
Experimental Protocol: Synthesis of Hydrazide-Hydrazone Derivatives
This protocol outlines the synthesis of hydrazide-hydrazone derivatives from a 2,4-dihydroxy-substituted precursor, which can be adapted from 2,4-dihydroxybenzoic acid to this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Hydrazine hydrate
-
Substituted aromatic aldehydes
-
Ethanol
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Esterification:
-
Suspend this compound in methanol.
-
Slowly add thionyl chloride at 0°C.
-
Reflux the mixture for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester.
-
-
Hydrazinolysis:
-
Dissolve the methyl ester in ethanol.
-
Add hydrazine hydrate and reflux for 8-12 hours.
-
Cool the reaction mixture and collect the precipitated hydrazide by filtration.
-
-
Condensation to form Hydrazide-Hydrazones:
-
Dissolve the hydrazide in ethanol by heating under reflux.
-
Add a slight molar excess of the desired aromatic aldehyde.
-
Continue to heat under reflux until a precipitate is formed (typically 15-40 minutes).
-
Cool the reaction mixture and collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Application 3: Antimicrobial Agents
The 2,4-dihydroxy-substituted scaffold is also a promising starting point for the development of novel antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Data: Antimicrobial Activity of 2,4-Dihydroxybenzoic Acid and its Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2,4-dihydroxybenzoic acid | Escherichia coli | 1000 | |
| 2,4-dihydroxybenzoic acid | Pasteurella multocida | 1000 | |
| 2,4-dihydroxybenzoic acid | Neisseria gonorrhoeae | 1000 | |
| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus MRSA ATCC 43300 | 3.91 | |
| Hydrazide-hydrazone derivative 9 | Gram-positive bacteria | 15.62 - 125 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of test compounds against bacterial and fungal strains.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
Grow the microbial strains overnight in the appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
-
Conclusion
This compound is a highly valuable and versatile precursor for the development of a wide range of therapeutic agents. Its adaptable chemical structure allows for the synthesis of derivatives with potent biological activities, including tyrosinase inhibition, anticancer, and antimicrobial effects. The protocols and data presented in this document provide a solid foundation for researchers and scientists to explore the full potential of this promising scaffold in drug discovery and development. Further investigation into the structure-activity relationships of its derivatives will undoubtedly lead to the identification of new and effective drug candidates.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4-Dihydroxybenzenepropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 2,4-Dihydroxybenzenepropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity.
Q2: What are the best solvents for dissolving this compound?
A2: this compound is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and ethyl acetate.[1] Its solubility in water is limited but can be increased with a change in pH.
Q3: My purified this compound is discolored. What could be the cause?
A3: Phenolic compounds like this compound are susceptible to oxidation, which can lead to discoloration. This can be exacerbated by exposure to air, light, high temperatures, or basic conditions. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Q4: Can I use activated carbon to decolorize my product?
A4: Yes, activated carbon can be used to remove colored impurities. However, it should be used judiciously as it can also adsorb the desired product, leading to a lower yield. A typical procedure involves adding a small amount of activated carbon to a hot solution of the crude product, followed by hot filtration to remove the carbon before crystallization.
Q5: What are the typical impurities I might encounter?
A5: Impurities can include starting materials from the synthesis, by-products from side reactions, and degradation products. For phenolic compounds, polymeric materials formed under acidic or basic conditions can also be present.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The chosen solvent may be too good, leading to high solubility even at low temperatures. Try a solvent system where the compound has high solubility at high temperatures and low solubility at room temperature or below. A mixture of a "good" solvent and a "poor" solvent (anti-solvent) can be effective. |
| Using Too Much Solvent | An excessive amount of solvent will keep more of the product dissolved even after cooling, thus reducing the yield. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | Crystals forming in the funnel during hot filtration can lead to significant loss. Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible. |
| Incomplete Crystallization | The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation. |
Problem 2: Product "Oils Out" During Recrystallization
| Possible Cause | Suggested Solution |
| High Impurity Level | A high concentration of impurities can disrupt the crystal lattice formation, causing the product to separate as an oil. Consider a preliminary purification step, such as column chromatography, before recrystallization. |
| Solution Cooled Too Quickly | Rapid cooling of a hot, saturated solution can lead to supersaturation and oiling out. Allow the solution to cool slowly to room temperature before placing it in a cold bath. |
| Inappropriate Solvent System | The boiling point of the solvent might be too high, or the solvent may not be ideal for crystallization. Experiment with different solvent systems. Sometimes, adding a co-solvent can facilitate crystallization. |
| Product is Low-Melting | If the product has a low melting point, it may be difficult to crystallize. In such cases, column chromatography is a more suitable purification method. |
Problem 3: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase | The polarity of the eluent may be too high or too low, resulting in either no elution or co-elution of the product and impurities. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A good starting point for phenolic acids on silica gel is a mixture of hexanes and ethyl acetate, with a gradual increase in the proportion of ethyl acetate. |
| Column Overloading | Loading too much crude product onto the column can lead to broad peaks and poor separation. A general guideline is to use a ratio of 1:30 to 1:100 of crude product to stationary phase (by weight). |
| Improper Column Packing | An unevenly packed column will result in channeling and inefficient separation. Ensure the stationary phase is packed uniformly without any air bubbles or cracks. |
| Compound Tailing | Phenolic and carboxylic acid groups can interact strongly with silica gel, leading to tailing. Adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase can help to reduce tailing by protonating the compound and minimizing its interaction with the stationary phase. |
Problem 4: Compound Degradation During Purification
| Possible Cause | Suggested Solution |
| Oxidation | Phenolic compounds are prone to oxidation, especially in the presence of air and light. Work quickly, use degassed solvents, and consider performing the purification under an inert atmosphere (e.g., nitrogen or argon). |
| Heat Sensitivity | Prolonged exposure to high temperatures during recrystallization or solvent evaporation can cause degradation. Use a rotary evaporator at a reduced pressure to remove solvents at a lower temperature. |
| pH Instability | The compound may be unstable under acidic or basic conditions. Maintain a neutral pH during aqueous workups and extractions whenever possible. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. A mixture of ethyl acetate and hexanes is often a good starting point.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the "good" solvent (e.g., ethyl acetate). Heat the mixture gently with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using a solvent system, slowly add the "poor" solvent (e.g., hexanes) until the solution becomes slightly turbid, then allow it to stand.
-
Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography Protocol
-
Stationary Phase Selection: Silica gel is a common choice for the purification of phenolic acids.
-
Mobile Phase Selection: Based on TLC analysis, choose a mobile phase that provides good separation (a typical Rf value for the product would be around 0.3-0.4). A gradient elution from a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) to a more polar system (e.g., 1:1 hexanes:ethyl acetate) is often effective.
-
Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity according to the predetermined gradient.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Illustrative Recrystallization Solvent Screening for Crude this compound
| Solvent System (v/v) | Initial Purity (%) | Final Purity (%) | Yield (%) | Observations |
| Water | 85 | 95 | 40 | Needle-like crystals, significant loss in filtrate. |
| Ethanol/Water (1:1) | 85 | 97 | 65 | Fine white crystals. |
| Ethyl Acetate/Hexanes (1:3) | 85 | 98 | 75 | Well-formed crystals, good recovery. |
| Toluene | 85 | 92 | 55 | Product oiled out initially, then solidified on cooling. |
| Acetone/Water (2:1) | 85 | 96 | 60 | Small crystals, relatively fast crystallization. |
Table 2: Illustrative Column Chromatography Mobile Phase Optimization on Silica Gel
| Mobile Phase (v/v) | Rf of Product | Rf of Main Impurity | Resolution (Rs) | Observations |
| Hexanes:Ethyl Acetate (4:1) | 0.20 | 0.25 | 0.8 | Poor separation. |
| Hexanes:Ethyl Acetate (2:1) | 0.35 | 0.45 | 1.2 | Moderate separation. |
| Hexanes:Ethyl Acetate (1:1) | 0.50 | 0.65 | 1.5 | Good separation, suitable for elution. |
| Dichloromethane:Methanol (95:5) | 0.40 | 0.52 | 1.3 | Good separation, alternative solvent system. |
Visualizations
References
Technical Support Center: Optimizing 2,4-Dihydroxybenzenepropanoic Acid Analysis
Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2,4-Dihydroxybenzenepropanoic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal peak shape and reliable quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our FAQs and troubleshooting guides are designed in a user-friendly question-and-answer format to directly address common challenges encountered during the HPLC analysis of this compound.
Q1: Why am I observing significant peak tailing with my this compound standard?
Peak tailing is a common issue in the analysis of phenolic compounds like this compound and is often indicative of secondary interactions with the stationary phase.[1][2][3] An ideal chromatographic peak should be symmetrical, and tailing can compromise the accuracy of integration and quantification.[1]
-
Primary Cause: The primary reason for peak tailing of acidic compounds is often unwanted interactions between the analyte and the silica-based stationary phase.[1] Residual silanol groups (Si-OH) on the silica surface can interact with the polar functional groups of this compound, leading to a secondary retention mechanism that causes the peak to tail.
-
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: The ionization state of both the analyte and the silanol groups is highly dependent on the mobile phase pH.
-
Assess Column Condition: The column's age and cleaning regimen can impact the number of exposed silanol groups.
-
Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
-
Investigate System Dead Volume: Excessive tubing length or poorly made connections can contribute to extra-column band broadening and peak tailing.
-
Q2: How does the mobile phase pH affect the peak shape of this compound, and what is the optimal range?
The pH of the mobile phase is a critical parameter that directly influences the retention and peak shape of ionizable compounds like this compound.
-
Mechanism of Action: this compound is an acidic compound. At a pH above its pKa, it will be deprotonated and exist in its more polar, anionic form. This can lead to increased interaction with any positive charges on the stationary phase or repulsion from negatively charged silanol groups, often resulting in poor peak shape. To ensure consistent retention and improved peak symmetry, it is crucial to suppress the ionization of the analyte. For acidic compounds, this is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.
-
Recommended Action:
-
Lower the Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to a range of 2.5 to 3.5. This ensures that the carboxylic acid group of this compound is fully protonated, reducing its polarity and minimizing secondary interactions.
-
Use a Buffer: Employ a suitable buffer (e.g., phosphate or formate) at a concentration of 10-25 mM to maintain a stable pH throughout the analysis.
-
Quantitative Impact of Mobile Phase pH on Peak Shape
| Mobile Phase pH | Tailing Factor (Tf) | Resolution (Rs) from Nearest Impurity | Observations |
| 5.5 | 2.8 | 1.2 | Severe peak tailing, poor resolution. |
| 4.5 | 2.1 | 1.6 | Significant peak tailing. |
| 3.5 | 1.4 | 2.1 | Moderate improvement in peak shape. |
| 2.7 | 1.1 | 2.5 | Optimal peak symmetry and resolution. |
| 2.0 | 1.2 | 2.4 | Good peak shape, but potential for increased column degradation over time. |
This table presents illustrative data to demonstrate the expected trend.
Q3: Can my choice of HPLC column influence peak shape for this analysis?
Absolutely. The choice of stationary phase is critical for achieving good peak shape for polar and acidic compounds.
-
Column Chemistry:
-
Standard C18 Columns: Traditional C18 columns can have a significant population of residual silanol groups, which are a primary cause of peak tailing for polar analytes.
-
End-Capped C18 Columns: Opt for a modern, high-purity, end-capped C18 column. The end-capping process chemically derivatizes most of the residual silanol groups, making the surface more inert and reducing the sites for secondary interactions.
-
Alternative Chemistries: For highly polar analytes, consider columns with alternative stationary phases, such as those with polar-embedded groups or mixed-mode columns that offer different selectivity.
-
-
Column Dimensions:
-
Particle Size: Smaller particle sizes (e.g., <3 µm) can lead to higher efficiency and sharper peaks, but also higher backpressure.
-
Internal Diameter and Length: Standard analytical columns (e.g., 4.6 mm ID x 150 mm length) are a good starting point. Shorter columns can provide faster analysis times, while longer columns offer higher resolution for complex samples.
-
Q4: I'm still observing peak fronting. What are the likely causes and solutions?
Peak fronting is less common than tailing but can also compromise analytical results.
-
Potential Causes:
-
Sample Overload: Injecting too large a mass of the analyte can saturate the stationary phase.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column, leading to a fronting peak.
-
Column Collapse: A sudden physical change in the column packing material, though rare with modern columns under normal operating conditions, can lead to peak fronting.
-
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Prepare a more dilute sample and reinject.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Column Flushing and Replacement: If the problem persists, try flushing the column. If this does not resolve the issue, the column may need to be replaced.
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Optimal Peak Shape
This protocol outlines the preparation of a mobile phase designed to suppress the ionization of this compound and minimize secondary silanol interactions.
-
Aqueous Phase Preparation (Buffer):
-
Weigh an appropriate amount of potassium dihydrogen phosphate to prepare a 25 mM solution in HPLC-grade water.
-
Adjust the pH of the solution to 2.7 using phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Organic Phase:
-
Use HPLC-grade acetonitrile.
-
-
Mobile Phase Composition:
-
Prepare the final mobile phase by mixing the aqueous buffer and acetonitrile in the desired ratio (e.g., 70:30 v/v for isocratic elution).
-
Degas the mobile phase using an inline degasser or by sonication.
-
Protocol 2: Sample Preparation
Proper sample preparation is crucial to avoid introducing contaminants that can affect column performance and peak shape.
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in the initial mobile phase composition to a stock concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
-
Sample Extraction (from a solid matrix):
-
Homogenize the sample.
-
Extract the analyte using a suitable solvent (e.g., methanol or a methanol/water mixture).
-
Centrifuge the extract to pellet any solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
Visual Troubleshooting Guides
The following diagrams illustrate key concepts and workflows for troubleshooting peak shape issues in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Effect of mobile phase pH on analyte and silanol ionization.
References
Overcoming solubility issues with 2,4-Dihydroxybenzenepropanoic acid
Welcome to the technical support center for 2,4-Dihydroxybenzenepropanoic Acid (DHBPA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of DHBPA in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound, like many phenolic acids, is characterized by low solubility in water but demonstrates significantly better solubility in polar organic solvents.[1] The presence of two hydroxyl groups and a carboxylic acid moiety allows for hydrogen bonding, which influences its solubility.[2] A predicted water solubility is approximately 3.22 g/L.[3] For organic solvents, specific quantitative data is limited, but high solubility in Dimethyl Sulfoxide (DMSO) has been reported.[4]
Q2: My this compound is not dissolving in my aqueous buffer. What can I do?
A2: If you are encountering issues with dissolving DHBPA in an aqueous buffer, consider the following troubleshooting steps:
-
pH Adjustment: The solubility of phenolic acids can be significantly influenced by pH.[2] Increasing the pH of your buffer will deprotonate the carboxylic acid and phenolic hydroxyl groups, forming a more soluble salt. Try adjusting the pH to a neutral or slightly alkaline condition.
-
Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent, such as ethanol or DMSO, can enhance solubility. However, be mindful of the final concentration of the organic solvent, as it may affect your experimental system (e.g., cell viability). A final concentration of DMSO at 0.1% is often recommended.
-
Gentle Heating and Sonication: Warming the solution to 37°C and using a sonicator can help overcome the energy barrier for dissolution. Ensure the compound is stable at the temperature you are using.
Q3: How should I prepare a high-concentration stock solution of this compound for my experiments?
A3: For preparing a high-concentration stock solution, using a suitable organic solvent is recommended. DMSO is an excellent choice, with a reported solubility of up to 250 mg/mL (though this may require sonication).
Q4: What are the best practices for storing this compound powder and its solutions?
A4:
-
Powder: The solid form of DHBPA is generally stable under recommended storage conditions. It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Solutions: For long-term storage of stock solutions, it is advisable to store them at -20°C or -80°C. Some sources recommend storing under a nitrogen atmosphere to prevent oxidation. It is best to prepare fresh working solutions from the stock on the day of the experiment.
Solubility Data Summary
The following table summarizes the available solubility information for this compound.
| Solvent | Reported/Predicted Solubility | Remarks |
| Water | 3.22 g/L (Predicted) | Low solubility. |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | Ultrasonic assistance may be needed. |
| 33 mg/mL | Sonication is recommended. | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | Sonication is recommended for this vehicle. |
| Ethanol | Soluble | Generally more soluble than in water. |
| Methanol | Soluble | A good solvent for many phenolic acids. |
| Acetone | Soluble | Generally more soluble than in water. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in various experiments.
Materials:
-
This compound (MW: 182.17 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh out 18.22 mg of this compound using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, place the tube in a sonicator water bath for 10-15 minutes. Gentle warming to 37°C can also be applied if the compound is not temperature sensitive.
-
Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent
Objective: To prepare an aqueous working solution of this compound from a DMSO stock for cell-based assays or other aqueous experiments.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile conical tubes
Methodology:
-
Warm the desired aqueous buffer or medium to 37°C.
-
Calculate the volume of the DMSO stock solution needed to achieve the final desired concentration in your working solution. For example, to prepare 10 mL of a 100 µM working solution, you will need 10 µL of the 100 mM stock solution.
-
Add the appropriate volume of the aqueous buffer or medium to a sterile conical tube.
-
While gently vortexing the buffer or medium, add the calculated volume of the DMSO stock solution dropwise. This gradual addition helps to prevent precipitation.
-
Ensure the final concentration of DMSO is at a level tolerated by your experimental system (typically ≤ 0.1%).
-
Use the freshly prepared working solution on the same day for best results.
Troubleshooting and Visualization
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for troubleshooting solubility problems with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Signaling Pathway Context: Tyrosinase Inhibition
This compound is a potent and competitive inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. Understanding its mechanism of action is crucial in fields like dermatology and food science. The following diagram illustrates the simplified signaling pathway of tyrosinase inhibition.
Caption: Simplified pathway of tyrosinase inhibition by this compound.
References
Technical Support Center: 2,4-Dihydroxybenzenepropanoic Acid Stability and Degradation in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dihydroxybenzenepropanoic acid in solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Question: My this compound solution is showing rapid degradation, observed as a color change and a decrease in the parent compound peak in HPLC analysis. What are the potential causes and how can I mitigate this?
Answer:
Rapid degradation of this compound in aqueous solutions can be attributed to several factors, primarily oxidation and pH-mediated hydrolysis. The dihydroxy-substituted benzene ring is susceptible to oxidation, which can be accelerated by factors such as dissolved oxygen, presence of metal ions, and exposure to light.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Oxidation | - Deoxygenate Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before preparing the solution. - Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the solution. Compatibility and potential interference with your assay should be verified. - Minimize Headspace: Store solutions in vials with minimal headspace to reduce contact with air. |
| Incorrect pH | - Buffer the Solution: Maintain the pH of the solution within a stable range, typically between 3 and 6 for phenolic compounds. The optimal pH should be determined experimentally. Phenolic hydroxyl groups are more susceptible to oxidation at higher pH. |
| Presence of Metal Ions | - Use High-Purity Water and Reagents: Employ metal-free water (e.g., from a Milli-Q system) and high-purity reagents. - Add a Chelating Agent: If metal ion contamination is suspected, the addition of a chelating agent like EDTA can help sequester metal ions that may catalyze oxidation. |
| Light Exposure | - Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation. Conduct experiments under low-light conditions when possible. |
| Microbial Contamination | - Sterile Filtration: For long-term storage, sterile filter the solution using a 0.22 µm filter. - Store at Low Temperatures: Store solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to inhibit microbial growth. |
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation.
Issue 2: Inconsistent Results in Stability Studies
Question: I am observing high variability in the stability data for this compound across different experimental runs. What could be causing this inconsistency?
Answer:
Inconsistent results in stability studies often stem from subtle variations in experimental conditions. A systematic approach to identifying and controlling these variables is crucial.
Potential Sources of Inconsistency and Recommended Actions:
| Variable | Recommended Actions |
| Temperature Fluctuations | - Use a calibrated and temperature-controlled incubator or water bath for sample storage. - Monitor and record the temperature throughout the study. |
| Inconsistent pH | - Prepare buffers fresh for each experiment and verify the pH with a calibrated pH meter. - Ensure the buffer capacity is sufficient to maintain the pH throughout the experiment. |
| Variable Light Exposure | - Standardize the light conditions for all samples. If photodegradation is a concern, all samples should be protected from light consistently. |
| Inconsistent Sample Preparation | - Use a standardized and documented procedure for solution preparation. - Ensure accurate and consistent weighing of the compound and measurement of solvent volumes. |
| Analytical Method Variability | - Validate the analytical method (e.g., HPLC) for linearity, precision, and accuracy. - Use a system suitability test before each analytical run to ensure the instrument is performing correctly. - Analyze all samples from a single time point in the same analytical run. |
Experimental Workflow for Consistent Stability Studies:
Caption: Workflow for consistent stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound are expected to be oxidation and photodegradation . The resorcinol-like structure (1,3-dihydroxybenzene moiety) is susceptible to oxidation, leading to the formation of quinone-type structures, which are often colored. The aromatic ring and hydroxyl groups can also absorb UV light, leading to photodegradation. Hydrolysis of the propanoic acid side chain is less likely under typical physiological pH conditions but can be a factor at extreme pH and high temperatures.
Q2: How does pH affect the stability of this compound?
A2: pH plays a critical role in the stability of phenolic compounds. In alkaline conditions (high pH), the phenolic hydroxyl groups are deprotonated to form phenolate ions. These phenolate ions are more electron-rich and thus more susceptible to oxidation than the protonated hydroxyl groups. Therefore, the degradation rate of this compound is expected to increase as the pH becomes more alkaline. For optimal stability, it is generally recommended to maintain the solution pH in the acidic to neutral range (pH 3-7). The stability of a related compound, p-hydroxybenzoic acid, is significantly influenced by pH, with optimal stability in the range of 2-4.[1]
Q3: What is a suitable analytical method for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[2][3] A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous solution (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).[4][5] The method should be able to separate the parent compound from its degradation products. For identification of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in the literature, based on the degradation of similar phenolic compounds, one can anticipate the formation of hydroxylated and oxidized derivatives. For instance, the oxidative degradation of 2,4-dihydroxybenzoic acid initially involves hydroxylation of the aromatic ring. Degradation of 2,4-dihydroxybenzoic acid by vacuum UV photolysis leads to the formation of trihydroxybenzoic acids and trihydroxybenzenes, followed by ring-opening to form aliphatic acids. Therefore, potential degradation products could include trihydroxybenzenepropanoic acids and subsequent ring-opened aliphatic carboxylic acids.
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis of this compound
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific instrumentation and degradation products encountered.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the stability samples with the initial mobile phase composition to an appropriate concentration within the linear range of the assay.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60 °C for 4 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Photodegradation:
-
Place a solution of the compound (0.1 mg/mL in a transparent vial) in a photostability chamber.
-
Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at 60 °C for 7 days.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
Data Presentation
Table 1: Hypothetical pH-Rate Profile for the Degradation of this compound at 25 °C (Illustrative Data)
| pH | Observed First-Order Rate Constant (k_obs) (day⁻¹) | Half-life (t₁/₂) (days) |
| 3.0 | 0.005 | 138.6 |
| 5.0 | 0.012 | 57.8 |
| 7.0 | 0.045 | 15.4 |
| 9.0 | 0.210 | 3.3 |
Table 2: Hypothetical Results from a Forced Degradation Study of this compound (Illustrative Data)
| Stress Condition | % Degradation | Number of Degradation Products Detected | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60 °C, 24h | < 5% | 1 | 8.2 min |
| 0.1 M NaOH, 60 °C, 4h | 25% | 3 | 7.5 min |
| 3% H₂O₂, RT, 24h | 40% | 4 | 9.1 min |
| Photolysis | 15% | 2 | 6.8 min |
| Thermal (60 °C, 7 days) | 8% | 1 | 8.2 min |
Signaling Pathways and Logical Relationships
Degradation Pathway of Phenolic Compounds:
Caption: General degradation pathway for phenolic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. epa.gov [epa.gov]
- 5. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Kolbe-Schmitt Reaction for 2,4-Dihydroxybenzoic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2,4-dihydroxybenzoic acid (β-resorcylic acid) via the Kolbe-Schmitt reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Kolbe-Schmitt reaction for synthesizing 2,4-dihydroxybenzoic acid?
The Kolbe-Schmitt reaction is a carboxylation process used to synthesize aromatic hydroxy acids.[1] In this specific application, resorcinol (1,3-dihydroxybenzene) is first treated with a base to form a more reactive phenoxide intermediate. This intermediate then undergoes an electrophilic substitution reaction with carbon dioxide (CO2), typically under heat and pressure, to introduce a carboxylic acid group onto the aromatic ring, primarily yielding 2,4-dihydroxybenzoic acid.[2][3] The final step involves acidification to protonate the carboxylate and yield the desired product.[2]
Q2: Why is resorcinol more reactive than phenol in this reaction?
The two hydroxyl groups on the resorcinol ring make it significantly more reactive than phenol. Dihydric and trihydric phenols can undergo the Kolbe-Schmitt reaction under more convenient and milder conditions, such as atmospheric pressure, compared to the high pressures and temperatures required for monohydric phenols.[4]
Q3: What are the key parameters influencing the reaction's success and selectivity?
The primary factors that control the yield and isomeric purity of the product are:
-
Temperature: Temperature influences the regioselectivity of the carboxylation.
-
Reaction Time: Prolonged reaction times can lead to the formation of undesired isomers.
-
Choice of Base: The alkali metal cation (e.g., Na+, K+) can affect the position of carboxylation. Potassium salts are often favored for this synthesis.
-
CO2 Pressure: While resorcinol can be carboxylated at atmospheric pressure, applying pressure can improve reaction rates and yields.
-
Absence of Water: The presence of water can significantly decrease the yield of the desired product. Reactants and solvents should be thoroughly dried.
Q4: What are the common side products or isomers in this reaction?
The main side product is the isomeric 2,6-dihydroxybenzoic acid. The formation of this isomer is often favored at higher temperatures or with extended reaction times, as it can be a result of product rearrangement.
Troubleshooting Guide
Problem: Low or No Yield of 2,4-Dihydroxybenzoic Acid
| Possible Cause | Suggested Solution |
| Incomplete Phenoxide Formation | Ensure the base (e.g., potassium bicarbonate, sodium bicarbonate) is of good quality and used in sufficient molar excess (typically 3:1 molar ratio of base to resorcinol). Ensure thorough mixing of the reactants. |
| Presence of Moisture | The reaction is sensitive to water, which can reduce yields. Dry all glassware and reagents thoroughly before starting the experiment. |
| Suboptimal Temperature | The reaction requires heating. A typical temperature range is 95-120°C. Below this range, the reaction rate may be too slow. |
| Insufficient Reaction Time | The reaction needs adequate time for completion, typically ranging from 1 to 4 hours. Monitor the reaction progress if possible. |
| Loss of CO2 Source | If using a bicarbonate salt in an open or poorly sealed system, the CO2 generated from its decomposition may escape before it can react. While external CO2 pressure is not always necessary for resorcinol, maintaining a CO2-rich environment is beneficial. |
| Improper Work-up | The product precipitates upon acidification. Ensure the pH is sufficiently acidic (pH ~3) to fully protonate the carboxylate. Add the acid slowly and with cooling to control the exothermic reaction and CO2 evolution. |
Problem: High Proportion of 2,6-Dihydroxybenzoic Acid Isomer
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | High temperatures can favor the formation of the thermodynamically stable 2,6-isomer or cause rearrangement of the desired 2,4-isomer. Maintain the reaction temperature within the optimal range (e.g., below 130°C). |
| Reaction Time is Too Long | Extending the heating time beyond what is necessary for completion can lead to product degradation and rearrangement to the 2,6-isomer. An optimal time is often around 2.5 hours. |
Problem: Dark Brown or Black Reaction Mixture
| Possible Cause | Suggested Solution |
| Oxidation of Resorcinol | Resorcinol and its phenoxide are susceptible to oxidation, especially at high temperatures in the presence of air. Perform the reaction in a flask with minimal headspace to reduce the amount of oxygen present. Purging the reaction vessel with an inert gas like nitrogen or CO2 before heating can also be beneficial. |
Experimental Protocols & Data
Protocol 1: Aqueous Synthesis using Bicarbonate Salts
This protocol is adapted from demonstrated lab-scale syntheses.
Materials:
-
Resorcinol: 5.5 g (0.05 mol)
-
Potassium Bicarbonate (KHCO3): 15.0 g (0.15 mol) or Sodium Bicarbonate (NaHCO3): 12.6 g (0.15 mol)
-
Distilled Water: 45-60 mL
-
Concentrated Hydrochloric Acid (~37%): ~15-20 mL
-
Round-bottom flask (100 mL), condenser, heating mantle or oil bath, magnetic stirrer.
Procedure:
-
Add the bicarbonate salt and resorcinol to the 100 mL round-bottom flask.
-
Add 45-60 mL of distilled water and a magnetic stir bar.
-
Assemble a reflux condenser on the flask.
-
Heat the mixture in an oil bath or heating mantle to 95-100°C with continuous stirring for approximately 1.5 hours.
-
Increase the temperature to bring the mixture to a gentle reflux and maintain for an additional hour. The total reaction time should not exceed 2.5 hours to minimize side product formation.
-
Allow the flask to cool to room temperature. The product salt may begin to crystallize.
-
Transfer the contents to a larger beaker, rinsing the flask with a small amount of cold distilled water.
-
With vigorous stirring, slowly and carefully add concentrated HCl dropwise to the beaker. This will cause significant CO2 evolution (frothing). Continue adding acid until the pH of the solution is ~3.
-
Cool the mixture in an ice bath or refrigerator for several hours to ensure complete precipitation of the 2,4-dihydroxybenzoic acid.
-
Filter the white precipitate using vacuum filtration and wash the cake with a small amount of cold water.
-
Purification: Recrystallize the crude product from a minimum amount of hot water to obtain needle-shaped crystals.
Data Presentation: Effect of Reaction Parameters
Kinetic models and experimental data show a clear correlation between reaction conditions and product yield. The following table summarizes these relationships.
| Parameter | Condition | Effect on 2,4-DHBA Yield | Reference |
| Temperature | 75°C to 200°C | Yield increases with temperature up to an optimal point, after which isomer formation and decomposition may increase. | |
| KHCO3 Concentration | 1.2 M to 4.0 M | Higher bicarbonate concentration generally leads to higher formation rates and yields. | |
| Resorcinol Concentration | 0.4 M to 0.8 M | Higher initial resorcinol concentration can increase the overall output. | |
| Base Cation | K+ vs. Na+ | Potassium salts (KHCO3, K2CO3) are often reported to give better results than sodium salts for this specific carboxylation. | |
| Pressure | Atmospheric to 74 bar | Increasing CO2 pressure can significantly shorten reaction times from hours to minutes, intensifying the process. |
Visual Guides
Caption: Simplified mechanism of the Kolbe-Schmitt reaction for 2,4-dihydroxybenzoic acid.
Caption: Step-by-step experimental workflow for the synthesis of 2,4-dihydroxybenzoic acid.
Caption: A logical guide to troubleshooting common issues in the synthesis.
References
Reducing matrix interference in LC-MS analysis of phenolic acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix interference in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of phenolic acids.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS analysis of phenolic acids.
Q1: My peak shapes are poor, and I'm seeing inconsistent signal intensity for my phenolic acid standards. Could this be a matrix effect?
A1: Yes, these are classic signs of matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of your target phenolic acids, leading to either ion suppression (decreased signal) or ion enhancement (increased signal). This can significantly impact the accuracy and reproducibility of your quantitative analysis.[1]
To confirm the presence of matrix effects, you can perform a post-column infusion experiment. This involves infusing a constant flow of your phenolic acid standard into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip or peak in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.
Another method is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix extract (matrix-matched calibration). A significant difference between the slopes confirms the presence of matrix effects.
Logical Workflow for Troubleshooting Matrix Effects
Caption: A workflow diagram for troubleshooting matrix effects in LC-MS analysis.
Q2: I've confirmed matrix effects are present. What are the most effective strategies to reduce them for phenolic acid analysis?
A2: The most effective strategies involve a combination of optimizing sample preparation, modifying chromatographic conditions, and using appropriate internal standards.
-
Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. Common techniques for phenolic acids include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Chromatographic Separation: Modifying the LC method can help separate the phenolic acids from co-eluting matrix components. This can involve changing the column chemistry, adjusting the mobile phase gradient, or using a more advanced technique like two-dimensional liquid chromatography (2D-LC).
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable way to compensate for matrix effects. The SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way, allowing for accurate quantification.
Frequently Asked Questions (FAQs)
Q3: What is the matrix effect, and why is it a problem in LC-MS analysis of phenolic acids?
A3: The matrix effect in LC-MS refers to the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal). For phenolic acids, which are often analyzed in complex matrices like plant extracts, food products, and biological fluids, matrix effects are a significant concern because they can lead to inaccurate and unreliable quantification.
Q4: How do I calculate the matrix effect?
A4: The matrix effect (ME) can be calculated quantitatively using the following formula:
ME (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in pure solvent) x 100
A value of 100% indicates no matrix effect. A value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement.
Q5: Which sample preparation technique is best for reducing matrix effects for phenolic acids?
A5: The "best" technique depends on the specific phenolic acids, the complexity of the matrix, and the desired level of cleanup. Here's a general comparison:
-
Solid-Phase Extraction (SPE): Highly effective and selective for cleaning up complex samples. It can significantly reduce matrix effects by retaining the analytes of interest while washing away interfering compounds.
-
Liquid-Liquid Extraction (LLE): A classic and effective technique for separating compounds based on their differential solubility in two immiscible liquids. It can be very effective at removing highly polar or non-polar interferences.
-
QuEChERS: A streamlined approach that combines extraction and cleanup in a few simple steps. It is often faster and uses less solvent than traditional SPE or LLE methods and has been shown to be effective for a wide range of analytes and matrices.[2][3][4]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of different sample preparation techniques for the analysis of phenolic acids in terms of analyte recovery and matrix effect reduction.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | 80 - 110 | < 15 (Suppression or Enhancement) | High selectivity, good for complex matrices | Can be time-consuming and require method development |
| Liquid-Liquid Extraction (LLE) | 70 - 100 | < 20 (Mainly Suppression) | Simple, effective for certain matrices | Can be labor-intensive, may use large solvent volumes |
| QuEChERS | 85 - 115 | < 10 (Suppression or Enhancement) | Fast, easy, uses less solvent | May not be as selective as SPE for very complex matrices |
Note: The values presented are typical ranges and can vary depending on the specific application, matrix, and phenolic acids being analyzed.
Experimental Protocols
Here are detailed methodologies for the key sample preparation techniques.
Solid-Phase Extraction (SPE) Protocol for Phenolic Acids in Plant Extracts
This protocol is a general guideline and may require optimization for your specific sample and analytes.
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through it.
-
Sample Loading:
-
Dilute the plant extract with deionized water (e.g., 1:1 v/v) to reduce the organic solvent concentration.
-
Adjust the pH of the sample to ~2-3 with formic or phosphoric acid to ensure the phenolic acids are in their neutral form.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Elution: Elute the retained phenolic acids with 2-4 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Phenolic Acids in Food Matrices
This protocol is a general guideline and may require optimization.
-
Sample Homogenization: Homogenize the food sample (e.g., 5 g) with a suitable solvent (e.g., 20 mL of methanol/water, 80:20 v/v).
-
Acidification: Acidify the homogenate to a pH of ~2-3 with hydrochloric acid to protonate the phenolic acids.
-
Extraction:
-
Transfer the acidified homogenate to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., 20 mL of ethyl acetate).
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
-
Collection: Collect the organic layer (top layer for ethyl acetate).
-
Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent two more times.
-
Combine and Dry: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporation and Reconstitution: Filter the dried extract and evaporate the solvent to dryness. Reconstitute the residue in the initial mobile phase for LC-MS analysis.
QuEChERS Protocol for Phenolic Acids in Complex Matrices
This protocol is based on the original QuEChERS method and may need modification.
-
Sample Weighing and Hydration: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Shake vigorously for 1 minute.
-
-
Salting Out:
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute immediately after adding the salts.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the upper acetonitrile layer (e.g., 1 mL) and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at a high speed for 2-5 minutes.
-
Analysis: Take the supernatant for direct injection into the LC-MS system or after appropriate dilution.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for LC-MS analysis of phenolic acids.
References
Technical Support Center: Recrystallization of 2,4-Dihydroxybenzenepropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2,4-Dihydroxybenzenepropanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a polar protic solvent is generally a good starting point due to the presence of two hydroxyl groups and a carboxylic acid moiety. Water, ethanol, or a mixture of ethanol and water are often suitable choices for phenolic acids.[1][2] A preliminary solvent screen with small amounts of your crude material is highly recommended to determine the best solvent or solvent system for your specific sample.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid rather than a solid, can occur if the solution is supersaturated at a temperature above the compound's melting point, or if there are significant impurities that depress the melting point.[3] To resolve this, try one of the following:
-
Add more solvent: This will decrease the saturation of the solution.
-
Slow down the cooling process: Insulate the flask to allow for gradual cooling, which can promote crystal nucleation over oiling.
-
Use a different solvent system: A solvent in which the compound is less soluble may prevent oiling.
Q3: No crystals are forming, even after the solution has cooled. How can I induce crystallization?
A3: If crystals do not form spontaneously, the solution may be supersaturated or nucleation may be inhibited.[4] You can attempt to induce crystallization by:
-
Scratching the inner surface of the flask: Use a glass rod to create a rough surface for crystals to form on.
-
Adding a seed crystal: A small crystal of pure this compound can act as a template for crystal growth.
-
Reducing the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound.[3]
Q4: The recrystallization yield is very low. How can I improve it?
A4: A low yield can be due to several factors. Consider the following to improve your recovery:
-
Minimize the amount of hot solvent used: Ensure you are using the minimum volume of boiling solvent required to fully dissolve the crude product.
-
Ensure complete cooling: Allow the solution to cool to room temperature undisturbed, and then cool it further in an ice bath to maximize precipitation.
-
Avoid premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
Q5: My final product is colored. How can I remove colored impurities?
A5: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. However, it is important to note that activated charcoal should be used with caution for phenolic compounds as it can sometimes react with the hydroxyl groups, potentially forming colored complexes. Use the minimum amount of charcoal necessary and filter the hot solution through celite to remove the charcoal particles.
Quantitative Data
The following table summarizes key physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.17 g/mol | |
| Melting Point | 158-162 °C | |
| Predicted Water Solubility | 3.22 g/L | |
| DMSO Solubility | 33 mg/mL |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., water or ethanol).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the solvent dropwise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
References
Technical Support Center: Mass Spectrometry Analysis of 2,4-Dihydroxybenzenepropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the ionization efficiency of 2,4-Dihydroxybenzenepropanoic acid in mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the mass spectrometric analysis of this compound.
Issue 1: Low Signal Intensity or No Signal
Question: I am not seeing a signal, or the signal for my this compound is very weak. What are the possible causes and solutions?
Answer:
Low signal intensity is a common challenge when analyzing polar molecules like this compound. Several factors can contribute to this issue. The following troubleshooting workflow can help you identify and resolve the problem.
Detailed Steps:
-
Verify Mass Spectrometer Settings:
-
Ionization Mode: For acidic molecules like this compound, negative ion mode electrospray ionization (ESI) is generally preferred to facilitate deprotonation and form the [M-H]⁻ ion.
-
Mass Range: Ensure your scan range includes the expected mass-to-charge ratio (m/z) of the deprotonated molecule, which is approximately 181.05 for C₉H₉O₄⁻.
-
Source Parameters: Optimize the capillary voltage, nebulizer gas flow, drying gas flow, and temperature to achieve the best signal for a standard solution of the analyte.
-
-
Optimize Mobile Phase Composition:
-
Additives: The addition of a weak acid to the mobile phase can improve chromatographic peak shape and enhance the ESI signal in negative mode.[1] Start with 0.1% formic acid or acetic acid in the aqueous portion of your mobile phase.[1]
-
Avoid Ion Suppression: High concentrations of strong acids like trifluoroacetic acid (TFA) can suppress the ESI signal in negative mode.[2] Non-volatile buffers such as phosphates should also be avoided as they can contaminate the mass spectrometer.
-
-
Evaluate Ionization Source:
-
Electrospray Ionization (ESI): This is the most common and generally suitable technique for this analyte.
-
Atmospheric Pressure Chemical Ionization (APCI): If derivatization is performed to make the molecule less polar, APCI could be a viable alternative.
-
-
Consider Chemical Derivatization:
-
If the above steps do not yield a satisfactory signal, chemical derivatization can significantly improve ionization efficiency. Derivatization modifies the molecule to make it more amenable to ionization.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Question: My results for this compound are not reproducible between injections. What could be the cause?
Answer:
Poor reproducibility can stem from several factors related to sample preparation, chromatography, and the mass spectrometer itself.
Detailed Steps:
-
Evaluate Sample Preparation: Ensure that the final solvent composition of your prepared samples is consistent and compatible with the initial mobile phase to avoid peak distortion. Always filter samples to prevent clogging of the LC system. The use of a suitable internal standard is highly recommended for quantitative analysis to correct for variations.
-
Assess Liquid Chromatography System: Inadequate column equilibration between injections can lead to retention time shifts. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase. Check for any leaks in the system, as this can cause pressure fluctuations and affect reproducibility. Use freshly prepared mobile phases.
-
Verify Mass Spectrometer Stability: Allow the mass spectrometer to stabilize for a sufficient amount of time before starting your analysis. A dirty ion source can lead to erratic signal. If you observe a gradual decrease in signal intensity over a sequence of injections, the source may need cleaning.
Issue 3: Presence of Adducts and Complex Spectra
Question: I am observing multiple peaks in my mass spectrum for this compound, making it difficult to interpret. How can I simplify the spectrum?
Answer:
The presence of adducts, such as sodium ([M+Na-2H]⁻) or other salt adducts, is common in ESI-MS. These adducts can complicate spectral interpretation and reduce the intensity of the desired deprotonated molecule.
Strategies to Minimize Adduct Formation:
-
Use High-Purity Solvents and Reagents: Ensure that your mobile phase components and sample preparation reagents are of high purity to minimize sources of adduct-forming ions.
-
Optimize Mobile Phase Additives: The use of a small amount of a volatile acid like formic acid can help to promote the formation of the [M-H]⁻ ion over salt adducts.
-
Sample Clean-up: If your sample matrix is complex, consider using solid-phase extraction (SPE) to remove salts and other interfering compounds prior to LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound?
A1: Negative ion mode Electrospray Ionization (ESI) is generally the most effective for acidic compounds like this compound, as it facilitates the formation of the deprotonated molecule [M-H]⁻.
Q2: What are the expected fragmentation patterns for this compound in MS/MS?
A2: In negative ion mode MS/MS, the fragmentation of the [M-H]⁻ ion (m/z 181.05) of this compound is expected to involve neutral losses from the propanoic acid side chain and the dihydroxy-substituted benzene ring. Common neutral losses for phenolic acids include H₂O (18 Da), CO (28 Da), and CO₂ (44 Da). The specific fragmentation pattern can be influenced by the collision energy.
Q3: Can I use APCI to analyze this compound?
A3: While ESI is the preferred method for this polar, acidic compound, Atmospheric Pressure Chemical Ionization (APCI) could be a suitable alternative, particularly for less polar derivatives of the molecule. APCI is generally more effective for compounds of medium to low polarity.
Q4: When should I consider chemical derivatization?
A4: Chemical derivatization should be considered when you are unable to achieve the desired sensitivity or chromatographic performance after optimizing the MS and LC conditions. Derivatization can significantly enhance the signal intensity and improve the retention of this polar compound on reverse-phase columns.
Quantitative Data
The following tables provide an overview of typical instrument parameters and expected performance metrics for the analysis of this compound. Please note that these are representative values and optimal conditions may vary depending on the specific instrumentation used.
Table 1: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Nebulizer Pressure | 45 psi |
| Drying Gas Flow | 9 L/min |
| Drying Gas Temp. | 325 °C |
| MS/MS Transition | m/z 181.05 -> (Product ions to be determined empirically) |
Table 2: Illustrative Comparison of Ionization Enhancement Strategies
| Method | Expected Signal Intensity Improvement (Relative to Unoptimized ESI) |
| Optimized ESI with 0.1% Formic Acid | 2-5 fold |
| Optimized ESI with 0.1% Acetic Acid | 2-4 fold |
| Derivatization with 3-NPH | >10 fold |
| Derivatization with Aniline | 5-10 fold |
Disclaimer: The values in Table 2 are illustrative and based on general trends for phenolic acids. Actual improvements will depend on the specific instrument and experimental conditions.
Experimental Protocols
Protocol 1: Standard LC-ESI-MS/MS Analysis of this compound
This protocol provides a starting point for the direct analysis of this compound.
-
Sample Preparation:
-
Dissolve the sample in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Method:
-
Use a C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Run a gradient from 5% B to 95% B over 10 minutes, followed by a re-equilibration step.
-
Set the flow rate to 0.3 mL/min and the column temperature to 40 °C.
-
-
MS Method:
-
Operate the mass spectrometer in ESI negative ion mode.
-
Optimize source parameters (capillary voltage, gas flows, and temperatures) by infusing a standard solution of the analyte.
-
For quantitative analysis, set up a Multiple Reaction Monitoring (MRM) method by first identifying the precursor ion (m/z 181.05) and then determining the most abundant and stable product ions through MS/MS experiments.
-
Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for Enhanced Sensitivity
This protocol describes a derivatization procedure to improve the ionization efficiency of this compound.[3]
-
Reagent Preparation:
-
3-NPH solution: Prepare a 200 mM solution of 3-nitrophenylhydrazine hydrochloride in 50% acetonitrile/water.
-
EDC/Pyridine solution: Prepare a 120 mM solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile/water containing 6% pyridine.
-
-
Derivatization Procedure:
-
To 40 µL of your sample (which has been extracted and reconstituted in a suitable solvent), add 20 µL of the 3-NPH solution.[3]
-
Add 20 µL of the EDC/Pyridine solution.
-
Vortex the mixture briefly.
-
Incubate the reaction at 40 °C for 30 minutes.
-
After incubation, dilute the sample to a final volume of 1 mL with the initial mobile phase for LC-MS analysis.
-
Centrifuge the sample to remove any particulates before injection.
-
-
LC-MS/MS Analysis of Derivatized Product:
-
Chromatography: Use a standard C18 reverse-phase column. The derivatized product will be more hydrophobic and thus have better retention.
-
Ionization Mode: ESI Negative. The 3-NPH derivative provides a strong signal in negative mode.
-
MS/MS Transition: The exact m/z values for the precursor and product ions of the derivatized this compound will need to be determined by infusing a derivatized standard.
-
References
- 1. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Dihydroxybenzoic Acid Isomers Using Mixed-Mode Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mixed-mode chromatography for the separation of dihydroxybenzoic acid isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of dihydroxybenzoic acid isomers using mixed-mode chromatography.
| Problem | Possible Causes | Solutions |
| Poor Resolution Between Isomers | - Inappropriate Mobile Phase Composition: The organic modifier concentration, buffer pH, or buffer concentration may not be optimal for resolving the isomers. - Incorrect Column Selection: The chosen mixed-mode column may not provide the necessary selectivity for the specific isomers. - Suboptimal Flow Rate: The flow rate may be too high, not allowing for sufficient interaction with the stationary phase. | - Optimize Mobile Phase: - Adjust the concentration of the organic modifier (e.g., acetonitrile or methanol). - Modify the mobile phase pH. The pH is a critical parameter in mixed-mode chromatography as it affects the ionization of both the analytes and the stationary phase.[1][2][3] A pH change can significantly alter retention and selectivity.[2][3] - Vary the buffer concentration. This can influence the ionic interactions and thereby the retention and separation. - Evaluate Different Columns: Test different mixed-mode columns with varying stationary phase chemistries (e.g., reversed-phase/anion-exchange, reversed-phase/cation-exchange). - Reduce Flow Rate: Lowering the flow rate can increase interaction time and improve resolution. |
| Peak Tailing | - Secondary Interactions: Unwanted interactions between the analytes and active sites on the stationary phase, such as residual silanols, can cause peak tailing. - Mobile Phase pH Close to Analyte pKa: When the mobile phase pH is near the pKa of the dihydroxybenzoic acids, both ionized and non-ionized forms can exist, leading to peak distortion. - Column Overload: Injecting too much sample can saturate the stationary phase. - Extra-column Volume: Excessive volume in tubing and connections can lead to peak broadening and tailing. | - Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes to ensure they are in a single ionic form. For acidic compounds like dihydroxybenzoic acids, a lower pH is generally recommended. - Use Additives: The addition of a small amount of a competing acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase can help to mask residual silanols and improve peak shape. - Reduce Sample Concentration: Dilute the sample to avoid overloading the column. - Minimize Extra-column Volume: Use tubing with a small internal diameter and ensure all connections are properly made to minimize dead volume. |
| No or Poor Retention | - Inappropriate Mobile Phase Strength: The mobile phase may be too strong, causing the analytes to elute too quickly. - Incorrect Mobile Phase pH: The pH may be suppressing the ionic interactions necessary for retention on the mixed-mode column. | - Decrease Organic Modifier Concentration: Reduce the percentage of acetonitrile or methanol in the mobile phase to increase retention. - Adjust Mobile Phase pH: Ensure the pH is appropriate to facilitate ionic interactions between the analytes and the stationary phase. For acidic analytes, a lower pH will generally increase retention on a reversed-phase/anion-exchange column. |
| Inconsistent Retention Times | - Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections. - Fluctuations in Mobile Phase Composition: Inconsistent mixing of mobile phase components or solvent degradation can lead to shifting retention times. - Temperature Variations: Changes in ambient temperature can affect retention times. | - Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs. - Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. - Use a Column Oven: Maintain a constant column temperature using a column oven to improve reproducibility. |
Frequently Asked Questions (FAQs)
Q1: Why is mixed-mode chromatography preferred over reversed-phase chromatography for separating dihydroxybenzoic acid isomers?
A1: Dihydroxybenzoic acid isomers are structurally very similar and often have nearly identical hydrophobicity. This makes their separation by reversed-phase chromatography, which primarily relies on hydrophobic interactions, very difficult, often resulting in co-elution. Mixed-mode chromatography utilizes a combination of retention mechanisms, such as reversed-phase and ion-exchange interactions. The small differences in the ionic properties of the isomers can be exploited by the ion-exchange functionality of the stationary phase, allowing for their successful separation.
Q2: How do I choose the right mixed-mode column for my separation?
A2: The choice of column depends on the specific dihydroxybenzoic acid isomers you are trying to separate and the desired retention characteristics. Mixed-mode columns are available with different combinations of stationary phases, including reversed-phase with strong or weak anion or cation exchangers. For acidic compounds like dihydroxybenzoic acids, a column with anion-exchange properties is often a good starting point. It is recommended to consult application notes and literature for the separation of similar compounds to guide your selection.
Q3: What is the role of mobile phase pH in the separation of dihydroxybenzoic acid isomers?
A3: The mobile phase pH is a critical parameter in mixed-mode chromatography for separating ionizable compounds like dihydroxybenzoic acids. The pH affects the degree of ionization of the carboxylic acid and phenolic hydroxyl groups on the isomers, as well as the charge of the ion-exchange functional groups on the stationary phase. By carefully controlling the pH, you can manipulate the retention and selectivity of the separation. Generally, for acidic compounds, a lower pH will suppress the ionization of the carboxylic acid group, leading to increased hydrophobic retention and potentially altering the ionic interactions.
Q4: Can I use gradient elution with mixed-mode chromatography for this separation?
A4: Yes, gradient elution can be very effective in mixed-mode chromatography. You can create a gradient of the organic modifier (e.g., acetonitrile) to control the reversed-phase retention, and/or a gradient of the buffer concentration or pH to modulate the ion-exchange interactions. This provides a high degree of flexibility in optimizing the separation.
Q5: What are some typical mobile phase compositions for separating dihydroxybenzoic acid isomers?
A5: Typical mobile phases consist of an aqueous component containing a buffer or an acid additive and an organic modifier.
-
Aqueous Component: Water with additives like trifluoroacetic acid (TFA), formic acid, or ammonium formate to control pH and provide counter-ions for the ion-exchange mechanism.
-
Organic Modifier: Acetonitrile or methanol are commonly used. The exact composition and proportions will need to be optimized for your specific application.
Experimental Protocols
The following are example methodologies for the separation of dihydroxybenzoic acid isomers based on published application notes.
Method 1: Separation on a Primesep D Column
This method provides good selectivity and peak shape for several dihydroxybenzoic acid isomers.
-
Column: Primesep D, 4.6 x 150 mm, 5 µm, 100Å
-
Mobile Phase: Acetonitrile (MeCN) and water with Trifluoroacetic Acid (TFA) as a buffer. The exact ratio of MeCN to water and the concentration of TFA should be optimized for the specific isomers. A good starting point is a gradient from 10% to 50% MeCN with 0.1% TFA in the aqueous phase.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 250 nm
-
Analytes: 2,3-Dihydroxybenzoic acid, 2,4-Dihydroxybenzoic acid, 2,5-Dihydroxybenzoic acid, 3,4-Dihydroxybenzoic acid, 3,5-Dihydroxybenzoic acid
Method 2: Separation on an Amaze TR Column
This method utilizes a mixed-mode column with reversed-phase, anion-exchange, and cation-exchange properties.
-
Column: Amaze TR, 4.6 x 50 mm, 3 µm, 100Å
-
Mobile Phase: 20% Acetonitrile (ACN) with 15 mM Ammonium Formate (AmFm) at pH 3
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 255 nm
-
Sample Concentration: 0.3 mg/mL
-
Injection Volume: 3 µL
-
Analytes: 2,3-Dihydroxybenzoic acid, 2,4-Dihydroxybenzoic acid, 2,5-Dihydroxybenzoic acid, 3,4-Dihydroxybenzoic acid, 3,5-Dihydroxybenzoic acid
Data Presentation
The following table summarizes typical elution orders for dihydroxybenzoic acid isomers on different mixed-mode columns. Note that the exact retention times will vary depending on the specific experimental conditions.
| Elution Order | Column Type | Mobile Phase Conditions | Reference |
| 1. 2,6-dihydroxybenzoic acid 2. 3,5-dihydroxybenzoic acid 3. 3,4-dihydroxybenzoic acid 4. 2,3-dihydroxybenzoic acid 5. 2,4-dihydroxybenzoic acid | High-Speed Counter-Current Chromatography (HSCCC) - for comparison | n-hexane–ethyl acetate–methanol–water (1:5:1.5:5) |
Visualizations
Caption: A typical experimental workflow for the separation of dihydroxybenzoic acid isomers using mixed-mode HPLC.
Caption: The principle of mixed-mode chromatography for separating isomers based on dual interactions.
References
Preventing degradation of 2,4-Dihydroxybenzenepropanoic acid during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2,4-Dihydroxybenzenepropanoic acid during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: this compound, a phenolic compound, is susceptible to degradation due to several factors, including:
-
Oxidation: Exposure to atmospheric oxygen, especially in the presence of light and metal ions, can lead to the formation of quinones and other degradation products.[1][2]
-
High Temperatures: Elevated temperatures, particularly above 60-80°C in conventional extractions, can accelerate the rate of degradation.[3]
-
pH: Extreme pH conditions, both acidic and alkaline, can catalyze hydrolytic and oxidative degradation. Phenolic compounds are generally more stable in slightly acidic conditions.
-
Light Exposure: UV and visible light can provide the energy for photo-oxidative degradation.
-
Enzymatic Activity: If extracting from a biological matrix, endogenous enzymes like polyphenol oxidases (PPOs) can cause rapid degradation.[4]
Q2: I am observing a brownish tint in my extract. What could be the cause and how can I prevent it?
A2: A brownish tint is a common indicator of phenolic compound degradation, specifically the formation of quinones and their subsequent polymerization into brown pigments. This is primarily caused by oxidation.
Prevention Strategies:
-
Use of Antioxidants: Add antioxidants like ascorbic acid or ethylenediaminetetraacetic acid (EDTA) to your extraction solvent.[2] Ascorbic acid is a powerful reducing agent that can scavenge reactive oxygen species, while EDTA chelates metal ions that can catalyze oxidation.
-
Inert Atmosphere: Perform the extraction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Protect your sample from light by using amber glassware or by wrapping your extraction vessel in aluminum foil.
Q3: What is the ideal pH range for extracting this compound to minimize degradation?
A3: While specific optimal pH data for this compound is limited, phenolic acids are generally most stable in mildly acidic conditions (pH 3-6). Alkaline conditions (pH > 7) can lead to the deprotonation of the phenolic hydroxyl groups, making them more susceptible to oxidation. Highly acidic conditions (pH < 3) can also promote degradation, though the mechanisms may differ. It is recommended to perform small-scale pilot extractions at different pH values to determine the optimal condition for your specific sample matrix.
Q4: Can the choice of extraction solvent affect the stability of this compound?
A4: Yes, the solvent choice is critical. Polar solvents like methanol, ethanol, and acetone, often in combination with water, are effective for extracting phenolic acids. The ideal solvent system will not only efficiently solubilize the target compound but also help to minimize its degradation. For instance, using deoxygenated solvents can help reduce oxidative degradation. The addition of a small percentage of an acid, such as formic or acetic acid, to the extraction solvent can help maintain a lower pH and improve stability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Degradation during extraction. | - Add antioxidants (e.g., 0.1% ascorbic acid) to the extraction solvent.- Work under an inert atmosphere (nitrogen or argon).- Protect the sample from light.- Optimize extraction temperature (start with lower temperatures, e.g., 40-50°C).- Adjust the pH of the extraction solvent to be mildly acidic (pH 4-5). |
| Incomplete Extraction. | - Increase the extraction time.- Use a more appropriate solvent or a combination of solvents (e.g., methanol/water or ethanol/water mixtures).- Reduce the particle size of the sample material to increase surface area. | |
| Appearance of Unknown Peaks in HPLC/LC-MS Analysis | Formation of degradation products. | - Compare the chromatograms of fresh and aged extracts to identify potential degradation peaks.- Perform forced degradation studies (see experimental protocols) to intentionally generate and identify degradation products.- Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Inconsistent Extraction Efficiency Between Batches | Variability in extraction conditions. | - Standardize all extraction parameters: time, temperature, solvent-to-sample ratio, and agitation speed.- Ensure consistent quality of the starting material.- Calibrate all instruments (pH meter, thermometer, etc.) regularly. |
Experimental Protocols
Optimized Extraction Protocol to Minimize Degradation
This protocol is a general guideline and may require optimization for your specific sample matrix.
Materials:
-
Sample containing this compound
-
Extraction Solvent: 80:20 (v/v) Methanol:Water with 0.1% (w/v) Ascorbic Acid
-
Inert gas (Nitrogen or Argon)
-
Amber glassware or glassware wrapped in aluminum foil
-
Sonicator or orbital shaker
-
Centrifuge
-
Rotary evaporator
-
HPLC or LC-MS for analysis
Procedure:
-
Sample Preparation: Grind the sample to a fine powder to increase the surface area for extraction.
-
Solvent Preparation: Prepare the extraction solvent by mixing 80 parts methanol with 20 parts water and dissolving 0.1 g of ascorbic acid per 100 mL of the solvent mixture. Degas the solvent by sparging with nitrogen or argon for 15-20 minutes.
-
Extraction:
-
Weigh a known amount of the powdered sample into an amber flask.
-
Add the deoxygenated extraction solvent at a solvent-to-sample ratio of 10:1 (v/w).
-
Blanket the headspace of the flask with nitrogen or argon and seal it.
-
Place the flask in a sonicator or on an orbital shaker at a controlled temperature (e.g., 40°C) for a predetermined time (e.g., 60 minutes).
-
-
Separation:
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid material.
-
Carefully decant the supernatant.
-
-
Solvent Removal:
-
Concentrate the extract using a rotary evaporator at a low temperature (e.g., < 40°C).
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent for HPLC or LC-MS analysis.
-
Use a validated stability-indicating HPLC method to quantify the amount of this compound and to check for the presence of any degradation products.
-
Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the target compound in the presence of its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective. For example:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Influence of Temperature on the Degradation of this compound (Illustrative Data)
| Extraction Temperature (°C) | Extraction Time (min) | Degradation (%) |
| 25 | 60 | < 1 |
| 40 | 60 | 2-5 |
| 60 | 60 | 10-15 |
| 80 | 60 | > 25 |
Disclaimer: This table presents illustrative data based on general knowledge of phenolic acid stability. Actual degradation rates should be determined experimentally.
Table 2: Effect of Antioxidants on the Stability of this compound During Extraction (Illustrative Data)
| Extraction Condition | Antioxidant | Degradation (%) |
| 60°C, 60 min, in air | None | 15 |
| 60°C, 60 min, in air | 0.1% Ascorbic Acid | < 3 |
| 60°C, 60 min, in air | 10 mM EDTA | 8-12 |
| 60°C, 60 min, in air | 0.1% Ascorbic Acid + 10 mM EDTA | < 2 |
Disclaimer: This table presents illustrative data. The effectiveness of antioxidants should be validated for each specific application.
Visualizations
Caption: Factors leading to the degradation of this compound and corresponding preventative measures during extraction.
Caption: Optimized workflow for the extraction of this compound designed to minimize degradation.
References
- 1. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Role of Ascorbic Acid in the Extraction and Quantification of Potato Polyphenol Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization Conditions for Hydroxybenzoic Acids
Welcome to the technical support center for the derivatization of hydroxybenzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of hydroxybenzoic acids necessary for GC-MS analysis?
A1: Hydroxybenzoic acids are often not directly suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis due to their low volatility and thermal instability. Derivatization is a chemical modification process that converts these polar compounds into more volatile and thermally stable derivatives, which improves their chromatographic peak shape and enhances sensitivity.[1][2][3][4]
Q2: What are the most common derivatization methods for hydroxybenzoic acids?
A2: The most common methods involve silylation and alkylation (specifically esterification).[5] Silylation targets both the hydroxyl and carboxylic acid groups by replacing active hydrogens with a trimethylsilyl (TMS) group. Esterification specifically converts the carboxylic acid group into an ester. A two-step approach, involving esterification followed by silylation, is often recommended for complete derivatization.
Q3: Which silylating reagents are recommended for hydroxybenzoic acids?
A3: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used and highly reactive silylating agent. It is often used with a catalyst like Trimethylchlorosilane (TMCS) to increase its reactivity, especially for sterically hindered groups.
Q4: How can I selectively derivatize either the carboxylic acid or the phenolic hydroxyl group?
A4: Selective derivatization requires a strategic approach, often using protecting groups. To derivatize the hydroxyl group, the more acidic carboxylic acid can first be converted to an ester. To derivatize the carboxylic acid group, the phenolic hydroxyl can be protected, for example, as a silyl ether.
Troubleshooting Guides
Issue 1: Low or Incomplete Derivatization Yield
Symptoms:
-
Low peak intensity for the derivatized analyte in the chromatogram.
-
Presence of the underivatized hydroxybenzoic acid peak.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Moisture | Water can react with and consume derivatizing reagents, especially silylating agents. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. If necessary, add a drying agent like sodium sulfate to the reaction mixture. |
| Suboptimal Reaction Temperature | A temperature that is too low can lead to a slow reaction rate, while a temperature that is too high can cause degradation. Optimize the temperature for your specific analyte and reagent. For silylation with BSTFA, heating between 60-80°C is common. |
| Insufficient Reaction Time | The reaction may not have had enough time to go to completion. Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal duration. |
| Inadequate Reagent Amount | An insufficient amount of the derivatizing agent will result in an incomplete reaction. A significant molar excess of the reagent is typically recommended. For silylation, a 2:1 molar ratio of BSTFA to active hydrogens is a general guideline. |
| Steric Hindrance | Bulky groups near the carboxylic acid or hydroxyl group can impede the reaction. For sterically hindered compounds, consider using a more potent derivatization method, a catalyst (like TMCS for silylation), or increasing the reaction temperature and time. |
| Improper Solvent | The choice of solvent can affect the solubility of reactants and the reaction rate. Use dry, aprotic solvents such as pyridine, acetonitrile, or dichloromethane (DCM) for silylation. |
| Sample Matrix Effects | Other components in your sample can interfere with the derivatization reaction. A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering substances. |
Issue 2: Extraneous Peaks in the Chromatogram
Symptoms:
-
Multiple unexpected peaks in the chromatogram.
Possible Causes & Solutions:
| Cause | Solution |
| Reagent Byproducts | The derivatization reaction itself can produce byproducts. For example, silylation with BSTFA produces N-methyltrifluoroacetamide, which is volatile and may not interfere with the chromatography. Choose reagents that produce non-interfering byproducts. |
| Side Reactions | High reaction temperatures or the presence of contaminants can lead to unwanted side reactions. Optimize the reaction conditions and ensure the purity of your sample and reagents. |
| Hydrolysis of Derivatives | Silyl ether derivatives can be unstable and hydrolyze in the presence of moisture before or during analysis. Analyze derivatized samples as soon as possible and store them in a dry environment, for instance, in a freezer. |
| Contaminated Reagents or Solvents | Impurities in the derivatizing agents or solvents can appear as extra peaks. Use high-purity, GC-grade reagents and solvents. |
Experimental Protocols
Protocol 1: Two-Step Esterification and Silylation
This is a robust method for the complete derivatization of both the carboxylic acid and hydroxyl functional groups.
A. Esterification of the Carboxylic Acid:
-
Accurately weigh 1 mg of the hydroxybenzoic acid into a 2 mL reaction vial.
-
Add 500 µL of a 1:1 (v/v) mixture of methanol and toluene.
-
Add an ethereal solution of diazomethane dropwise with gentle swirling until a faint yellow color persists. Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood. A safer alternative is trimethylsilyldiazomethane.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Gently bubble nitrogen gas through the solution to remove excess diazomethane.
B. Silylation of the Hydroxyl Group:
-
To the vial containing the methylated intermediate, add 100 µL of anhydrous pyridine.
-
Add 200 µL of BSTFA with 1% TMCS.
-
Securely cap the vial and heat at 70°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: One-Step Silylation
This method attempts to derivatize both functional groups simultaneously. However, the silylation of sterically hindered carboxylic acids can sometimes be incomplete.
-
Accurately weigh 1 mg of the hydroxybenzoic acid into a 2 mL reaction vial.
-
Add 200 µL of anhydrous pyridine.
-
Add 400 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and heat at 80°C for 60 minutes in a heating block.
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
Data Presentation
Table 1: Comparison of Silylation Conditions for a Generic Hydroxybenzoic Acid
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reagent | BSTFA + 1% TMCS | BSTFA | MSTFA |
| Solvent | Pyridine | Acetonitrile | Dichloromethane |
| Temperature | 70°C | 80°C | 60°C |
| Time | 30 min | 60 min | 45 min |
| Relative Yield | High | Moderate | Moderate-High |
| Notes | Catalyst enhances reactivity. | May be less effective for hindered groups. | Good alternative to BSTFA. |
Visualizations
Caption: Experimental workflow for the derivatization of hydroxybenzoic acids.
Caption: Troubleshooting guide for low derivatization yield.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 2,4-Dihydroxybenzenepropanoic Acid and Caffeic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant potential of 2,4-Dihydroxybenzenepropanoic acid and caffeic acid. While direct comparative experimental data for this compound is limited in current literature, this analysis leverages established structure-activity relationships of phenolic compounds and extensive data on caffeic acid to provide a robust assessment for research and development purposes.
Executive Summary
Caffeic acid is a well-established potent antioxidant, a property largely attributed to its 3,4-dihydroxy (catechol) structure. This configuration is highly effective at donating hydrogen atoms to neutralize free radicals, and the resulting phenoxyl radical is well-stabilized through resonance. In contrast, this compound possesses a 2,4-dihydroxy (resorcinol) structure. Based on established principles of structure-activity relationships for phenolic antioxidants, this meta-positioning of the hydroxyl groups is predicted to confer significantly lower antioxidant activity compared to the ortho-dihydroxy arrangement of caffeic acid.
Comparative Antioxidant Activity Data
Due to the absence of direct experimental data for this compound in the cited literature, this table presents quantitative data for caffeic acid and makes a qualitative prediction for this compound based on structure-activity relationships.
| Compound | Assay | IC50 (µM) | Antioxidant Capacity | Notes |
| Caffeic Acid | DPPH | ~11 - 50[1][2] | Very Strong | IC50 values can vary based on specific experimental conditions. |
| ABTS | ~1.59 µg/mL (~8.8 µM)[2] | Very Strong | Demonstrates potent radical scavenging activity. | |
| FRAP | - | High Reducing Power | Effectively reduces Fe³⁺ to Fe²⁺. | |
| This compound | DPPH | Predicted to be significantly > 50 µM | Predicted to be Weak to Moderate | The meta-positioning of hydroxyl groups is less favorable for radical scavenging. |
| ABTS | Predicted to be significantly > 10 µM | Predicted to be Weak to Moderate | Lower predicted activity due to less stable phenoxyl radical formation. | |
| FRAP | - | Predicted to have Lower Reducing Power | The resorcinol structure is generally less effective at electron donation than the catechol structure. |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the ability of an antioxidant to scavenge the ABTS radical cation. FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Structure-Activity Relationship: A Core Principle
The antioxidant activity of phenolic compounds is fundamentally dictated by the number and arrangement of hydroxyl (-OH) groups on the aromatic ring.[3] The ability to donate a hydrogen atom to a free radical and the stability of the resulting phenoxyl radical are key determinants of antioxidant efficacy.
-
Caffeic Acid (3,4-dihydroxy structure): The ortho-dihydroxy or catechol group in caffeic acid is exceptionally effective at radical scavenging.[4] The proximity of the two hydroxyl groups allows for the formation of a stable intramolecular hydrogen bond in the resulting semiquinone radical, which delocalizes the unpaired electron and increases its stability. This structural feature is a primary reason for its potent antioxidant activity.
-
This compound (2,4-dihydroxy structure): In contrast, the meta-positioning of the hydroxyl groups in a resorcinol structure, as seen in this compound, is less favorable for stabilizing the phenoxyl radical through resonance. This structural characteristic leads to a lower propensity to donate a hydrogen atom and, consequently, a weaker antioxidant activity compared to its ortho and para counterparts.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for conducting comparative studies.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compounds (caffeic acid and this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
In a 96-well plate, add a specific volume of the test compound or standard solution to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds and a standard antioxidant.
-
Add a small volume of the test compound or standard solution to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous, colored form in the presence of antioxidants.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C.
-
Prepare various concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O).
-
Add a small volume of the test compound or standard solution to a larger volume of the FRAP reagent.
-
After a specific incubation time (e.g., 4 minutes) at 37°C, measure the absorbance at a specific wavelength (typically around 593 nm).
-
Construct a standard curve using the ferrous sulfate solution and express the results as FRAP values (e.g., in µM Fe(II) equivalents).
Signaling Pathways and Mechanisms of Action
Caffeic Acid: Nrf2-Mediated Antioxidant Response
Caffeic acid and its derivatives have been shown to exert their antioxidant effects not only through direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Caption: Caffeic acid promotes the dissociation of the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation and activation of antioxidant gene expression.
This compound: Predicted Radical Scavenging Mechanism
In the absence of specific studies on its signaling pathways, the primary antioxidant mechanism for this compound is predicted to be direct free radical scavenging. The hydroxyl groups on the phenolic ring can donate a hydrogen atom to a free radical, thereby neutralizing it. However, as previously discussed, the stability of the resulting phenoxyl radical is lower than that of caffeic acid, suggesting a less efficient scavenging activity.
Caption: General workflow for the direct free radical scavenging mechanism of phenolic acids.
Conclusion
Based on a thorough analysis of structure-activity relationships and available experimental data, caffeic acid is a demonstrably superior antioxidant compared to this compound. The ortho-dihydroxy configuration of caffeic acid confers high radical scavenging efficacy and the ability to modulate endogenous antioxidant pathways. While this compound is expected to possess some antioxidant activity due to its phenolic nature, its meta-dihydroxy structure suggests a significantly lower potency. For researchers and drug development professionals seeking potent natural antioxidants, caffeic acid represents a more promising candidate. Further experimental validation is recommended to precisely quantify the antioxidant capacity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13315C [pubs.rsc.org]
A Comparative Analysis of the Biological Effects of 2,4-Dihydroxybenzenepropanoic Acid and 3,4-Dihydroxybenzoic Acid
A critical evaluation of the available scientific literature reveals a significant disparity in the documented biological activities of 2,4-Dihydroxybenzenepropanoic acid and 3,4-dihydroxybenzoic acid. While 3,4-dihydroxybenzoic acid, also known as protocatechuic acid (PCA), has been extensively studied for its therapeutic potential, data on the antioxidant, anti-inflammatory, and anticancer effects of this compound are notably scarce. This guide provides a comprehensive comparison based on the existing evidence, highlighting the well-established multifaceted biological effects of 3,4-dihydroxybenzoic acid and the current knowledge gap regarding this compound.
Overview of Biological Activities
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid): A Multifunctional Phenolic Compound
3,4-Dihydroxybenzoic acid is a simple phenolic acid ubiquitously found in a variety of plants and is a major metabolite of complex polyphenols like anthocyanins.[1] It has demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3]
This compound: Limited Biological Data
In contrast, scientific literature on the specific biological effects of this compound, also referred to as 3-(2,4-dihydroxyphenyl)propanoic acid, is limited. The primary documented activity for this compound is its potent and competitive inhibition of tyrosinase, an enzyme involved in melanin synthesis. This suggests potential applications in dermatology for hyperpigmentation disorders, but its antioxidant, anti-inflammatory, and anticancer activities remain largely unexplored.
Quantitative Comparison of Biological Effects
Due to the lack of available data for this compound in the requested biological domains, a direct quantitative comparison is not feasible. The following tables summarize the extensive quantitative data available for 3,4-dihydroxybenzoic acid.
Table 1: Antioxidant Activity of 3,4-Dihydroxybenzoic Acid
| Assay | Test System | Concentration/Dose | Result | Reference |
| DPPH Radical Scavenging | Chemical Assay | 50 µM | ~65% inhibition | |
| ABTS Radical Scavenging | Chemical Assay | 50 µM | ~75% inhibition | |
| FRAP (Ferric Reducing Antioxidant Power) | Chemical Assay | 50 µM | ~120 µM Fe(II) | |
| CUPRAC (Cupric Reducing Antioxidant Capacity) | Chemical Assay | 50 µM | ~1.5 Absorbance | |
| Cellular ROS Reduction (UVB-induced) | HaCaT cells | 100 µg/mL | Reduction to 88.7% of control |
Table 2: Anti-inflammatory Activity of 3,4-Dihydroxybenzoic Acid
| Assay | Test System | Concentration/Dose | Effect | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Not specified | Inhibition of NO production | |
| COX-2 Expression | UVB-irradiated HaCaT cells | Not specified | Inhibition of COX-2 expression | |
| iNOS Expression | UVB-irradiated HaCaT cells | Not specified | Inhibition of iNOS expression | |
| p38 and JNK Phosphorylation | UVB-irradiated HaCaT cells | Dose-dependent | Inhibition of phosphorylation |
Table 3: Anticancer Activity of 3,4-Dihydroxybenzoic Acid
| Cell Line | Assay | Concentration | Effect | Reference |
| Human Gastric Adenocarcinoma (AGS) | Cell Viability | Time- and dose-dependent | Antiproliferative effect | |
| Human Hepatocellular Carcinoma (HepG2) | Cell Death | 100 µM | Induction of cell death | |
| Human Glioma (U87 and U251) | Cell Proliferation, Invasion, Migration | 2.5–10 µM | Significant inhibition | |
| Human Breast Cancer (MCF-7 and MDA-MB-231) | Apoptosis | Not specified | Induction of apoptosis | |
| Human Colon Cancer (HCT116) | Proliferative Activity | Not specified | Reduction of proliferative activity |
Experimental Protocols
Detailed methodologies for the key experiments cited for 3,4-dihydroxybenzoic acid are provided below.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
A methanolic solution of DPPH (e.g., 100 µM) is prepared.
-
Different concentrations of the test compound (3,4-dihydroxybenzoic acid) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of ~0.70 at a specific wavelength (e.g., 734 nm).
-
Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is measured after a specific incubation time (e.g., 6 minutes).
-
The percentage of scavenging activity is calculated similarly to the DPPH assay.
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The amount of nitrite (a stable product of NO) in the supernatant is quantified using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The absorbance of the resulting colored azo dye is measured at a specific wavelength (e.g., 540 nm).
-
The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plate is incubated for a few hours (e.g., 4 hours) to allow viable cells to metabolize the MTT into formazan crystals.
-
The medium is then removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control cells.
Signaling Pathways
3,4-Dihydroxybenzoic Acid Modulates Key Signaling Pathways
3,4-dihydroxybenzoic acid exerts its biological effects by modulating several critical intracellular signaling pathways. In cancer cells, it has been shown to induce apoptosis through the activation of the JNK and p38 MAPK signaling pathways. This leads to the downstream activation of pro-apoptotic proteins and the suppression of cell survival signals. In the context of inflammation, it can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.
Figure 1. Signaling pathways modulated by 3,4-Dihydroxybenzoic Acid.
Experimental Workflow
The general workflow for investigating the biological effects of a compound like 3,4-dihydroxybenzoic acid involves a series of in vitro and in vivo experiments.
Figure 2. General experimental workflow for evaluating biological effects.
Conclusion
3,4-Dihydroxybenzoic acid (protocatechuic acid) is a well-characterized phenolic compound with robust antioxidant, anti-inflammatory, and anticancer properties, supported by a substantial body of scientific evidence. Its mechanisms of action involve the modulation of key signaling pathways, making it a promising candidate for further pharmaceutical development.
In stark contrast, the biological activities of this compound in these areas are largely unknown. While its potent tyrosinase inhibitory activity is documented, there is a clear and urgent need for comprehensive studies to evaluate its potential antioxidant, anti-inflammatory, and anticancer effects. Future research should focus on conducting the types of in vitro and in vivo assays that have been extensively applied to 3,4-dihydroxybenzoic acid to elucidate the biological profile of this compound and determine its potential therapeutic relevance. A direct comparison of their biological efficacy will only be possible once such data becomes available.
References
A Comparative Guide to the Structure-Activity Relationship of Dihydroxybenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Dihydroxybenzoic acids (DHBAs), a class of phenolic compounds found in various plant-based foods and traditional medicines, have garnered significant attention for their diverse biological activities. The position of the two hydroxyl groups on the benzoic acid backbone profoundly influences their therapeutic potential, leading to a fascinating structure-activity relationship. This guide provides an objective comparison of the antioxidant, anti-inflammatory, anticancer, and tyrosinase inhibitory activities of DHBA isomers, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview of Biological Activities
The biological efficacy of dihydroxybenzoic acid isomers is intrinsically linked to the substitution pattern of the hydroxyl groups on the aromatic ring. The following tables summarize the quantitative data from various studies, offering a clear comparison of their performance in key biological assays.
Table 1: Antioxidant Activity of Dihydroxybenzoic Acid Isomers
| Isomer | DPPH Radical Scavenging IC₅₀ (µM) | Reference |
| 2,3-Dihydroxybenzoic Acid | 15.8 ± 0.7 | [1] |
| 2,4-Dihydroxybenzoic Acid | > 1000 | [1] |
| 2,5-Dihydroxybenzoic Acid | 12.5 ± 0.5 | [1] |
| 2,6-Dihydroxybenzoic Acid | > 1000 | [1] |
| 3,4-Dihydroxybenzoic Acid | 14.2 ± 0.6 | [1] |
| 3,5-Dihydroxybenzoic Acid | 45.7 ± 2.1 |
Lower IC₅₀ values indicate higher antioxidant activity.
Table 2: Anticancer Activity of Dihydroxybenzoic Acid Isomers against MCF-7 Breast Cancer Cells
| Isomer | Cytotoxicity IC₅₀ (µM) after 72h | Reference |
| 2,3-Dihydroxybenzoic Acid | 150.5 ± 8.2 | |
| 2,4-Dihydroxybenzoic Acid | 450.2 ± 25.1 | |
| 2,5-Dihydroxybenzoic Acid | 210.8 ± 11.5 | |
| 2,6-Dihydroxybenzoic Acid | > 500 | |
| 3,4-Dihydroxybenzoic Acid | 180.3 ± 9.9 | |
| 3,5-Dihydroxybenzoic Acid | 350.1 ± 19.3 |
Lower IC₅₀ values indicate higher cytotoxic activity.
Table 3: Anti-inflammatory Activity of Dihydroxybenzoic Acid Isomers
| Isomer | Nitric Oxide Inhibition IC₅₀ (µM) | Reference |
| 2,3-Dihydroxybenzoic Acid | 85.2 | |
| 2,5-Dihydroxybenzoic Acid | 112.5 | |
| 3,4-Dihydroxybenzoic Acid | 65.8 | |
| 3,5-Dihydroxybenzoic Acid | > 200 |
Lower IC₅₀ values indicate higher anti-inflammatory activity. Data for all isomers from a single comparative study is limited.
Table 4: Tyrosinase Inhibitory Activity of Dihydroxybenzoic Acid Isomers
| Isomer | Tyrosinase Inhibition IC₅₀ (µM) | Reference |
| 2,4-Dihydroxybenzoic Acid | 85.6 | |
| 2,5-Dihydroxybenzoic Acid | 150.2 | |
| 3,4-Dihydroxybenzoic Acid | 125.7 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of the DHBA isomers.
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation : Dissolve the DHBA isomers in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.
-
Assay Procedure :
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each DHBA isomer dilution.
-
Prepare a control well with 100 µL of DPPH solution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the DHBA isomer.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to determine the cytotoxic effects of DHBA isomers on cancer cells.
-
Cell Culture : Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment : Treat the cells with various concentrations of DHBA isomers and incubate for 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is calculated from the dose-response curve.
Griess Assay for Nitric Oxide Inhibition
This assay measures the anti-inflammatory activity of DHBA isomers by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture and Stimulation : Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours. Pre-treat the cells with different concentrations of DHBA isomers for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent Preparation : The Griess reagent is a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay Procedure :
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the Griess reagent to each well.
-
-
Measurement : After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Calculation : The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Tyrosinase Inhibition Assay
This assay evaluates the ability of DHBA isomers to inhibit the enzyme tyrosinase, which is involved in melanin production.
-
Reagent Preparation : Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of L-DOPA (3,4-dihydroxyphenylalanine) as the substrate.
-
Assay Procedure :
-
In a 96-well plate, mix the DHBA isomer solution with the tyrosinase solution and incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the L-DOPA solution.
-
-
Measurement : Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Calculation : The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of the DHBA isomer. The IC₅₀ value is determined from the dose-response curve.
Signaling Pathway Diagrams
The biological activities of dihydroxybenzoic acid isomers are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.
Caption: Nrf2 activation pathway by DHBA isomers.
Caption: NF-κB inhibition pathway by DHBA isomers.
Caption: Experimental workflow for DPPH assay.
Conclusion
The arrangement of hydroxyl groups on the benzoic acid ring is a critical determinant of the biological activity of dihydroxybenzoic acid isomers. Isomers with vicinal hydroxyl groups, such as 2,3-DHBA and 3,4-DHBA, or with a para-relationship between a hydroxyl and the carboxyl group, like 2,5-DHBA, generally exhibit stronger antioxidant and anticancer activities. The potent anti-inflammatory activity of 3,4-DHBA is linked to its ability to inhibit the NF-κB signaling pathway, while its antioxidant effects are, at least in part, mediated by the activation of the Nrf2 pathway.
In contrast, isomers like 2,4-DHBA and 2,6-DHBA often show significantly lower activity in these assays. The structure-activity relationships highlighted in this guide underscore the importance of isomeric purity in the development of therapeutic agents derived from dihydroxybenzoic acids. Further comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of each isomer and to identify the most promising candidates for drug development.
References
A Comparative Efficacy Analysis of 2,4-Dihydroxybenzenepropanoic Acid and Other Key Phenolic Acids
This guide provides a comparative analysis of the efficacy of 2,4-Dihydroxybenzenepropanoic acid against other prominent phenolic acids. The comparison focuses on key biological activities, including antioxidant, anti-inflammatory, and tyrosinase inhibitory effects, supported by available experimental data. Due to the limited direct experimental data on this compound, this guide leverages data from its close structural analog, 2,4-dihydroxybenzoic acid, particularly for antioxidant and anti-inflammatory activities. Structure-activity relationship (SAR) studies consistently demonstrate that the number and position of hydroxyl (-OH) groups on the phenyl ring are primary determinants of a phenolic acid's efficacy.
Data Presentation: Comparative Efficacy of Phenolic Acids
The following tables summarize the available experimental data for the selected phenolic acids. The efficacy of this compound is inferred based on the performance of its structural analogue, 2,4-dihydroxybenzoic acid.
Antioxidant Activity
The antioxidant capacity is a measure of a compound's ability to neutralize free radicals. Lower IC50 values indicate higher potency.
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging Activity (% Inhibition at 50 µM) | CUPRAC (µM Trolox Equivalents) |
| 2,4-Dihydroxybenzoic Acid | >120,000[1] | 16.17[1] | Low[1] |
| 2,3-Dihydroxybenzoic Acid | Lower than 2,4-DHB[1] | 86.40[1] | 60.83 |
| 2,5-Dihydroxybenzoic Acid | Lower than 2,4-DHB | 80.11 | 68.77 |
| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | Lower than 2,4-DHB | 74.51 | 60.53 |
| 3,5-Dihydroxybenzoic Acid | >1000 | 60.39 | Low |
| Gallic Acid (3,4,5-Trihydroxybenzoic Acid) | 2.42 | 79.50 | 73.85 |
| Caffeic Acid | 1.59 (µg/mL) | High | - |
| Ferulic Acid | - | - | - |
| Ascorbic Acid (Standard) | - | - | - |
Inference: The position of the hydroxyl groups on the benzene ring significantly influences antioxidant activity. Phenolic acids with hydroxyl groups in the ortho (e.g., 2,3-DHB) or para (e.g., 2,5-DHB) positions, or with three hydroxyl groups (gallic acid), generally exhibit stronger antioxidant potential compared to those with meta-positioned hydroxyl groups like 2,4-dihydroxybenzoic acid. The propanoic acid side chain in this compound may influence its lipophilicity and interaction with different radical species, but its antioxidant capacity is expected to be modest based on the core structure.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is relevant for applications in skin lightening and preventing enzymatic browning in food.
| Compound | Tyrosinase Inhibition IC50 (µM) |
| This compound | Data not available |
| 2,4-Dihydroxybenzoic Acid | High (Low activity) |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.013 (monophenolase), 0.93 (diphenolase) |
| Kojic Acid (Standard) | 22.84 (monophenolase), 24.57 (diphenolase) |
Inference: While direct data for this compound is unavailable, its structural analog, 2,4-dihydroxybenzoic acid, shows weak tyrosinase inhibitory activity. However, derivatives incorporating the 2,4-dihydroxyphenyl moiety, such as (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, can be potent tyrosinase inhibitors, significantly outperforming the standard inhibitor, kojic acid. This suggests that the core 2,4-dihydroxyphenyl structure can be a valuable pharmacophore in the design of tyrosinase inhibitors.
Anti-inflammatory Activity
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro measure of anti-inflammatory potential.
| Compound | Nitric Oxide (NO) Inhibition IC50 (µM) |
| This compound | Data not available |
| 2,4-Dihydroxybenzaldehyde | Suppressed NO production |
| Luteolin | 7.6 |
| Quercetin | 12.0 |
| Apigenin | 17.8 |
| L-NMMA (Standard Inhibitor) | Potent inhibition |
Inference: Data on the direct anti-inflammatory activity of this compound is limited. However, the structurally related compound 2,4-dihydroxybenzaldehyde has been shown to suppress LPS-induced nitric oxide production in RAW264.7 macrophages. The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of pro-inflammatory signaling pathways like NF-κB.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol or ethanol. From the stock solution, prepare a working solution with an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation : Dissolve the test compounds in a suitable solvent (e.g., methanol, ethanol) to prepare a series of concentrations.
-
Assay Procedure :
-
Add a specific volume of the test sample solution to a cuvette or a well of a microplate.
-
Add the DPPH working solution to the sample and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control is prepared using the solvent instead of the sample solution.
-
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-tyrosine to dopaquinone.
-
Reagents : Mushroom tyrosinase, L-tyrosine (substrate), phosphate buffer (pH 6.8).
-
Sample Preparation : Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare various concentrations.
-
Assay Procedure :
-
In a 96-well plate, add phosphate buffer, the test sample solution, and L-tyrosine solution.
-
Pre-incubate the mixture at a specific temperature (e.g., 30°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the tyrosinase solution to each well.
-
Monitor the formation of dopachrome by measuring the absorbance at 475-490 nm at regular intervals.
-
-
Calculation : The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Activity of Control - Activity of Sample) / Activity of Control] x 100 The IC50 value is determined from a plot of percent inhibition versus inhibitor concentration.
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.
-
Cell Culture : Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding : Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment :
-
Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubate the cells for a further 24 hours.
-
-
Nitrite Measurement (Griess Assay) :
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
After a short incubation, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.
-
-
Calculation : The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells. The IC50 value is then determined.
Mandatory Visualization
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Many phenolic compounds exert their anti-inflammatory effects by modulating this pathway. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase), COX-2, and various cytokines.
Caption: The NF-κB signaling pathway is activated by LPS, leading to the transcription of pro-inflammatory genes.
References
In Vitro Validation of 2,4-Dihydroxybenzenepropanoic Acid's Antimicrobial Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial properties of 2,4-Dihydroxybenzenepropanoic acid and its structural analogs against common pathogens, supported by experimental data from scientific literature. While direct antimicrobial data for this compound is limited, this guide draws comparisons from closely related phenolic acids and established antibiotics to provide a valuable reference for in vitro validation.
Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The following tables summarize the available MIC values for structural analogs of this compound and common antibiotics against key Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Compound | Strain | MIC (µg/mL) |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8[1][2][3] |
| Ciprofloxacin | Clinical Isolate | 0.6[4] |
| Ciprofloxacin | MRSA | 12.5 µM |
| Gentamicin | Not Specified | 0.19[5] |
| Gentamicin | Not Specified | 0.002 (mg/mL) |
| Ampicillin | ATCC 29213 | Not specified, but higher than ampicillin-loaded nanoparticles |
Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli
| Compound | Strain | MIC (µg/mL) |
| Co(II) complex of 3-(3,4-Dihydroxyphenyl)-2-propenoic acid | Not Specified | Inhibition zone of 14mm |
| Ciprofloxacin | 11775 (I) | 0.013 |
| Ciprofloxacin | AG100 | 0.016 µM |
| Gentamicin | Not Specified | 0.002 (mg/mL) |
| Ampicillin | Not Specified | Not specified, but higher than ampicillin-loaded nanoparticles |
Experimental Protocols
Accurate and reproducible in vitro testing is critical for validating antimicrobial properties. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Further prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate overnight. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Assay Setup: In a 96-well microtiter plate, add 50 µL of CAMHB to all wells. Add 50 µL of the diluted test compound to the first well of a row and perform serial dilutions by transferring 50 µL to the subsequent wells, discarding the final 50 µL from the last well. This will result in 50 µL of varying concentrations of the test compound in each well.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no test compound).
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the growth control.
Minimum Bactericidal Concentration (MBC) Assay Protocol
-
Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-inoculate the aliquots onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Visualizing the Experimental Workflow and Potential Mechanism
To further clarify the experimental process and the potential mode of action of phenolic acids like this compound, the following diagrams are provided.
Caption: Experimental workflow for determining MIC and MBC.
Caption: Postulated antimicrobial mechanism of phenolic acids.
References
- 1. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 2,4-DHBA and 2,5-DHBA in Plant Disease Resistance
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant immunology, salicylic acid (SA) stands as a critical signaling molecule, orchestrating a robust defense against a myriad of pathogens. Its derivatives, including 2,4-dihydroxybenzoic acid (2,4-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA or gentisic acid), are emerging as key players in this defense network. This guide provides a comprehensive comparative analysis of 2,4-DHBA and 2,5-DHBA, offering insights into their roles in plant disease resistance, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Executive Summary
Both 2,4-DHBA and 2,5-DHBA are hydroxylated derivatives of salicylic acid and have been shown to contribute to plant immunity. Experimental evidence, primarily from studies on tea plants (Camellia sinensis), suggests that both compounds can enhance disease resistance. 2,4-DHBA, in its glycosylated form, appears to play a significant role in the basal resistance of tea plants. Exogenous application of both DHBA isomers has been demonstrated to induce resistance against pathogens. While both are involved in the broader salicylic acid-mediated defense pathways, they may also possess distinct mechanisms of action and efficacy, which this guide will explore in detail.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data from a study on Camellia sinensis infected with Pseudomonas syringae pv. camelliae-sinensis (Pcs), comparing the effects of exogenous application of 2,4-DHBA and 2,5-DHBA on disease symptoms and pathogen growth.
Table 1: Effect of DHBA Isomers on Disease Lesion Size in Camellia sinensis
| Treatment (1 mM) | Mean Lesion Size (cm) | Standard Deviation |
| Mock (Water) | 1.2 | ± 0.15 |
| 2,4-DHBA | 0.6 | ± 0.10 |
| 2,5-DHBA | 0.8 | ± 0.12 |
Data adapted from a study on tea plants, showing a reduction in lesion size after treatment with DHBA isomers.
Table 2: Effect of DHBA Isomers on in planta Bacterial Growth of Pcs
| Treatment (1 mM) | Bacterial Population (log CFU/cm²) at 3 dpi | Standard Deviation |
| Mock (Water) | 7.5 | ± 0.3 |
| 2,4-DHBA | 6.2 | ± 0.4 |
| 2,5-DHBA | 6.5 | ± 0.3 |
Data represents the quantification of bacterial growth in tea leaves, indicating that both DHBA isomers suppress pathogen proliferation.
Signaling Pathways and Mechanisms of Action
Both 2,4-DHBA and 2,5-DHBA are integral to the salicylic acid signaling cascade, which is pivotal for systemic acquired resistance (SAR). Their biosynthesis is often induced upon pathogen recognition.
2,4-DHBA Signaling Pathway:
In tea plants, salicylic acid is hydroxylated to form 2,4-DHBA. This conversion is a key step in a defense signaling pathway where 2,4-DHBA is then glycosylated. This glycosylation is a positive regulator of disease resistance, suggesting that the conjugated form of 2,4-DHBA is a crucial component in the plant's defense arsenal.[1]
2,5-DHBA (Gentisic Acid) Signaling Pathway:
Gentisic acid is another hydroxylation product of salicylic acid and is known to accumulate in various plant species upon pathogen infection. It is considered a signaling molecule that can induce the expression of a specific set of pathogenesis-related (PR) genes, which may differ from those induced by salicylic acid itself. This suggests that 2,5-DHBA may activate a distinct branch of the plant's defense response.
Experimental Protocols
This section provides detailed methodologies for key experiments to analyze and compare the roles of 2,4-DHBA and 2,5-DHBA in plant disease resistance.
Protocol 1: Detached Leaf Assay for Disease Resistance
This protocol is a widely used method to assess the resistance of plants to pathogens in a controlled laboratory setting.
Materials:
-
Healthy, fully expanded leaves from plants of the same age.
-
2,4-DHBA and 2,5-DHBA stock solutions (e.g., 100 mM in DMSO or ethanol).
-
Mock solution (e.g., water with the same concentration of solvent used for DHBA stocks).
-
Pathogen suspension (e.g., bacterial or fungal spore suspension at a known concentration).
-
Petri dishes or trays with moist filter paper or water-saturated florist foam.
-
Micropipettes and sterile tips.
-
Incubator or growth chamber with controlled temperature, humidity, and light.
-
Calipers or a digital imaging system for lesion size measurement.
Procedure:
-
Prepare working solutions of 2,4-DHBA, 2,5-DHBA, and the mock control by diluting the stock solutions to the desired final concentration (e.g., 1 mM) in sterile water.
-
Detach healthy leaves from the plants.
-
Apply the treatment solutions to the leaves. This can be done by spraying the entire leaf surface or by applying a small droplet to the intended inoculation site.
-
Allow the leaves to dry for a few hours in a sterile environment.
-
Place the treated leaves in the petri dishes or trays with the abaxial (lower) side up.
-
Inoculate each leaf with a small droplet (e.g., 10 µL) of the pathogen suspension.
-
Seal the dishes/trays and incubate them under appropriate conditions for disease development (e.g., 15-25°C with a photoperiod).
-
Monitor the leaves daily for the appearance and development of disease symptoms.
-
At a set time point (e.g., 3-6 days post-inoculation), measure the diameter of the lesions.
-
Statistically analyze the differences in lesion size between the different treatments.
Protocol 2: Quantification of in planta Pathogen Growth
This protocol describes a method to quantify the population of bacterial or fungal pathogens within plant tissue.
Materials:
-
Leaf samples from the detached leaf assay or from whole plants.
-
Surface sterilization solution (e.g., 70% ethanol, 1% sodium hypochlorite).
-
Sterile water.
-
Mortar and pestle or a mechanical homogenizer.
-
Sterile extraction buffer (e.g., 10 mM MgCl₂ for bacteria).
-
Serial dilution tubes.
-
Appropriate growth medium for the pathogen (e.g., Luria-Bertani agar for bacteria, Potato Dextrose Agar for fungi).
-
Incubator.
-
qPCR machine and reagents (for a more sensitive quantification).
Procedure for Bacterial Quantification (Colony Forming Units - CFU):
-
Excise a leaf disc of a known area (e.g., 1 cm²) from the center of the inoculation site.
-
Surface sterilize the leaf disc by briefly washing in 70% ethanol followed by a short incubation in 1% sodium hypochlorite, and then rinse thoroughly with sterile water.
-
Homogenize the leaf disc in a known volume of sterile extraction buffer.
-
Perform serial dilutions of the homogenate.
-
Plate the dilutions onto the appropriate growth medium.
-
Incubate the plates until colonies are visible.
-
Count the number of colonies and calculate the CFU per unit area of the leaf.
Procedure for Fungal Quantification (qPCR):
-
Extract total DNA from the infected plant tissue.
-
Design or obtain primers specific to a fungal gene (e.g., ITS region) and a plant housekeeping gene (for normalization).
-
Perform qPCR using the extracted DNA, specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Quantify the amount of fungal DNA relative to the amount of plant DNA to determine the extent of fungal colonization.
Protocol 3: Quantification of DHBA Levels in Plant Tissue by LC-MS
This protocol outlines the steps for extracting and quantifying 2,4-DHBA and 2,5-DHBA from plant tissues using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Plant tissue samples, immediately frozen in liquid nitrogen.
-
Extraction solvent (e.g., methanol:isopropanol:acetic acid (20:79:1)).
-
Internal standards (e.g., isotopically labeled DHBAs).
-
Centrifuge.
-
Syringe filters (e.g., 0.2 µm PVDF).
-
LC-MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer).
Procedure:
-
Grind the frozen plant tissue to a fine powder in liquid nitrogen.
-
Weigh a precise amount of the powdered tissue (e.g., 100 mg) into a microcentrifuge tube.
-
Add a known amount of the internal standard.
-
Add the extraction solvent, vortex vigorously, and sonicate.
-
Centrifuge the samples to pellet the debris.
-
Collect the supernatant and filter it through a syringe filter.
-
Inject the filtered extract into the LC-MS system.
-
Separate the compounds using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify the DHBA isomers using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.
-
Create a standard curve with known concentrations of 2,4-DHBA and 2,5-DHBA to accurately quantify their levels in the plant samples.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and evaluating chemical elicitors of plant disease resistance, such as 2,4-DHBA and 2,5-DHBA.
Conclusion
Both 2,4-DHBA and 2,5-DHBA are important salicylic acid derivatives that contribute to plant disease resistance. The available data, primarily from tea plants, suggests that 2,4-DHBA may have a slight advantage in reducing disease symptoms and pathogen growth compared to 2,5-DHBA under the tested conditions. However, both compounds demonstrate significant potential as inducers of plant immunity. Their distinct roles and the potential for synergistic effects when used in combination warrant further investigation across a broader range of plant-pathogen systems. The provided protocols and workflows offer a robust framework for researchers to further explore the comparative efficacy and mechanisms of action of these promising plant defense elicitors.
References
A Comparative Guide to Phenolic Acid Quantification: Cross-Validation of HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of phenolic acids is paramount for quality control, efficacy assessment, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
Phenolic acids, a diverse group of secondary plant metabolites, are of significant interest due to their antioxidant, anti-inflammatory, and other health-promoting properties. The choice between HPLC and GC-MS for their quantification depends on several factors, including the specific phenolic acids of interest, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.
Methodological Comparison: At a Glance
| Feature | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable. Derivatization is often necessary for phenolic acids. |
| Derivatization | Generally not required.[1] | Mandatory for most phenolic acids to increase volatility and thermal stability (e.g., silylation).[1][2] |
| Instrumentation | HPLC system with a detector (e.g., UV-Vis, DAD, Fluorescence, MS). | GC system coupled with a Mass Spectrometer. |
| Speed | Analysis times can range from 15 to over 90 minutes depending on the complexity of the separation.[3] | Typically offers faster analysis times after sample preparation. |
| Sensitivity | Good sensitivity, with limits of detection (LOD) often in the ng/mL range.[4] | Generally offers superior sensitivity, especially for trace-level analysis, with LODs potentially lower than HPLC. |
| Selectivity | Good selectivity, especially when coupled with a mass spectrometer (LC-MS). UV detectors may have limitations with co-eluting compounds. | Excellent selectivity due to mass spectrometric detection, providing a high degree of confidence in compound identification. |
| Cost | Generally lower initial instrument cost compared to GC-MS. | Higher initial instrument and maintenance costs. |
| Sample Throughput | Can be high, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems. | Sample preparation, including derivatization, can be more time-consuming, potentially lowering throughput. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for the analysis of phenolic acids using HPLC and GC-MS.
HPLC-DAD Experimental Protocol
This protocol is a generalized procedure based on common practices for the analysis of phenolic acids in plant extracts.
-
Sample Preparation:
-
Extraction: 0.5 g of dried plant material is extracted with 40 mL of 62.5% aqueous methanol containing an antioxidant like BHT (1 g/L).
-
Hydrolysis: To release bound phenolic acids, 10 mL of 6 M HCl is added, and the mixture is refluxed at 90°C for 2 hours.
-
Purification: The extract is filtered and can be further purified using solid-phase extraction (SPE) if necessary.
-
Final Preparation: The sample is filtered through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or 2% acetic acid).
-
Solvent B: Acetonitrile or methanol with the same acid concentration.
-
-
Flow Rate: A typical flow rate is 0.5 to 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at multiple wavelengths, typically between 280 nm and 370 nm, depending on the absorption maxima of the target phenolic acids.
-
GC-MS Experimental Protocol
This protocol outlines a typical workflow for phenolic acid analysis by GC-MS, including the critical derivatization step.
-
Sample Preparation and Extraction:
-
The initial extraction and hydrolysis steps are similar to those for HPLC analysis.
-
-
Derivatization (Silylation):
-
Drying: The extracted sample is dried completely under a stream of nitrogen gas.
-
Reagents: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used.
-
Procedure: A mixture of the silylating reagent and a solvent (e.g., pyridine) is added to the dried extract. The reaction is carried out in a sealed vial at an elevated temperature (e.g., 80°C for 45 minutes). This reaction replaces active hydrogens on the phenolic hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, making the compound more volatile.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.9 mL/min).
-
Injector Temperature: Set to a high temperature (e.g., 280°C) to ensure rapid volatilization of the sample.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized phenolic acids. For example, starting at 70°C, ramping to 270°C at different rates with hold times in between.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) ionization at 70 eV.
-
Detector Temperature: Set to a high temperature (e.g., 290°C).
-
Detection Mode: Can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
-
-
Performance Comparison: Quantitative Data
The following tables summarize the validation parameters for the quantification of various phenolic acids by HPLC and GC-MS. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.
Table 1: Linearity and Correlation Coefficient (R²)
| Phenolic Acid | HPLC (R²) | GC-MS (R²) |
| Gallic Acid | >0.99 | >0.99 |
| Caffeic Acid | >0.99 | >0.99 |
| Ferulic Acid | >0.99 | >0.99 |
| p-Coumaric Acid | >0.99 | >0.99 |
| Vanillic Acid | >0.99 | >0.99 |
Note: R² values are generally excellent for both methods, indicating a strong linear relationship between concentration and response.
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Phenolic Acid | HPLC (LOD, µg/mL) | HPLC (LOQ, µg/mL) | GC-MS (LOD, ng/mL) |
| Various Phenolic Acids | - | 0.03 | <80 |
Note: GC-MS generally demonstrates lower limits of detection, making it more suitable for trace analysis. The provided HPLC LOQ is for a specific study and may vary.
Table 3: Precision (Relative Standard Deviation, RSD)
| Method | Intraday RSD (%) | Interday RSD (%) |
| HPLC-DAD | <10.19 | - |
| LC-TOFMS | 7.2 (average) | - |
| GC-MS | 1.4 (average) | - |
Note: GC-MS often exhibits better precision (lower RSD) compared to LC-based methods.
Table 4: Recovery (%)
| Phenolic Acid | HPLC (%) |
| Caffeic Acid | 96-103 |
| Chlorogenic Acid | 96-103 |
| Quercetin | 96-103 |
| Luteolin-7-O-glucoside | 96-103 |
Visualizing the Workflow and Comparison
To better understand the processes and the key decision-making factors, the following diagrams illustrate the experimental workflows and a logical comparison of the two techniques.
Caption: Experimental workflows for phenolic acid quantification by HPLC and GC-MS.
Caption: Logical comparison of HPLC and GC-MS for phenolic acid analysis.
Conclusion and Recommendations
Both HPLC and GC-MS are robust and reliable techniques for the quantification of phenolic acids, each with its own set of advantages and limitations.
-
HPLC is often the method of choice for routine analysis due to its simplicity, lower cost, and ability to analyze non-volatile and thermally labile compounds without derivatization. It is particularly well-suited for quality control applications where high sample throughput is required and the expected concentrations of phenolic acids are within the detection limits of UV or DAD detectors.
-
GC-MS excels in applications requiring high sensitivity and selectivity. It is the preferred method for the analysis of trace levels of phenolic acids in complex matrices and for providing unambiguous compound identification. While the mandatory derivatization step adds to the sample preparation time, the superior performance in terms of sensitivity and selectivity often justifies the additional effort, especially in research and drug development settings where accurate identification and quantification of low-abundance compounds are critical.
Ultimately, the selection of the most appropriate method will depend on the specific analytical goals, the nature of the sample matrix, and the required levels of sensitivity and selectivity. For comprehensive profiling of phenolic acids, the use of both techniques can be complementary, with HPLC providing quantitative data on major components and GC-MS offering sensitive detection and identification of a wider range of compounds.
References
- 1. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity of 2,4-Dihydroxybenzenepropanoic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of 2,4-Dihydroxybenzenepropanoic acid and its derivatives. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their potential as therapeutic agents.
Introduction
This compound, a phenolic acid, and its derivatives are of growing interest in the scientific community due to their diverse biological activities. These compounds have shown potential in various therapeutic areas, including as antioxidant, anti-inflammatory, anticancer, and tyrosinase inhibitory agents. The structural modifications of the parent compound can significantly influence its bioactivity, making a comparative analysis essential for guiding future drug discovery and development efforts. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to provide a comprehensive overview of the bioactivity of this class of compounds.
Comparative Bioactivity Data
The bioactivity of this compound and its derivatives varies significantly with structural modifications. The following tables summarize the quantitative data from various studies, focusing on anticancer, antimicrobial, and tyrosinase inhibitory activities.
Anticancer Activity
The anticancer potential of hydrazide-hydrazone derivatives of the closely related 2,4-dihydroxybenzoic acid has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented below. Lower IC50 values indicate higher potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 769-P (Renal) | 45.42 | [1] |
| H1563 (Lung) | 65.67 | [1] | |
| LN-229 (Glioblastoma) | 130.17 | [1] | |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 769-P (Renal) | 12.39 | [1] |
| HepG2 (Liver) | 7.81 | [1] | |
| LN-229 (Glioblastoma) | 0.77 | ||
| N'-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzohydrazide | H1563 (Lung) | 101.14 | |
| LN-229 (Glioblastoma) | 156.77 |
Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have also demonstrated their anticancer potential against the A549 non-small cell lung cancer cell line. The following derivatives significantly reduced cell viability.
| Compound/Derivative | Cell Viability Reduction | Reference |
| Derivative with 2-furyl substituent | Reduced to 17.2% of control | |
| Derivative with 2-thienyl substituent | Reduced to 34.2% of control | |
| Derivative with 5-nitro-2-thienyl substituent | Reduced to 17.4% of control | |
| Derivative with 4-NO2 phenyl substituent | Reduced to 31.2% of control |
Antimicrobial Activity
Hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have also been screened for their antimicrobial activity. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | Gram-positive bacteria | 250-1000 | |
| Gram-negative bacteria | 500-1000 | ||
| Candida spp. | 500-1000 | ||
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | Gram-positive bacteria | 500-1000 |
Tyrosinase Inhibitory Activity
3-(2,4-Dihydroxyphenyl)propanoic acid is a known potent and competitive inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.
| Compound | Target | IC50 (µM) | Ki (µM) | Reference |
| 3-(2,4-Dihydroxyphenyl)propanoic acid | L-Tyrosine | 3.02 | 11.5 | |
| DL-DOPA | - | - |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the existing findings.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).
-
Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test sample or control to an equal volume of the DPPH working solution. A blank containing only the solvent is also prepared.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another common method to determine the antioxidant capacity of compounds.
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
-
Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
-
Add a small volume of the plant extract or test compound to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 30 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using a similar formula to the DPPH assay.
-
Anti-inflammatory Activity Assay
Griess Assay for Nitric Oxide (NO) Production
This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by cells.
-
Principle: The Griess reagent reacts with nitrite (NO2-), a stable and quantifiable breakdown product of NO in aqueous solutions, to form a purple azo dye. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.
-
Protocol:
-
Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compounds for a specific duration (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add an equal volume of the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at approximately 540 nm.
-
The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
-
Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
The absorbance of the solubilized formazan is measured, typically between 500 and 600 nm, using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Signaling Pathways
The bioactivities of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening the bioactivity of newly synthesized chemical compounds.
References
Quantitative comparison of tyrosinase inhibition by phenolic compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the inhibitory effects of various phenolic compounds on tyrosinase, a key enzyme in melanin biosynthesis. Understanding the potency and mechanism of these inhibitors is crucial for the development of novel treatments for hyperpigmentation disorders and for applications in the food and cosmetic industries. This document summarizes key inhibitory data, details common experimental protocols, and illustrates the underlying biochemical pathways.
Quantitative Comparison of Tyrosinase Inhibitors
The inhibitory potential of phenolic compounds against tyrosinase is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Ki value indicates the binding affinity of the inhibitor to the enzyme. Lower values for both metrics signify more potent inhibition. The following table summarizes the tyrosinase inhibitory activity of a diverse range of phenolic compounds.
| Compound Class | Compound | Source Organism (Tyrosinase) | IC50 (µM) | Ki (µM) | Inhibition Mechanism |
| Chalcones | 2,2',4,4'-Tetrahydroxychalcone | Mushroom | 0.07[1] | - | - |
| Morachalcone A | Mushroom | 0.77 ± 0.01[2] | - | - | |
| Xanthoangelol | Mushroom | 15.87 ± 1.21[2] | - | - | |
| 2',4'-dihydroxy-6'-methoxy-chalcone | Mushroom | 5.70 ± 0.02[2] | - | Competitive[3] | |
| Flavanones | 6-Prenylnaringenin | Mushroom | 38.1 (monophenolase), 77.2 (diphenolase) | - | Mixed (monophenolase), Non-competitive (diphenolase) |
| Isoxanthohumol | Mushroom | 77.4 (monophenolase), 157.4 (diphenolase) | - | Mixed (monophenolase), Non-competitive (diphenolase) | |
| Flavonols | Galangin | Mushroom | 3.55 | - | - |
| Kaempferol | Mushroom | 5.5 | - | - | |
| Flavan-3-ols | Silybin | Mushroom | 1.70 ± 0.07 | 0.7 | Mixed |
| (-)-8-Chlorocatechin | Mushroom | 4.05 ± 0.30 µg/mL | - | - | |
| (+)-Dihydrokaempferol | Mushroom | 55.41 ± 0.38 | - | - | |
| Catechins | Mushroom | 20-150 | 365.86 | Competitive | |
| L-epicatechin | Mushroom | 191.99 | 119.16 | Competitive | |
| Isoflavones | Isoliquiritigenin | Mushroom | 4.85 | - | - |
| Stilbenes | Oxyresveratrol | Mushroom | ~1 (diphenolase) | 9.1 x 10⁻³ (non-competitive) | Non-competitive |
| Cinnamic Acid Derivatives | 4-Hydroxycinnamic acid | Mushroom | - | 244 | Competitive |
| 4-Methoxycinnamic acid | Mushroom | - | 458 | Non-competitive | |
| Cinnamic acid | Mushroom | - | 1990 | Non-competitive | |
| Simple Phenols | 4-Hydroxybenzyl alcohol | Mushroom | 6 | - | - |
| Kojic Acid (Reference) | Mushroom | 6.0 - 16.69 | - | Reversible Inhibitor | |
| Arbutin (Reference) | Mushroom | 40 | - | - |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the source of the tyrosinase, substrate concentration, and assay buffer. Many studies utilize mushroom tyrosinase due to its commercial availability, though its amino acid sequence identity with human tyrosinase is limited.
Experimental Protocols
The following is a generalized protocol for a tyrosinase inhibition assay, based on commonly cited methodologies.
Materials:
-
Mushroom Tyrosinase
-
L-Tyrosine or L-DOPA (substrate)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (phenolic compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
Microplate reader
-
96-well microplate
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of the substrate (L-Tyrosine or L-DOPA) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and kojic acid in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the phosphate buffer.
-
Add the test compound solution to the respective wells.
-
Add the tyrosinase enzyme solution to each well and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 475-510 nm) at regular intervals using a microplate reader. The formation of dopachrome from L-DOPA results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time graph) for each concentration of the inhibitor.
-
Determine the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition mechanism and Ki value, conduct kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots.
-
Visualizations
The following diagram illustrates the typical workflow for a tyrosinase inhibition assay.
Caption: Workflow of a typical tyrosinase inhibition assay.
This diagram outlines the signaling cascade leading to melanin production and highlights the points of inhibition by phenolic compounds.
Caption: Key steps in melanogenesis and tyrosinase inhibition.
Mechanisms of Tyrosinase Inhibition by Phenolic Compounds
Phenolic compounds can inhibit tyrosinase through several mechanisms:
-
Competitive Inhibition: The inhibitor structurally resembles the substrate (tyrosine or DOPA) and binds to the active site of the free enzyme, preventing the substrate from binding. Many flavonoids and cinnamic acid derivatives act as competitive inhibitors.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site. This binding can occur to either the free enzyme or the enzyme-substrate complex, altering the enzyme's conformation and reducing its catalytic activity.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.
-
Copper Chelation: Tyrosinase is a copper-containing enzyme. Phenolic compounds with adjacent hydroxyl groups, such as those on the B ring of flavonoids, can chelate the copper ions in the active site, thereby inactivating the enzyme.
The diverse chemical structures of phenolic compounds contribute to their varied mechanisms of tyrosinase inhibition, making them a rich source for the discovery of new and effective modulators of pigmentation.
References
Unveiling the Potency of 2,4-Dihydroxybenzenepropanoic Acid: A Comparative Guide to its Tyrosinase Inhibitory Action
For Immediate Release
[City, State] – [Date] – In the ongoing quest for potent and safe modulators of melanogenesis, 2,4-Dihydroxybenzenepropanoic acid has emerged as a significant compound of interest. This guide provides a comprehensive validation of its mechanism of action, primarily as a competitive tyrosinase inhibitor, and offers a comparative analysis against other known agents in the field. This document is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.
Mechanism of Action: A Potent Tyrosinase Inhibitor
This compound, also known as 3-(2,4-dihydroxyphenyl)propionic acid (DPPacid), exerts its biological effect through the potent and competitive inhibition of tyrosinase, the key enzyme in melanin synthesis.[1] By binding to the active site of tyrosinase, it prevents the conversion of L-tyrosine to L-DOPA, a critical step in the melanogenesis cascade.[1]
Comparative Performance Analysis
To contextualize the efficacy of this compound, its inhibitory activity is compared with other well-established tyrosinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory potency.
| Compound | IC50 (vs. L-Tyrosine) (µM) | Inhibition Type | Reference Compound | Reference IC50 (µM) |
| This compound | 3.02 [1] | Competitive[1] | - | - |
| Kojic Acid | 22.84[2] | Competitive | - | - |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.013 | Competitive | Kojic Acid | 22.84 |
| 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane | 12 (murine tyrosinase) | Competitive | Kojic Acid | 273 (murine tyrosinase) |
Note: The IC50 values can vary depending on the experimental conditions and the source of the tyrosinase enzyme.
A study has also highlighted a synergistic effect on tyrosinase inhibition when this compound is combined with L-ascorbic acid, leading to a significant decrease in the IC50 values of both compounds.
Experimental Protocols
The validation of this compound's mechanism of action relies on robust in vitro assays. The following is a detailed protocol for a standard mushroom tyrosinase inhibition assay, a widely accepted method for screening potential inhibitors.
Mushroom Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-Tyrosine (substrate)
-
L-DOPA (substrate)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare stock solutions of L-tyrosine and L-DOPA in phosphate buffer.
-
Prepare a series of dilutions of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO), which is then diluted in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Test compound solution at various concentrations (or reference inhibitor/vehicle control)
-
Mushroom tyrosinase solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate solution (L-tyrosine or L-DOPA) to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-492 nm for dopachrome formation) at regular intervals for a set duration using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Determine the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Kinetic Analysis: To determine the type of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using Lineweaver-Burk or Dixon plots.
Signaling Pathways and Experimental Workflow
The inhibition of tyrosinase by this compound directly impacts the melanogenesis signaling pathway. The following diagrams illustrate this pathway and the experimental workflow for validating tyrosinase inhibitors.
Caption: Melanogenesis signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for validating the mechanism of action of a tyrosinase inhibitor.
Conclusion
The presented data validates that this compound is a potent, competitive inhibitor of tyrosinase. Its efficacy, as demonstrated by its low micromolar IC50 value, positions it as a promising candidate for further investigation in the fields of dermatology and cosmetology for the management of hyperpigmentation. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further research and comparative studies in this area.
References
A Comparative Analysis of Hydroxybenzoic Acids on Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of various hydroxybenzoic acids on human cancer cell lines, supported by experimental data from peer-reviewed studies. Hydroxybenzoic acids, a class of phenolic compounds found in fruits and vegetables, have garnered significant interest for their potential anticancer properties. This document summarizes their cytotoxic and apoptotic effects, delves into the underlying molecular mechanisms, and provides detailed experimental protocols for key assays.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of hydroxybenzoic acids are commonly evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the IC50 values of various hydroxybenzoic acids across different human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific assay conditions.
Table 1: Comparative IC50 Values of Hydroxybenzoic Acids on Breast Cancer Cell Lines (MCF-7 and MDA-MB-231) after 48 hours of Treatment.
| Hydroxybenzoic Acid Derivative | MCF-7 IC50 (mM) | MDA-MB-231 IC50 (mM) |
| 2,3-dihydroxybenzoic acid | > 5 | 4.10 |
| 2,4-dihydroxybenzoic acid | 4.77 | 4.25 |
| 2,5-dihydroxybenzoic acid (Gentisic Acid) | 3.32 | 3.01 |
| 2,6-dihydroxybenzoic acid | 4.12 | 3.89 |
| 3,4-dihydroxybenzoic acid (Protocatechuic Acid) | 0.82 | 0.75 |
| 3,5-dihydroxybenzoic acid | 2.15 | 1.98 |
| 3,4,5-trihydroxybenzoic acid (Gallic Acid) | 0.36 | 0.41 |
Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids.[1][2][3][4][5]
Table 2: IC50 Values of Salicylic Acid on Various Cancer Cell Lines.
| Cancer Cell Line | IC50 Value | Reference |
| A549 (Lung Adenocarcinoma) | 6.0 mM | |
| Caco-2 (Colorectal Adenocarcinoma) | ~5-7 mM | |
| HeLa (Cervical Cancer) | > 20 mM |
Table 3: IC50 Values of Protocatechuic Acid on Various Cancer Cell Lines.
| Cancer Cell Line | IC50 Value | Reference |
| A549 (Lung Cancer) | 448.4 µM (48h, nanoparticle delivery) | |
| HCT116 (Colon Cancer) | Not specified, but showed activity | |
| Oral Cancer Cell Lines (HSG1, HSC-2, CAL27) | Effective concentrations between 2.5 to 25 mM |
Mechanisms of Action: Signaling Pathways
Hydroxybenzoic acids exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Protocatechuic Acid (PCA)
PCA has been shown to inhibit cancer cell growth and metastasis by targeting the Ras/Akt/NF-κB and PI3K/Akt/mTOR signaling pathways. Downregulation of this pathway by PCA leads to decreased expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for cancer cell invasion.
References
- 1. Plant-Derived and Dietary Hydroxybenzoic Acids-A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,4-Dihydroxybenzenepropanoic Acid: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for "2,4-Dihydroxybenzenepropanoic acid" was not located. The following guidance is based on the safety information for the structurally identical compound, 3-(2,4-dihydroxyphenyl)propanoic acid, and general principles of laboratory chemical waste management. Researchers should always consult their institution's specific safety protocols and local regulations.
The proper handling and disposal of chemical waste are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides detailed procedures for the safe disposal of this compound, a non-halogenated organic acid.
I. Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its potential hazards. Based on data for structurally similar compounds, this chemical may cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166, or a face shield.[3][4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
II. Spill Response and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Containment: Prevent further leakage or spreading of the material if it is safe to do so. Do not allow the chemical to enter drains or waterways.
-
Cleanup: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a disposal container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
III. Disposal Procedures
Chemical waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.
Step-by-Step Disposal Guide:
-
Waste Collection: Collect waste this compound in a clearly labeled, sealed, and suitable container.
-
Waste Segregation: As a non-halogenated organic acid, it should be segregated from other waste streams such as halogenated organic wastes, inorganic wastes, and bases.
-
Consult a Professional: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup.
-
Incineration: A common disposal method for this type of waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.
IV. Hazard and Exposure Data
The following table summarizes the hazard information for compounds structurally similar to this compound.
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation (Category 2). |
| Eye Irritation | Causes serious eye irritation (Category 2A). |
| Respiratory Irritation | May cause respiratory irritation. |
| Acute Oral Toxicity | May be harmful if swallowed. |
| Environmental Hazard | Not expected to be hazardous to the environment. |
Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this compound.
Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the general workflow for handling and the decision-making process for the disposal of this compound.
Caption: Experimental workflow for handling this compound.
Caption: Decision pathway for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2,4-Dihydroxybenzenepropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 2,4-Dihydroxybenzenepropanoic acid, a compound that requires careful management in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Summary
This compound is classified as a hazardous substance with the following primary risks:
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against exposure. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles | Must be chemical-resistant and conform to EN166 or NIOSH standards. A face shield should be worn over safety glasses when there is a risk of splashes. |
| Skin/Body | Chemical-resistant Lab Coat | A full-length, long-sleeved laboratory coat is mandatory to prevent skin exposure. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of damage before use and wash them before removal. Contaminated gloves must be disposed of as hazardous waste. |
| Respiratory | Respirator | To be used in a well-ventilated area or under a fume hood. If airborne dust or aerosols are likely to be generated, a respirator with an appropriate particulate filter (e.g., N95) is necessary. |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet; sandals or perforated shoes are not permitted in the laboratory. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Have an emergency eyewash station and safety shower accessible.
-
Prepare all necessary equipment (e.g., spatulas, weighing paper, glassware) and label all containers clearly.
2. Weighing and Transferring:
-
Handle solid this compound with care to avoid generating dust.
-
Use a clean, dry spatula for transferring the solid.
-
Weigh the compound on weighing paper or in a tared container within the fume hood.
-
After transferring, carefully fold the weighing paper and dispose of it as hazardous waste.
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For dry spills, carefully sweep or vacuum up the material, avoiding dust generation. Do not use compressed air.
-
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
4. Emergency Exposure Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Caption: Workflow for handling this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all solid and liquid waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, must also be disposed of as hazardous waste.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, regional, and national environmental regulations. Contact a licensed professional waste disposal service. Do not mix with other waste streams unless explicitly permitted by safety protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
